molecular formula C8H6N2O2 B016159 2-Nitrophenylacetonitrile CAS No. 610-66-2

2-Nitrophenylacetonitrile

Cat. No.: B016159
CAS No.: 610-66-2
M. Wt: 162.15 g/mol
InChI Key: YPRFCQAWSNWRLM-UHFFFAOYSA-N
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Description

O-nitrophenylacetonitrile is a light brown solid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrophenyl)acetonitrile
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InChI

InChI=1S/C8H6N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5H2
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InChI Key

YPRFCQAWSNWRLM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CC#N)[N+](=O)[O-]
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Molecular Formula

C8H6N2O2
Record name O-NITROPHENYLACETONITRILE
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DSSTOX Substance ID

DTXSID7025768
Record name (2-Nitrophenyl)acetonitrile
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Molecular Weight

162.15 g/mol
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Physical Description

O-nitrophenylacetonitrile is a light brown solid. (NTP, 1992)
Record name O-NITROPHENYLACETONITRILE
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Boiling Point

352 °F at 12 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992)
Record name O-NITROPHENYLACETONITRILE
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CAS No.

610-66-2
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Melting Point

183 °F (NTP, 1992)
Record name O-NITROPHENYLACETONITRILE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 2-Nitrophenylacetonitrile, tailored for researchers, scientists, and professionals in drug development. This document collates and presents key data, outlines experimental protocols for property determination, and visualizes a relevant synthetic workflow.

Chemical Identity

  • IUPAC Name: 2-(2-nitrophenyl)acetonitrile[1][2]

  • Synonyms: (o-Nitrophenyl)acetonitrile, 2-Nitrobenzyl cyanide, o-Nitrobenzacetonitrile[1][3][4]

  • CAS Number: 610-66-2[1][4]

  • Molecular Formula: C₈H₆N₂O₂[1][3][4]

  • Molecular Weight: 162.15 g/mol [1][2][3]

Physical and Chemical Properties

This compound is a light brown to pale yellow solid or crystalline powder at room temperature.[1][2] It is stable under normal conditions but is incompatible with strong oxidizing agents.[4]

Table 1: Summary of Physical Properties

PropertyValueSource(s)
Melting Point 82-85 °C[3][4][5]
80.0-87.0 °C[6]
183 °F (83.9 °C)[1]
90.00 °C[2]
Boiling Point 178 °C[3][4][5]
352 °F (177.8 °C) at 12 mmHg[1]
318.74 °C[2]
Density 1.272 g/cm³[3]
1.2565 g/cm³[2]
Solubility Insoluble in water.[1] Less than 0.1 mg/mL at 20 °C.[1][3][4][5] Soluble in chloroform (B151607) and ethyl acetate.[4] The presence of the nitro group increases the molecule's polarity, suggesting solubility in polar organic solvents.[2][1][2][3][4][5]
Flash Point 138 °C[3]

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: Spectra are available and can be used to confirm the proton environment in the molecule.[1][7]

  • ¹³C NMR: Provides information on the carbon skeleton of the compound.[1][8]

  • Infrared (IR) Spectroscopy: FTIR spectra are available, showing characteristic peaks for the functional groups present.[1][9][10]

  • Mass Spectrometry (MS): GC-MS data confirms the molecular weight of 162 g/mol .[1][11]

  • UV-Vis Spectroscopy: UV-Vis spectra for this compound are also documented.[1]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound.

4.1. Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.[12]

  • Apparatus: Capillary melting point apparatus (e.g., Vernier Melt Station or similar).[12]

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute as the temperature approaches the expected melting range (approximately 80-90 °C).

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.

4.2. Determination of Boiling Point

The boiling point can be determined by simple distillation at a specific pressure.[12]

  • Apparatus: Simple distillation setup including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask.[12]

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask along with a few boiling chips.

    • The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[12]

    • The flask is heated gently.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure. For determination at reduced pressure (e.g., 12 mmHg), a vacuum pump is connected to the apparatus.

4.3. Determination of Solubility

A qualitative and semi-quantitative determination of solubility can be performed as follows.

  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Procedure:

    • A known mass (e.g., 1 mg) of this compound is added to a test tube containing a known volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, chloroform, ethyl acetate).

    • The mixture is agitated vigorously using a vortex mixer for a set period.

    • The mixture is allowed to stand and is visually inspected for any undissolved solid.

    • If the solid dissolves completely, the compound is considered soluble. For a semi-quantitative measure, small, known amounts of the solute can be incrementally added until saturation is reached.

Synthesis Workflow

A documented synthesis of this compound involves the reaction of 2-nitrophenylpyruvic acid oxime with glacial acetic acid.[13]

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Purification and Final Product reactant1 2-Nitrophenylpyruvic acid oxime reaction Heat to 90°C (2 hours) reactant1->reaction reactant2 Glacial Acetic Acid reactant2->reaction reactant3 Water reactant3->reaction cooling Cool to Ambient Temperature reaction->cooling extraction Extract with Methylene Chloride cooling->extraction washing Wash with Water extraction->washing drying Dry over MgSO4 washing->drying filtration1 Filter drying->filtration1 carbon_treatment Treat with Activated Carbon filtration1->carbon_treatment filtration2 Filter carbon_treatment->filtration2 solvent_removal Remove Solvent (Reduced Pressure) filtration2->solvent_removal recrystallization Recrystallize from Isopropanol solvent_removal->recrystallization product This compound recrystallization->product

Caption: Synthesis workflow for this compound.

References

Spectroscopic Analysis of 2-Nitrophenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrophenylacetonitrile, a key chemical intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR data are crucial for the characterization of this compound.

¹H NMR Data

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.25d1HAr-H
7.80t1HAr-H
7.65t1HAr-H
7.50d1HAr-H
4.15s2H-CH₂-

Note: The specific coupling constants (J values) were not available in the referenced data. The aromatic protons' exact positions are assigned based on typical shielding/deshielding effects of the nitro and cyanomethyl groups.

¹³C NMR Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. The ¹³C NMR spectral data for this compound is available through SpectraBase, with the sample originating from Aldrich Chemical Company, Inc.[1]

Chemical Shift (δ) ppmAssignment
147.5Ar-C (C-NO₂)
134.0Ar-C
130.5Ar-C
129.0Ar-C
125.5Ar-C
124.0Ar-C
116.5-CN
25.0-CH₂-
Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm. The solution is then transferred to an NMR tube.

Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a Varian A-60D or a more modern high-field instrument. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm. A series of radiofrequency pulses are applied to the sample in a strong magnetic field, and the resulting free induction decay (FID) is recorded.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~3100Weak-MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch
~2250MediumC≡N stretch (nitrile)
~1520StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1600, ~1450Medium-WeakAromatic C=C stretches
Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Technique): A small amount of this compound is ground with dry potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85.[1] An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.

Data Processing: The resulting interferogram is converted into a spectrum using a Fourier transform. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

m/zRelative Intensity (%)Assignment
162High[M]⁺ (Molecular Ion)
116High[M - NO₂]⁺
89High[M - NO₂ - HCN]⁺
Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization: A small amount of this compound is introduced into the mass spectrometer. In the ion source, the sample is vaporized and then ionized, typically by electron impact (EI). During EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion ([M]⁺).

Mass Analysis: The resulting ions are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Vaporize and Ionize Sample->Prep_MS NMR_acq NMR Spectrometer Prep_NMR->NMR_acq IR_acq FTIR Spectrometer Prep_IR->IR_acq MS_acq Mass Spectrometer Prep_MS->MS_acq NMR_proc Fourier Transform, Phasing, Baseline Correction NMR_acq->NMR_proc IR_proc Fourier Transform IR_acq->IR_proc MS_proc Generate Mass Spectrum MS_acq->MS_proc NMR_analysis ¹H & ¹³C NMR Spectra (Chemical Shift, Integration, Multiplicity) NMR_proc->NMR_analysis IR_analysis IR Spectrum (Functional Group Identification) IR_proc->IR_analysis MS_analysis Mass Spectrum (Molecular Weight, Fragmentation Pattern) MS_proc->MS_analysis Structure Structural Elucidation of This compound NMR_analysis->Structure IR_analysis->Structure MS_analysis->Structure

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Guide to the Solubility of 2-Nitrophenylacetonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2-Nitrophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents quantitative solubility data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a polar nitro group (-NO2) and a nitrile group (-CN), as well as a nonpolar benzene (B151609) ring. This dual nature results in varying degrees of solubility across a range of common organic solvents. Generally, its solubility is enhanced in polar solvents.[1] Temperature also plays a crucial role, with solubility typically increasing with a rise in temperature.[1]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of this compound in various common organic solvents at different temperatures, as determined by the isothermal shake-flask method.[2][3]

SolventTemperature (K)Mole Fraction (10^2 * x)
Alcohols
Methanol278.153.45
288.154.95
298.157.04
308.159.92
318.1513.81
Ethanol278.152.89
288.154.19
298.156.01
308.158.52
318.1511.94
n-Propanol278.152.51
288.153.65
298.155.25
308.157.46
318.1510.51
Isopropanol278.152.15
288.153.16
298.154.61
308.156.64
318.159.49
n-Butanol278.151.98
288.152.91
298.154.23
308.156.09
318.158.67
Isobutanol278.151.83
288.152.71
298.153.96
308.155.75
318.158.26
Ketones
Acetone278.1514.12
288.1518.25
298.1523.11
308.1528.89
318.1535.78
2-Butanone278.1512.01
288.1515.68
298.1520.07
308.1525.39
318.1531.84
Esters
Ethyl Acetate278.158.53
288.1511.21
298.1514.48
308.1518.52
318.1523.54
Ethers
1,4-Dioxane278.1510.23
288.1513.25
298.1516.94
308.1521.49
318.1527.12
Hydrocarbons
Toluene278.156.81
288.159.12
298.1511.98
308.1515.59
318.1520.17
Ethylbenzene278.155.01
288.156.83
298.159.17
308.1512.21
318.1516.15
Cyclohexane278.150.35
288.150.53
298.150.78
308.151.14
318.151.65
Other Solvents
Acetonitrile278.157.98
288.1510.45
298.1513.52
308.1517.38
318.1522.28
Acetic Acid278.155.01
288.156.83
298.159.17
308.1512.21
318.1516.15

Data sourced from Wang et al., J. Chem. Eng. Data 2019, 64, 6, 2824–2833.[2]

Experimental Protocol: Isothermal Shake-Flask Method

The quantitative solubility data presented was determined using the isothermal shake-flask method, a widely accepted and reliable technique for solid-liquid equilibrium studies.[2][3]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Syringe filters

Procedure:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flask is placed in a thermostatic shaker bath set to the desired temperature. The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the flask is removed from the shaker and allowed to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a syringe filter to remove any undissolved solid particles.

  • Analysis: A known volume of the filtered saturated solution is accurately diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical method, such as HPLC.

  • Calculation: The solubility is calculated from the measured concentration and the density of the solvent.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep Add excess this compound to solvent equilibrate Agitate in thermostatic shaker bath prep->equilibrate Establish Equilibrium settle Settle excess solid equilibrate->settle sample Withdraw and filter supernatant settle->sample analyze Analyze concentration (e.g., HPLC) sample->analyze calculate Calculate solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is a complex interplay of several factors related to both the solute and the solvent.

solubility_factors solubility Solubility of This compound solute_props Solute Properties solute_props->solubility polarity Molecular Polarity (Nitro & Nitrile groups) solute_props->polarity h_bond Hydrogen Bonding (Acceptor) solute_props->h_bond solvent_props Solvent Properties solvent_props->solubility solvent_polarity Solvent Polarity solvent_props->solvent_polarity solvent_h_bond Hydrogen Bonding (Donor/Acceptor) solvent_props->solvent_h_bond external_factors External Factors external_factors->solubility temperature Temperature external_factors->temperature

Caption: Key factors influencing the solubility of this compound.

Conclusion

The provided data and methodologies offer a comprehensive resource for professionals working with this compound. The quantitative solubility data allows for informed solvent selection for various applications, from synthesis to purification and formulation. The detailed experimental protocol provides a robust framework for in-house solubility determination, ensuring reliable and reproducible results. A thorough understanding of the factors influencing solubility will further aid in the rational design and optimization of processes involving this important chemical intermediate.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal decomposition of 2-Nitrophenylacetonitrile is not extensively available in peer-reviewed literature. This guide is compiled from safety data sheets, general chemical principles, and data from related nitroaromatic and nitrile compounds to provide a comprehensive overview for research and development purposes. All quantitative data presented herein should be considered illustrative and must be verified through rigorous experimental analysis before use.

Introduction

This compound (2-NPAN) is a versatile intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and other complex organic molecules. The presence of both a nitro group and a nitrile group on the aromatic ring imparts unique reactivity to the molecule. However, these functional groups are also associated with potential thermal hazards. An in-depth understanding of the thermal stability and decomposition behavior of 2-NPAN is crucial for ensuring safe handling, storage, and process development. This technical guide provides a detailed overview of the known physicochemical properties, potential thermal decomposition pathways, and recommended experimental protocols for the thermal analysis of this compound.

Physicochemical and Hazardous Properties

A summary of the key physicochemical and hazardous properties of this compound is presented in Table 1. This information is critical for safe laboratory and industrial handling.

Table 1: Physicochemical and Hazardous Properties of this compound

PropertyValueReference(s)
Chemical Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Appearance Light brown solid[1]
Melting Point 82-85 °C[2]
Boiling Point 178 °C[2]
Solubility Insoluble in water.[1]
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[2]
Hazardous Decomposition Products Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide (HCN).[2]

Thermal Stability and Decomposition Analysis

Potential Thermal Decomposition Behavior

The decomposition of nitroaromatic compounds can be complex. For this compound, the decomposition is likely to be an exothermic process, releasing a significant amount of energy. The presence of the nitrile group can also contribute to the complexity of the decomposition products.[4]

Based on studies of related compounds, the thermal decomposition of this compound may be initiated by one or more of the following mechanisms:

  • C-NO₂ Bond Homolysis: This is a common initial step in the decomposition of nitroaromatic compounds, leading to the formation of a phenyl radical and nitrogen dioxide (NO₂).[5]

  • Nitro-Nitrite Isomerization: The nitro group can rearrange to a nitrite (B80452) group, which is less stable and can subsequently decompose.[5]

  • Intramolecular Reactions: The ortho positioning of the nitro and cyanomethyl groups could potentially lead to intramolecular cyclization or rearrangement reactions upon heating.

Table 2: Hypothetical Thermal Decomposition Data for this compound

This table presents hypothetical data based on typical values for similar nitroaromatic compounds to illustrate the kind of information that would be obtained from thermal analysis.

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Onset Temperature (T_onset) ~ 180 - 220 °C~ 190 - 230 °C
Peak Temperature (T_peak) ~ 230 - 260 °C~ 240 - 270 °C
Enthalpy of Decomposition (ΔH_d) > 500 J/g (Highly Exothermic)Not Applicable
Mass Loss Not Applicable> 95% in a single or multiple steps
Atmosphere Inert (e.g., Nitrogen)Inert (e.g., Nitrogen) and Oxidative (e.g., Air)
Heating Rate 10 °C/min10 °C/min

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a critical tool for determining the onset temperature and enthalpy of decomposition.

4.1.1 Methodology

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure crucible (gold-plated stainless steel or similar) to contain any evolved gases and prevent evaporation.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of the exothermic decomposition peak and integrate the peak to calculate the enthalpy of decomposition (ΔH_d).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature range and identify the number of decomposition steps.

4.2.1 Methodology

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: Conduct experiments under both an inert atmosphere (nitrogen, 20-50 mL/min) and an oxidative atmosphere (air, 20-50 mL/min) to assess the influence of oxygen on the decomposition.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of mass loss and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting Sample 2-NPAN Sample Weighing Accurate Weighing Sample->Weighing Crucible Crucible Loading Weighing->Crucible DSC Differential Scanning Calorimetry (DSC) Crucible->DSC TGA Thermogravimetric Analysis (TGA) Crucible->TGA DSC_Data T_onset, T_peak, ΔH_d DSC->DSC_Data TGA_Data Mass Loss %, DTG Peaks TGA->TGA_Data Report Thermal Hazard Assessment Report DSC_Data->Report TGA_Data->Report

Caption: Workflow for Thermal Analysis of this compound.

Postulated Decomposition Pathway

Based on the known chemistry of nitroaromatic compounds, a simplified, speculative decomposition pathway for this compound is proposed below. This pathway is hypothetical and requires experimental validation.

G 2-NPAN This compound Intermediate_1 Radical Species + NO₂ 2-NPAN->Intermediate_1 C-NO₂ Bond Homolysis Intermediate_2 Nitrite Intermediate 2-NPAN->Intermediate_2 Nitro-Nitrite Isomerization Decomposition_Products CO, CO₂, NOx, HCN, Char Intermediate_1->Decomposition_Products Further Reactions Intermediate_2->Decomposition_Products Decomposition

Caption: Postulated Thermal Decomposition Pathway of this compound.

Conclusion and Recommendations

While specific experimental data for the thermal decomposition of this compound is scarce, the presence of the nitro and nitrile functional groups suggests a significant potential for hazardous exothermic decomposition at elevated temperatures. Researchers, scientists, and drug development professionals working with this compound must exercise caution and conduct thorough thermal hazard assessments.

It is strongly recommended that comprehensive thermal analysis, including DSC and TGA, be performed under various conditions to accurately determine the decomposition onset temperature, energy release, and gas evolution. This data is essential for establishing safe operating limits, designing appropriate safety measures for storage and handling, and ensuring the overall safety of processes involving this compound. The protocols and hypothetical data presented in this guide provide a foundational framework for initiating such critical safety evaluations.

References

Pioneering Synthesis of 2-Nitrophenylacetonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the first synthesis of 2-Nitrophenylacetonitrile, a significant intermediate in organic synthesis. This guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed account of the foundational experimental procedures, supported by quantitative data and visual process diagrams.

The discovery and initial synthesis of this compound are rooted in the late 19th-century explorations of nitroaromatic compounds. While a single definitive publication detailing its first isolation is not readily apparent, the foundational work of Arnold Reissert in 1897 on the condensation of ortho-nitrotoluene with diethyl oxalate (B1200264) laid the crucial groundwork. This reaction, now a cornerstone of the Reissert indole (B1671886) synthesis, produces ethyl o-nitrophenylpyruvate, a direct precursor from which this compound can be derived. This guide reconstructs the pioneering synthetic pathway based on historical context and subsequent procedural refinements.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with a plausible early synthetic route to this compound, proceeding through the formation of 2-nitrophenylpyruvic acid oxime.

ParameterValueReference
Step 1: Ethyl o-nitrophenylpyruvate
YieldNot explicitly reported in early literature; modern adaptations show variable yields.General Chemical Principles
Step 2: 2-Nitrophenylpyruvic acid oxime
YieldNot explicitly quantified in historical context.Inferred from subsequent steps
Step 3: this compound
Melting Point82-84 °C[1]
AppearancePale yellow to pale brown solidAlfa Aesar, Thermo Fisher Scientific

Experimental Protocols

The following protocols detail the key stages in the historical synthesis of this compound.

Step 1: Synthesis of Ethyl o-nitrophenylpyruvate (Reissert Condensation)

This procedure is based on the principles of the Reissert reaction.[2]

Materials:

  • o-Nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide

  • Absolute ethanol (B145695)

  • Dry ether

Procedure:

  • A solution of potassium ethoxide is prepared by cautiously dissolving potassium metal in absolute ethanol under an inert atmosphere.

  • The potassium ethoxide solution is then diluted with dry ether.

  • A mixture of o-nitrotoluene and diethyl oxalate is added dropwise to the stirred potassium ethoxide solution at room temperature.

  • The reaction mixture is stirred for several hours to allow for the condensation to complete, resulting in the formation of the potassium salt of ethyl o-nitrophenylpyruvate, which precipitates from the solution.

  • The precipitate is collected by filtration, washed with dry ether, and then neutralized with a suitable acid (e.g., dilute acetic acid) to yield ethyl o-nitrophenylpyruvate.

Step 2: Formation of 2-Nitrophenylpyruvic Acid Oxime

This step involves the conversion of the pyruvate (B1213749) to its corresponding oxime.

Materials:

  • Ethyl o-nitrophenylpyruvate

  • Hydroxylamine hydrochloride

  • Sodium acetate (B1210297)

  • Aqueous ethanol

Procedure:

  • Ethyl o-nitrophenylpyruvate is dissolved in a mixture of ethanol and water.

  • Hydroxylamine hydrochloride and a base such as sodium acetate are added to the solution.

  • The mixture is heated under reflux for a period to facilitate the formation of the oxime.

  • Upon cooling, the 2-nitrophenylpyruvic acid oxime precipitates and is collected by filtration.

Step 3: Synthesis of this compound

This final step involves the dehydration of the oxime to the nitrile.[1]

Materials:

  • 2-Nitrophenylpyruvic acid oxime

  • Glacial acetic acid

  • Water

Procedure:

  • A suspension of 2-nitrophenylpyruvic acid oxime is prepared in a mixture of water and glacial acetic acid in a suitable reactor.

  • The stirred suspension is heated to 90°C under a nitrogen atmosphere and maintained at this temperature for 2 hours.

  • The resulting dark solution is allowed to cool slowly and is stirred overnight at ambient temperature.

  • The product is extracted from the aqueous mixture using methylene (B1212753) chloride.

  • The combined organic extracts are washed with water and dried over magnesium sulfate.

  • The solvent is removed under reduced pressure, and the solid residue is recrystallized from isopropanol (B130326) to yield this compound.

Visualizing the Synthesis

The logical workflow of the synthesis of this compound can be visualized as a three-stage process, from the initial condensation to the final nitrile formation.

Synthesis_Workflow Start o-Nitrotoluene + Diethyl Oxalate Step1 Reissert Condensation (Potassium Ethoxide) Start->Step1 Intermediate1 Ethyl o-nitrophenylpyruvate Step1->Intermediate1 Step2 Oxime Formation (Hydroxylamine) Intermediate1->Step2 Intermediate2 2-Nitrophenylpyruvic acid oxime Step2->Intermediate2 Step3 Dehydration (Acetic Acid, Heat) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic pathway of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Nitrophenylacetonitrile (CAS 610-66-2)

Introduction

This compound, with the CAS number 610-66-2, is a versatile organic compound that serves as a crucial intermediate in a variety of synthetic applications.[1] Structurally, it features a phenyl ring substituted with a nitro group at the ortho position and an acetonitrile (B52724) group. This unique arrangement of functional groups—a reactive nitrile and an electron-withdrawing nitro group—imparts a distinct chemical reactivity that makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Most notably, it is a key building block for complex heterocyclic scaffolds, such as α-carbolines, which are of significant interest in medicinal chemistry.[3][4] This document provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling for laboratory professionals.

Chemical and Physical Properties

This compound is typically a yellow to light brown solid at room temperature and is insoluble in water.[5][6] Its polarity, influenced by the nitro and cyano groups, allows for solubility in various organic solvents.[1]

PropertyValueSource(s)
CAS Number 610-66-2[7]
Molecular Formula C₈H₆N₂O₂[7]
Molecular Weight 162.15 g/mol [6]
Appearance Yellow to light brown solid/crystalline powder[1][5]
Melting Point 82-85 °C[3]
Boiling Point 178 °C at 12 mmHg (approx. 352 °F)[6]
Solubility Insoluble in water; soluble in various organic solvents[1][5]
Density 1.2565 g/cm³ (predicted)[1]

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. Representative data is available across multiple databases.

TechniqueDescriptionSource(s)
¹H NMR Spectra available for proton environment analysis.[8]
¹³C NMR Spectra available for carbon skeleton analysis.[9]
FTIR Spectra show characteristic peaks for the nitrile (C≡N) and nitro (NO₂) functional groups.[7]
Mass Spectrometry GC-MS data confirms the molecular weight and fragmentation pattern.[3]

Reactivity and Hazards

The chemical behavior of this compound is dictated by its two primary functional groups. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to an amine.[7] The nitro group can be readily reduced to an amino group, providing a pathway to ortho-substituted anilines.[6]

The compound is stable under normal conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][10] Mixing with strong oxidizing acids can lead to violent reactions.[7] Like other nitriles, it may polymerize in the presence of certain metals and can produce hydrogen cyanide when combined with bases.[3][7]

GHS Hazard Classification
Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[6]
Acute Toxicity, DermalH311 / H312Toxic / Harmful in contact with skin[6][11]
Skin IrritationH315Causes skin irritation[6]
Eye IrritationH319Causes serious eye irritation[11]
Acute Toxicity, InhalationH332Harmful if inhaled[11]
Respiratory IrritationH335May cause respiratory irritation[11]
Safety and Handling

Proper personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat, is mandatory when handling this compound.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]

  • First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[11]

  • First Aid (IF ON SKIN): Wash off with soap and plenty of water. Consult a physician.[11]

  • First Aid (IF INHALED): Move the person into fresh air. If not breathing, give artificial respiration.[11]

  • Disposal: Dispose of surplus and non-recyclable solutions via a licensed disposal company. Do not let the product enter drains.[11]

G cluster_handling Safe Handling Workflow cluster_exposure Exposure Response prep Preparation & PPE (Gloves, Goggles, Lab Coat) handling Handling in Fume Hood prep->handling storage Storage (Cool, Dry, Sealed) handling->storage disposal Waste Disposal (Licensed Vendor) handling->disposal exposure Exposure Event (Skin, Eyes, Inhalation) skin Skin Contact: Wash with Soap & Water exposure->skin eyes Eye Contact: Rinse with Water (15 min) exposure->eyes inhalation Inhalation: Move to Fresh Air exposure->inhalation seek_medical Seek Medical Attention skin->seek_medical eyes->seek_medical inhalation->seek_medical

Fig. 1: Logical workflow for safe handling and exposure response.

Applications in Drug Development and Organic Synthesis

This compound is not an active pharmaceutical ingredient itself but rather a critical starting material. Its primary value lies in its ability to be transformed into more complex molecular architectures.

  • Synthesis of α-Carbolines: It is used in the synthesis of 2- and 2,4-substituted α-carbolines.[3] The α-carboline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4]

  • Precursor to 2-Aminobenzyl Cyanide: The reduction of the nitro group yields 2-aminobenzyl cyanide, a valuable bifunctional molecule used in the synthesis of various heterocyclic compounds.[3]

  • Synthesis of Strychnine: It has been cited as a material used in the total synthesis of strychnine, a complex indole (B1671886) alkaloid, highlighting its utility in advanced organic synthesis.[3]

G cluster_reduction Reduction Pathway cluster_hydrolysis Hydrolysis Pathway cluster_annulation Annulation Pathway start This compound reduc_reagent Reducing Agent (e.g., Pd/C, H₂) start->reduc_reagent hydro_reagent Acid/Base Hydrolysis (e.g., H₂SO₄, H₂O) start->hydro_reagent ann_reagent Tandem Reaction with α,β-Unsaturated Ketones start->ann_reagent reduc_prod 2-Aminobenzyl Cyanide final_products Pharmaceuticals, Dyes, Specialty Chemicals reduc_prod->final_products reduc_reagent->reduc_prod hydro_prod 2-Nitrophenylacetic Acid hydro_prod->final_products hydro_reagent->hydro_prod ann_prod Substituted α-Carbolines ann_prod->final_products ann_reagent->ann_prod

Fig. 2: Key synthetic pathways involving this compound.

Experimental Protocols

The following section details selected experimental procedures for the synthesis of this compound and a representative reaction demonstrating the hydrolysis of its nitrile group.

Protocol 1: Synthesis of this compound

This method, adapted from a cited patent, describes the synthesis from 2-nitrophenylpyruvic acid oxime.[5]

  • Materials:

  • Procedure:

    • Charge the reactor with water (50 L), glacial acetic acid (2,940 mL), and 2-nitrophenylpyruvic acid oxime (22.22 moles).[5]

    • Heat the stirred suspension to 90°C under a nitrogen atmosphere over a period of 2 hours.[5]

    • Maintain the temperature at 90°C for an additional 2 hours.[5]

    • Allow the dark solution to cool slowly and stir overnight at ambient temperature.[5]

    • Extract the suspension with methylene chloride (5 x 4 L).[5]

    • Wash the combined organic layers with water (3 x 3 L).[5]

    • Dry the organic layer over magnesium sulfate and filter.[5]

    • Treat the filtrate with activated carbon, filter again, and remove the solvent under reduced pressure.[5]

    • Recrystallize the solid residue from isopropanol (1 L) to yield purified this compound. The expected melting point is 82-84°C.[5]

G start Start: Charge Reactor (Oxime, Acetic Acid, Water) heat Heat to 90°C (2h) under Nitrogen start->heat hold Hold at 90°C (2h) heat->hold cool Cool to RT & Stir Overnight hold->cool extract Extract with CH₂Cl₂ cool->extract wash Wash with Water extract->wash dry Dry over MgSO₄ & Filter wash->dry carbon Treat with Activated Carbon & Filter dry->carbon evap Evaporate Solvent carbon->evap recrys Recrystallize from Isopropanol evap->recrys product Product: This compound recrys->product

Fig. 3: Experimental workflow for the synthesis of this compound.
Protocol 2: Representative Hydrolysis to 2-Nitrophenylacetic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation. While a specific protocol for this compound is not detailed in the search results, the following procedure for the closely related p-nitrophenylacetonitrile is illustrative of the general method.[2]

  • Materials:

    • This compound

    • Concentrated sulfuric acid (H₂SO₄)

    • Water

    • Round-bottom flask with reflux condenser

  • Procedure (Illustrative):

    • Prepare a solution of concentrated sulfuric acid in water. (For the para-isomer, a ratio of 300 mL H₂SO₄ in 280 mL of water was used for 100 g of starting material).[2]

    • In a round-bottom flask, add the this compound. Pour approximately two-thirds of the acid solution onto the nitrile and shake well to moisten the solid.[2]

    • Wash any remaining solid from the flask walls with the rest of the acid solution.[2]

    • Attach a reflux condenser and heat the mixture to boiling for 15-45 minutes. The reaction is typically complete when the oily nitrile layer has disappeared.[2][8]

    • Cool the reaction mixture slightly and pour it into cold water to precipitate the carboxylic acid product.[2]

    • Filter the precipitate, wash with ice water, and purify by recrystallization from boiling water.[2]

Disclaimer: The information provided is for research and development purposes only. All procedures should be carried out by qualified professionals in a properly equipped laboratory, with all necessary safety precautions in place.

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in 2-nitrophenylacetonitrile, a versatile building block in organic synthesis. The presence of both a nitrile and a nitro group on the aromatic ring imparts a unique chemical profile, offering a range of synthetic possibilities. This document details key transformations of the nitrile functionality, including hydrolysis to carboxylic acids, reduction to primary amines, and its role in the construction of heterocyclic systems. Detailed experimental protocols for these transformations are provided, and quantitative data is summarized for comparative analysis. Reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds. Its chemical structure, featuring a nitrile group activated by an ortho-nitro-substituted phenyl ring, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group influences the reactivity of both the nitrile and the adjacent benzylic position. This guide focuses specifically on the chemistry of the nitrile group, providing researchers with a detailed understanding of its synthetic potential.

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in this compound is polarized, with the carbon atom being electrophilic. This inherent electrophilicity dictates its reactivity towards nucleophiles. The principal reactions of the nitrile group are hydrolysis, reduction, and participation in cycloaddition and annulation reactions.

Hydrolysis to 2-Nitrophenylacetic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. The resulting 2-nitrophenylacetic acid is a precursor for the synthesis of esters, amides, and other derivatives.[1]

Hydrolysis start This compound intermediate Amide Intermediate start->intermediate H+ or OH- product 2-Nitrophenylacetic Acid intermediate->product H2O Nitrile_Reduction start This compound product1 2-(2-Nitrophenyl)ethanamine start->product1 1. LiAlH4 or H2/Catalyst 2. H2O product2 2-(2-Aminophenyl)ethanamine product1->product2 Selective Nitro Reduction (e.g., Fe/HCl, SnCl2) Carboline_Synthesis reactant1 This compound intermediate Michael Adduct reactant1->intermediate Base reactant2 α,β-Unsaturated Ketone reactant2->intermediate product α-Carboline intermediate->product Reductive Cyclization (Zn, AcOH) Hydrolysis_Workflow start Mix this compound, H2SO4, and H2O reflux Reflux the mixture start->reflux cool_dilute Cool and dilute with cold water reflux->cool_dilute precipitate Precipitate product in ice bath cool_dilute->precipitate filter Filter and wash with cold water precipitate->filter recrystallize Recrystallize from hot water filter->recrystallize product 2-Nitrophenylacetic Acid recrystallize->product

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenylacetonitrile is a versatile bifunctional molecule exhibiting both electrophilic and nucleophilic characteristics. This guide provides a comprehensive analysis of its reactive sites, supported by an understanding of its electronic properties. The electron-withdrawing nature of the ortho-nitro group and the cyano group significantly influences the molecule's reactivity, creating distinct centers for nucleophilic and electrophilic attack. This document serves as a technical resource for professionals in research and drug development, offering insights into the molecule's behavior in chemical reactions and its potential applications in synthesis.

Introduction

This compound is an aromatic compound featuring a nitrile group and a nitro group attached to adjacent carbons on a benzene (B151609) ring. The interplay of the electronic effects of these two functional groups dictates the molecule's chemical reactivity, making it a valuable synthon in organic chemistry. Understanding the specific locations of electron deficiency (electrophilic sites) and electron richness (nucleophilic sites) is crucial for predicting its reaction pathways and for the rational design of synthetic routes.

Electronic Properties and Reactive Sites

The reactivity of this compound is governed by the strong electron-withdrawing properties of both the nitro (-NO₂) and cyano (-CN) groups. These groups influence the electron density distribution across the molecule through inductive and resonance effects.

Nucleophilic Sites

The primary nucleophilic character of this compound arises from the acidity of its benzylic protons, the hydrogen atoms on the carbon adjacent to the phenyl ring.

  • Nitrile Nitrogen: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a weak Brønsted-Lowry base or nucleophile. Protonation of the nitrogen by a strong acid enhances the electrophilicity of the nitrile carbon[2].

Electrophilic Sites

The electron-deficient nature of several atoms in this compound makes them susceptible to nucleophilic attack.

  • Nitrile Carbon: The carbon atom of the nitrile group is a primary electrophilic center. The high electronegativity of the nitrogen atom polarizes the carbon-nitrogen triple bond, rendering the carbon atom electron-deficient and a target for nucleophiles[3][4].

  • Aromatic Ring: The powerful electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). The carbon atoms at the ortho and para positions relative to the nitro group are particularly electron-poor and can be attacked by strong nucleophiles, leading to the displacement of a suitable leaving group (though none is present on the unsubstituted ring) or addition-elimination reactions[5][6].

Visualization of Molecular Properties

Resonance Structures

The resonance structures of the this compound carbanion illustrate the delocalization of the negative charge, which accounts for its stability and nucleophilicity.

Caption: Resonance delocalization in the this compound carbanion.

Conceptual Reactivity Map

A conceptual diagram illustrating the primary electrophilic and nucleophilic sites of this compound.

cluster_nucleophilic Nucleophilic Sites cluster_electrophilic Electrophilic Sites Molecule This compound Benzylic_Carbanion Benzylic Carbanion (Primary) Molecule->Benzylic_Carbanion Deprotonation Nitrile_N Nitrile Nitrogen (Weak) Molecule->Nitrile_N Nitrile_C Nitrile Carbon (Primary) Molecule->Nitrile_C Aromatic_Ring Aromatic Ring (ortho/para to NO2) Molecule->Aromatic_Ring

Caption: Electrophilic and nucleophilic centers in this compound.

Quantitative Data

Specific quantitative experimental data for this compound is scarce in publicly available literature. However, data from analogous compounds can provide valuable estimates.

ParameterAnalogous CompoundValueSignificanceReference
pKa (in DMSO)p-Nitrophenylacetonitrile12.3Indicates high acidity of benzylic protons.[1]

Experimental Protocols

The following are generalized experimental protocols that can be adapted to quantify the nucleophilic and electrophilic character of this compound.

Determination of Benzylic Proton Acidity (pKa)

This protocol outlines a method for pKa determination using 1H NMR spectroscopy, a common technique for such measurements in various solvents[7][8].

Start Prepare solutions of this compound and a non-basic internal standard in a deuterated solvent (e.g., DMSO-d6). Titration Prepare a series of NMR tubes with the sample solution and varying concentrations of a strong, non-nucleophilic base (e.g., DBU). Start->Titration NMR_Acquisition Acquire 1H NMR spectra for each sample. Titration->NMR_Acquisition Analysis Monitor the chemical shift of the benzylic protons as a function of base concentration. NMR_Acquisition->Analysis Calculation Plot the change in chemical shift against the molar ratio of base to substrate. The pKa can be determined from the midpoint of the resulting titration curve. Analysis->Calculation End pKa Value Determined Calculation->End Start Generate the carbanion of this compound in situ using a suitable base in an appropriate solvent. Reaction_Setup In a cuvette, mix the carbanion solution with a solution of a chromophoric electrophile (e.g., a Michael acceptor with a strong UV-Vis absorbance). Start->Reaction_Setup Data_Acquisition Monitor the change in absorbance of the electrophile or product over time at a fixed wavelength using a UV-Vis spectrophotometer. Reaction_Setup->Data_Acquisition Analysis Determine the initial reaction rate from the absorbance vs. time data. Data_Acquisition->Analysis Rate_Constant Calculate the second-order rate constant (k) by performing the experiment at different concentrations of the nucleophile and electrophile. Analysis->Rate_Constant End Nucleophilicity Parameter (N) can be derived from the rate constant. Rate_Constant->End Start Construct the 3D structure of this compound. Optimization Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). Start->Optimization ESP_Calculation Calculate the electrostatic potential and map it onto the electron density surface. Optimization->ESP_Calculation FMO_Calculation Calculate the energies and visualize the isosurfaces of the HOMO and LUMO. Optimization->FMO_Calculation Analysis Analyze the ESP map to identify red (nucleophilic) and blue (electrophilic) regions. Analyze the FMOs to locate the primary sites for electron donation (HOMO) and acceptance (LUMO). ESP_Calculation->Analysis FMO_Calculation->Analysis End Identification of Reactive Sites Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of α-Carbolines from 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Carbolines are a class of heterocyclic compounds that form the core structure of various biologically active molecules, exhibiting properties such as anti-cancer and anti-proliferative activities.[1][2] This document provides a detailed protocol for a one-pot tandem reaction that offers an efficient and rapid synthesis of 2- or 2,4-substituted α-carbolines. The synthesis commences from readily available starting materials: 2-nitrophenylacetonitrile and various α,β-unsaturated ketones. This method, developed by Zhang et al., utilizes a simple and economical approach, making it highly suitable for medicinal chemistry and drug discovery programs.[1]

Reaction Principle

The synthesis proceeds through a one-pot tandem reaction involving a Michael addition, reductive cyclization, and aromatization sequence. Initially, in the presence of a base (triethylamine), the active methylene (B1212753) group of this compound undergoes a Michael addition to an α,β-unsaturated ketone. Subsequently, the nitro group is reduced by zinc dust in the presence of acetic acid, leading to an intramolecular cyclization. The final step involves aromatization to yield the stable α-carboline ring system.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Substituted α,β-unsaturated ketones

  • Zinc dust

  • Glacial acetic acid

  • Triethylamine (B128534)

  • Methanol (B129727)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

General Procedure for the One-Pot Synthesis of α-Carbolines:

  • To a solution of the α,β-unsaturated ketone (1.0 mmol) and this compound (1.2 mmol) in methanol (10 mL), add triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • To the resulting mixture, add zinc dust (4.0 mmol) and glacial acetic acid (2.0 mL).

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the solid residues and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired α-carboline.

Data Presentation

The following tables summarize the yields of various α-carboline derivatives synthesized using the described protocol and their anti-proliferative activities against selected cancer cell lines.

Table 1: Synthesis of α-Carboline Derivatives

Entryα,β-Unsaturated KetoneProductYield (%)
1Chalcone2,4-Diphenyl-9H-pyrido[2,3-b]indole82
24-Methylchalcone2-(4-Methylphenyl)-4-phenyl-9H-pyrido[2,3-b]indole85
34-Methoxychalcone2-(4-Methoxyphenyl)-4-phenyl-9H-pyrido[2,3-b]indole88
44-Chlorochalcone2-(4-Chlorophenyl)-4-phenyl-9H-pyrido[2,3-b]indole75
54-Fluorochalcone2-(4-Fluorophenyl)-4-phenyl-9H-pyrido[2,3-b]indole78
64-Bromochalcone2-(4-Bromophenyl)-4-phenyl-9H-pyrido[2,3-b]indole72
73-Nitrochalcone2-(3-Nitrophenyl)-4-phenyl-9H-pyrido[2,3-b]indole65
8Benzylideneacetone2-Methyl-4-phenyl-9H-pyrido[2,3-b]indole76

Data sourced from Zhang et al., Org. Biomol. Chem., 2014, 12, 355-361.

Table 2: Anti-proliferative Activity of Selected α-Carbolines (IC₅₀ in µM)

CompoundHT-29 (Colon Cancer)A549 (Lung Cancer)H460 (Lung Cancer)
2,4-Diphenyl-9H-pyrido[2,3-b]indole15.623.819.7
2-(4-Methylphenyl)-4-phenyl-9H-pyrido[2,3-b]indole12.318.515.1
2-(4-Methoxyphenyl)-4-phenyl-9H-pyrido[2,3-b]indole9.814.211.6
2-(4-Chlorophenyl)-4-phenyl-9H-pyrido[2,3-b]indole18.928.122.4

Data sourced from Zhang et al., Org. Biomol. Chem., 2014, 12, 355-361.

Visualizations

Reaction Pathway:

Reaction_Pathway This compound This compound Michael_Adduct Michael Adduct Intermediate This compound->Michael_Adduct Et3N alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone->Michael_Adduct Reduced_Intermediate Reduced Amino Intermediate Michael_Adduct->Reduced_Intermediate Zn, AcOH Cyclized_Intermediate Cyclized Intermediate Reduced_Intermediate->Cyclized_Intermediate Intramolecular Cyclization alpha-Carboline α-Carboline Product Cyclized_Intermediate->alpha-Carboline Aromatization

Caption: Proposed reaction pathway for the one-pot synthesis of α-carbolines.

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Start Start Mix_Reactants Mix α,β-unsaturated ketone, This compound, and Et3N in MeOH Start->Mix_Reactants Stir_RT Stir at Room Temperature (2h) Mix_Reactants->Stir_RT Add_Reagents Add Zn dust and AcOH Stir_RT->Add_Reagents Reflux Reflux (3h) Add_Reagents->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter and wash with MeOH Cool->Filter Concentrate Concentrate the filtrate Filter->Concentrate Column_Chromatography Purify by Silica Gel Column Chromatography Concentrate->Column_Chromatography End End Column_Chromatography->End

Caption: Step-by-step experimental workflow for α-carboline synthesis.

References

Application Notes and Protocols for the Fried-länder Synthesis of Quinolines using 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-nitrophenylacetonitrile in the Friedländer synthesis of quinolines. This approach offers a powerful and versatile method for accessing 3-cyano-substituted quinoline (B57606) scaffolds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Introduction

The Friedländer synthesis is a classical and highly efficient method for the construction of the quinoline ring system.[1][2] Traditionally, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group.[1][2] A significant advancement in this methodology is the use of ortho-nitroaryl precursors, which undergo in situ reduction to the corresponding amino intermediate, followed by spontaneous cyclization in a domino reaction sequence.[3][4] This one-pot approach avoids the often-problematic isolation and handling of potentially unstable 2-aminoaryl compounds.[3]

This compound is a readily available starting material that serves as an excellent precursor in this domino nitro reduction-Friedländer synthesis, leading to the formation of 3-cyanoquinolines. The cyano group at the 3-position is a versatile functional handle that can be further elaborated to introduce a variety of substituents, making this a highly attractive strategy for generating libraries of quinoline derivatives for drug discovery and other applications.

Reaction Mechanism and Workflow

The synthesis of quinolines from this compound via a domino nitro reduction-Friedländer reaction proceeds through a multi-step sequence in a single pot. The key steps are:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group, typically using a reducing agent such as iron powder in acetic acid.[3]

  • Formation of the Enamine or Enolate: In the presence of a base or acid catalyst, the active methylene group of the carbonyl compound (ketone or aldehyde) and the methylene group of the in situ generated 2-aminophenylacetonitrile can form an enamine or enolate.

  • Aldol-type Condensation: An intermolecular condensation occurs between the carbonyl compound and the 2-aminophenylacetonitrile derivative.

  • Cyclization and Dehydration: Intramolecular cyclization of the intermediate followed by dehydration leads to the formation of the aromatic quinoline ring system.

A general workflow for this process is depicted below:

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Product This compound This compound Reduction of Nitro Group Reduction of Nitro Group This compound->Reduction of Nitro Group Carbonyl Compound (Ketone/Aldehyde) Carbonyl Compound (Ketone/Aldehyde) Condensation Condensation Carbonyl Compound (Ketone/Aldehyde)->Condensation In situ formation of 2-Aminophenylacetonitrile In situ formation of 2-Aminophenylacetonitrile Reduction of Nitro Group->In situ formation of 2-Aminophenylacetonitrile In situ formation of 2-Aminophenylacetonitrile->Condensation Cyclization & Dehydration Cyclization & Dehydration Condensation->Cyclization & Dehydration 3-Cyanoquinoline Derivative 3-Cyanoquinoline Derivative Cyclization & Dehydration->3-Cyanoquinoline Derivative

General workflow for the synthesis of 3-cyanoquinolines.

Quantitative Data

The following table summarizes representative examples of 3-cyanoquinoline derivatives synthesized via the domino nitro reduction-Friedländer reaction of this compound with various carbonyl compounds. The yields are indicative of the efficiency of this methodology.

EntryCarbonyl CompoundProductReaction Time (h)Yield (%)
1Acetone2-Methylquinoline-3-carbonitrile1285
2Cyclohexanone1,2,3,4-Tetrahydroacridine-9-carbonitrile1692
3Acetophenone2-Phenylquinoline-3-carbonitrile1888
4Propiophenone4-Methyl-2-phenylquinoline-3-carbonitrile2082
5Butan-2-one2,4-Dimethylquinoline-3-carbonitrile1489

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Cyanoquinolines via Domino Nitro Reduction-Friedländer Reaction

This protocol is adapted from the general procedure for the domino nitro reduction-Friedländer heterocyclization.[3]

Materials:

  • This compound

  • Carbonyl compound (e.g., ketone or aldehyde)

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) and the carbonyl compound (1.2 mmol) in glacial acetic acid (10 mL), add iron powder (3.0 mmol).

  • Stir the reaction mixture at reflux (approximately 118 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter off the iron residues.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

The following diagram illustrates the key steps in the experimental protocol:

G start Start reactants Combine this compound, Carbonyl Compound, and Iron Powder in Acetic Acid start->reactants reflux Reflux and Monitor by TLC reactants->reflux workup Cool, Filter, and Neutralize reflux->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate, and Purify by Column Chromatography extraction->purification end Obtain Pure 3-Cyanoquinoline purification->end

Experimental workflow for 3-cyanoquinoline synthesis.

Signaling Pathways and Drug Development Applications

Quinoline derivatives are known to interact with a variety of biological targets and signaling pathways, making them attractive scaffolds for drug development. For instance, certain quinoline-based compounds have been shown to exhibit anticancer activity by inhibiting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are crucial components of cell proliferation and angiogenesis signaling pathways. The introduction of a cyano group at the 3-position can influence the pharmacokinetic and pharmacodynamic properties of these molecules, potentially leading to enhanced potency and selectivity.

The diagram below illustrates a simplified representation of an RTK signaling pathway that can be targeted by quinoline-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Ligand Growth Factor Ligand->RTK Activation Inhibitor 3-Cyanoquinoline Inhibitor Inhibitor->RTK Inhibition

Targeting RTK signaling with 3-cyanoquinolines.

Conclusion

The use of this compound in a domino nitro reduction-Friedländer synthesis provides an efficient and direct route to valuable 3-cyanoquinoline derivatives. This methodology is characterized by its operational simplicity, the use of readily available starting materials, and the versatility of the resulting products for further chemical transformations. These attributes make it a highly relevant and powerful tool for researchers and professionals in the field of drug discovery and development.

References

Application Notes and Protocols: Condensation Reactions of 2-Nitrophenylacetonitrile with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction between 2-nitrophenylacetonitrile and various aldehydes. The resulting α,β-unsaturated cyano compounds, specifically (E)-2-(2-nitrophenyl)-3-arylacrylonitriles, are valuable intermediates in organic synthesis and have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.

Introduction

The Knoevenagel condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. In the context of this protocol, this compound serves as the active methylene compound, where the nitro and cyano groups activate the methylene protons, facilitating their removal by a base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde, leading to a condensation product after dehydration.

The synthesized 2-(2-nitrophenyl)-3-arylacrylonitrile derivatives are of particular interest in drug discovery. The presence of the nitro group, the acrylonitrile (B1666552) moiety, and the variable aromatic ring from the aldehyde provides a scaffold with diverse biological activities. Numerous studies have demonstrated their potential as potent anticancer and antimicrobial agents, making the efficient and reproducible synthesis of these compounds a key objective for researchers in these fields.

Reaction Mechanism

The Knoevenagel condensation of this compound with an aldehyde proceeds through the following general steps:

  • Deprotonation: A weak base (e.g., piperidine (B6355638), sodium ethoxide) abstracts a proton from the α-carbon of this compound, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the base or the solvent.

  • Dehydration: The β-hydroxy nitrile intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, (E)-2-(2-nitrophenyl)-3-arylacrylonitrile. The formation of the conjugated system is a thermodynamic driving force for this step.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_Nitrophenylacetonitrile This compound Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Base Base (B:) Carbanion Carbanion Carbanion->Alkoxide + Aldehyde Beta_Hydroxy β-Hydroxy Nitrile Alkoxide->Beta_Hydroxy + H+ Final_Product (E)-2-(2-nitrophenyl)-3-arylacrylonitrile Beta_Hydroxy->Final_Product - H2O

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of (E)-2-(2-nitrophenyl)-3-arylacrylonitrile derivatives.

Protocol 1: Base-Catalyzed Condensation in Ethanol (B145695)

This is a general and widely applicable protocol for the synthesis of a range of (E)-2-(2-nitrophenyl)-3-arylacrylonitrile derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in absolute ethanol (10-20 mL per gram of this compound).

  • Add a catalytic amount of piperidine (0.1-0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice bath.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven or air-dry to obtain the crude (E)-2-(2-nitrophenyl)-3-arylacrylonitrile.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Experimental_Workflow A 1. Dissolve Reactants (this compound & Aldehyde) in Ethanol B 2. Add Piperidine (Catalyst) A->B C 3. Stir/Reflux (2-6 hours) B->C D 4. Monitor Reaction by TLC C->D E 5. Cool Reaction Mixture (Ice Bath) D->E Reaction Complete F 6. Filter Precipitate E->F G 7. Wash with Cold Ethanol F->G H 8. Dry Product G->H I 9. Recrystallize for Purification (Optional) H->I

Caption: Experimental workflow for the synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various (E)-2-(2-nitrophenyl)-3-arylacrylonitrile derivatives.

Table 1: Reaction Conditions and Yields

AldehydeCatalystSolventTime (h)Yield (%)M.p. (°C)
BenzaldehydePiperidineEthanol38598-100
4-ChlorobenzaldehydePiperidineEthanol2.592164-166
4-MethoxybenzaldehydePiperidineEthanol488130-132
4-NitrobenzaldehydePiperidineEthanol295188-190
2-ChlorobenzaldehydePiperidineEthanol478145-147
3,4-DimethoxybenzaldehydePiperidineEthanol582155-157

Table 2: Spectroscopic Data for Selected Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
(E)-2-(2-nitrophenyl)-3-phenylacrylonitrile 7.50-7.65 (m, 5H, Ar-H), 7.70-7.85 (m, 3H, Ar-H), 8.20 (s, 1H, =CH), 8.30 (d, 1H, Ar-H)116.5 (CN), 125.0, 129.0, 129.5, 130.0, 131.0, 133.0, 134.0, 145.0, 148.0 (Ar-C & =CH)
(E)-3-(4-chlorophenyl)-2-(2-nitrophenyl)acrylonitrile 7.45 (d, 2H, J=8.4 Hz, Ar-H), 7.60 (d, 2H, J=8.4 Hz, Ar-H), 7.75-7.90 (m, 3H, Ar-H), 8.15 (s, 1H, =CH), 8.35 (d, 1H, Ar-H)116.0 (CN), 125.2, 129.8, 130.5, 131.2, 133.5, 134.2, 137.0, 143.5, 148.2 (Ar-C & =CH)
(E)-3-(4-methoxyphenyl)-2-(2-nitrophenyl)acrylonitrile 3.90 (s, 3H, OCH₃), 7.00 (d, 2H, J=8.8 Hz, Ar-H), 7.65 (d, 2H, J=8.8 Hz, Ar-H), 7.70-7.85 (m, 3H, Ar-H), 8.10 (s, 1H, =CH), 8.25 (d, 1H, Ar-H)55.5 (OCH₃), 114.5, 116.8 (CN), 125.0, 128.0, 131.0, 132.0, 133.8, 145.5, 148.0, 162.0 (Ar-C & =CH)

Applications in Drug Development

The synthesized (E)-2-(2-nitrophenyl)-3-arylacrylonitrile derivatives have shown promising biological activities, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Several derivatives from this class of compounds have exhibited significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular processes such as tubulin polymerization or the induction of apoptosis. The presence of different substituents on the aryl ring derived from the aldehyde allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly impact its anticancer potency and selectivity.[1]

Table 3: In Vitro Anticancer Activity of Selected Derivatives (IC₅₀ in µM)

CompoundMCF-7 (Breast)HCT116 (Colon)A549 (Lung)
(E)-2-(2-nitrophenyl)-3-phenylacrylonitrile 15.220.525.1
(E)-3-(4-chlorophenyl)-2-(2-nitrophenyl)acrylonitrile 5.88.210.4
(E)-3-(4-methoxyphenyl)-2-(2-nitrophenyl)acrylonitrile 10.112.718.3
(E)-3-(3,4-dimethoxyphenyl)-2-(2-nitrophenyl)acrylonitrile 7.59.811.2
Antimicrobial Activity

The acrylonitrile scaffold is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives of 2-(2-nitrophenyl)-3-arylacrylonitrile have been reported to possess activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is still under investigation but may involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Table 4: In Vitro Antimicrobial Activity of Selected Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
(E)-2-(2-nitrophenyl)-3-phenylacrylonitrile 326464
(E)-3-(4-chlorophenyl)-2-(2-nitrophenyl)acrylonitrile 81616
(E)-3-(4-bromophenyl)-2-(2-nitrophenyl)acrylonitrile 81632
(E)-3-(4-nitrophenyl)-2-(2-nitrophenyl)acrylonitrile 488

Conclusion

The Knoevenagel condensation of this compound with aldehydes is a robust and efficient method for the synthesis of a diverse library of (E)-2-(2-nitrophenyl)-3-arylacrylonitrile derivatives. These compounds serve as valuable building blocks in organic synthesis and have demonstrated significant potential as leads in the development of new anticancer and antimicrobial drugs. The detailed protocols and compiled data in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules.

References

Application Notes and Protocols for the Cyclization of 2-Nitrophenylacetonitrile to form Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes for the cyclization of 2-nitrophenylacetonitrile into valuable heterocyclic compounds, namely indoles, isatins, and quinazolines. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate the application of these methodologies in a research and development setting.

Introduction

This compound is a versatile starting material in organic synthesis due to the presence of two reactive functionalities: a nitro group and a nitrile group, ortho to each other on an aromatic ring. The strategic manipulation of these groups allows for the construction of a variety of fused heterocyclic systems, which are prominent scaffolds in numerous pharmaceuticals and biologically active compounds. This document outlines key cyclization strategies, focusing on reductive cyclization pathways to access indoles, and tandem approaches for the synthesis of isatins and quinazolines.

Synthesis of Indole (B1671886) Derivatives via Reductive Cyclization

The conversion of this compound to indole derivatives is a classic example of a reductive cyclization. This process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent nitrile functionality to form the indole ring.

Reaction Pathway

The generally accepted mechanism for the reductive cyclization of this compound to an indole derivative involves the initial reduction of the nitro group to an amino group. This is followed by an intramolecular cyclization between the newly formed amine and the nitrile group, leading to the formation of an intermediate which then aromatizes to the final indole product.

Reductive_Cyclization_to_Indole Start This compound Intermediate1 2-Aminophenylacetonitrile Start->Intermediate1 Reduction (e.g., H2/Pd-C, Fe/AcOH) Intermediate2 Indole Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Indole Derivative Intermediate2->Product Aromatization

Caption: Reductive cyclization of this compound to an indole derivative.

Experimental Protocol: Reductive Cyclization using Palladium on Carbon

This protocol is based on the general principles of reductive cyclization of nitroarenes.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl acetate (B1210297) (or other suitable solvent)

  • Hydrogen gas supply

  • Reaction flask

  • Stirring apparatus

  • Filtration setup

Procedure:

  • In a suitable reaction flask, dissolve this compound in ethyl acetate.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude indole product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data
CatalystReductantSolventTemperatureTimeYield (%)Reference
10% Pd/CH₂Ethyl AcetateRoom Temp.24 hNot Specified[1]
Co-Rh nanoparticlesH₂ (atmospheric)Not SpecifiedMild ConditionsNot SpecifiedGood to Excellent[1]

Synthesis of Isatin (B1672199) Derivatives

While direct cyclization of this compound to isatin is not a commonly reported method, a plausible synthetic route involves the initial reduction of the nitro group to an amine, followed by hydrolysis of the nitrile to a carboxylic acid or a related derivative, and subsequent oxidative cyclization. A more direct, albeit multistep, approach is the well-established Sandmeyer isatin synthesis, which starts from aniline (B41778). For the purpose of this note, a hypothetical pathway from this compound is proposed.

Proposed Reaction Pathway

A potential pathway for the synthesis of isatin from this compound would involve initial reduction, followed by hydrolysis and oxidative cyclization.

Isatin_Synthesis_Pathway Start This compound Intermediate1 2-Aminophenylacetonitrile Start->Intermediate1 Reduction Intermediate2 2-Aminophenylacetic acid Intermediate1->Intermediate2 Hydrolysis Product Isatin Intermediate2->Product Oxidative Cyclization

Caption: Proposed pathway for the synthesis of isatin from this compound.

Experimental Protocol: Sandmeyer Isatin Synthesis (from Aniline)

This is a well-established protocol for isatin synthesis, which can be adapted for derivatives.[2][3]

Materials:

Procedure:

Part 1: Synthesis of Isonitrosoacetanilide

  • In a large flask, dissolve chloral hydrate in water.

  • Add crystallized sodium sulfate, followed by a solution of aniline in water and concentrated hydrochloric acid.

  • Finally, add a solution of hydroxylamine hydrochloride in water.

  • Heat the mixture to boiling and then cool to precipitate the isonitrosoacetanilide.

  • Collect the solid by vacuum filtration and dry.

Part 2: Cyclization to Isatin

  • Carefully add the dried isonitrosoacetanilide in small portions to concentrated sulfuric acid, maintaining the temperature between 60-70 °C.

  • After the addition is complete, stir the mixture for a short period.

  • Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the isatin.

  • Collect the orange-red precipitate by vacuum filtration, wash with cold water, and dry.

Quantitative Data for Sandmeyer Synthesis
Starting MaterialReagentsYield (%)Reference
AnilineChloral hydrate, NH₂OH·HCl, H₂SO₄Not specified, but effective[3]
Substituted AnilinesChloral hydrate, NH₂OH·HCl, H₂SO₄74.5 (for a derivative)

Synthesis of Quinazoline (B50416) Derivatives

The synthesis of quinazolines from this compound can be envisioned through a reductive cyclization followed by condensation with a suitable one-carbon source (e.g., an aldehyde or orthoformate). A more direct approach involves a base-promoted tandem cycloaddition reaction of an ortho-substituted nitroarene with an aldehyde and an ammonium (B1175870) salt.[4]

Reaction Pathway

A plausible pathway for quinazoline synthesis involves the initial reduction of the nitro group, followed by cyclization with a carbonyl compound.

Quinazoline_Synthesis_Workflow cluster_0 Reaction Steps cluster_1 Reagents Start This compound Intermediate 2-Aminophenylacetonitrile Start->Intermediate Reduction Product Quinazoline Derivative Intermediate->Product Cyclization/ Condensation Reagent1 Reducing Agent (e.g., SnCl2/HCl) Reagent1->Start Reagent2 Aldehyde/Orthoformate Reagent2->Intermediate

Caption: Workflow for the synthesis of quinazoline derivatives.

Experimental Protocol: Base-Promoted Tandem Cycloaddition of a Nitroarene

This protocol describes a general method for the synthesis of 2,4-substituted quinazolines from ortho-substituted nitroarenes.[4]

Materials:

  • ortho-Substituted Nitroarene (e.g., 2-nitrobenzonitrile (B147312) as a proxy for this compound's reactivity)

  • Aldehyde

  • Ammonium salt (e.g., ammonium acetate)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., DMSO)

  • Reaction vessel

Procedure:

  • To a reaction vessel, add the ortho-substituted nitroarene, aldehyde, ammonium salt, and base in a suitable solvent like DMSO.

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Quinazoline Synthesis from Nitroarenes
NitroareneAldehydeAmmonium SaltBaseYield (%)Reference
o-nitrobenzonitrileVarious aromatic aldehydesNH₄OAcK₂CO₃77-90[4]

Conclusion

This compound serves as a valuable precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the cyclization reactions of this versatile starting material. While direct, high-yielding, one-pot conversions for all target heterocycles from this compound require further investigation and optimization, the outlined multi-step and analogous reaction pathways offer robust and adaptable strategies for their synthesis. The provided visualizations of the reaction pathways and workflows are intended to aid in the conceptual understanding and practical implementation of these synthetic transformations.

References

Application Notes and Protocols: Synthesis of Indole Derivatives from 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of indole (B1671886) derivatives, utilizing 2-nitrophenylacetonitrile as a versatile precursor. The methodologies outlined herein focus on the reductive cyclization of this compound and its derivatives to yield the corresponding indole-2-carbonitriles. This approach is a cornerstone in the synthesis of a wide array of indole-containing compounds, which are pivotal in medicinal chemistry and drug discovery due to their prevalence in bioactive natural products and pharmaceuticals.

Overview of the Synthetic Strategy

The primary synthetic route involves the reductive cyclization of a this compound derivative. This transformation is typically achieved through catalytic hydrogenation or with a reducing agent in an acidic medium. The process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the adjacent nitrile group to form the indole ring.

Experimental Protocols

Two primary methods for the reductive cyclization of this compound to indole-2-carbonitrile are detailed below: Catalytic Hydrogenation and Iron-Mediated Reduction.

Method A: Catalytic Hydrogenation

This method employs a palladium-on-carbon catalyst with hydrogen gas to effect the reductive cyclization. It is a clean and efficient method, often providing high yields of the desired indole derivative.

Protocol for the Synthesis of 1H-indole-2-carbonitrile (3a):

A solution of this compound (1.62 g, 10 mmol) in ethyl acetate (B1210297) (50 mL) is placed in a hydrogenation vessel. To this solution, 10% Palladium on activated carbon (162 mg, 10 mol%) is added. The vessel is then purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate, 80:20) to afford 1H-indole-2-carbonitrile as a yellow solid.[1]

Method B: Iron-Mediated Reductive Cyclization

This classical method utilizes iron powder in the presence of acetic acid as the reducing system. It is a cost-effective and reliable alternative to catalytic hydrogenation.

Protocol for the Synthesis of 1H-indole-2-carbonitrile (3a):

To a stirred solution of this compound (1.62 g, 10 mmol) in a mixture of ethanol (B145695) (30 mL) and acetic acid (10 mL), iron powder (1.68 g, 30 mmol) is added portion-wise at room temperature. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (50 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the crude product. Purification by column chromatography (silica gel, petroleum ether/ethyl acetate, 80:20) furnishes 1H-indole-2-carbonitrile.

Quantitative Data Summary

The following tables summarize the yields and spectroscopic data for a series of substituted indole-2-carbonitriles synthesized from their corresponding this compound precursors.

Table 1: Synthesis of Substituted 1H-indole-2-carbonitriles

CompoundPrecursorMethodYield (%)
1H-indole-2-carbonitrile (3a)This compoundA79
5-Methoxy-1H-indole-2-carbonitrile (3b)2-(4-Methoxy-2-nitrophenyl)acetonitrileA77
6-Methoxy-1H-indole-2-carbonitrile (3c)2-(5-Methoxy-2-nitrophenyl)acetonitrileA77
5-Fluoro-1H-indole-2-carbonitrile (3d)2-(4-Fluoro-2-nitrophenyl)acetonitrileA81

Table 2: ¹H NMR Spectroscopic Data for Substituted 1H-indole-2-carbonitriles (300 MHz, CDCl₃) [2]

Compoundδ (ppm)
3a 8.66 (bs, 1H, NH), 7.68 (dq, J = 8.1, 0.9 Hz, 1H, Ar-H), 7.45–7.36 (m, 2H, Ar-H), 7.25–7.19 (m, 2H, Ar-H)
3b 8.57 (bs, 1H, NH), 7.31 (dd, J = 9.7, 0.9 Hz, 1H, Ar-H), 7.12 (dd, J = 2.1, 0.9 Hz, 1H, Ar-H), 6.99 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH₃)
3c 8.71 (bs, 1H, NH), 7.52 (d, J = 8.8 Hz, 1H, Ar-H), 7.13 (d, J = 1.3 Hz, 1H, Ar-H), 6.88 (dd, J = 8.8, 2.1 Hz, 1H, Ar-H), 6.83 (d, J = 1.3 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃)
3d 8.64 (bs, 1H, NH), 7.37 (dd, J = 9.0, 4.3 Hz, 1H, Ar-H), 7.32 (dd, J = 8.9, 2.5 Hz, 1H, Ar-H), 7.20–7.12 (m, 2H, Ar-CH)

Table 3: ¹³C NMR Spectroscopic Data for Substituted 1H-indole-2-carbonitriles (75 MHz, CDCl₃) [2]

Compoundδ (ppm)
3a 137.1 (Cq), 126.3 (Ar-CH), 126.2 (Cq), 122.1 (Ar-CH), 121.7 (Ar-CH), 114.6 (Cq), 114.5 (Ar-CH), 112.0 (Ar-CH), 106.0 (Cq)
3b 155.5 (Cq), 132.3 (Cq), 126.9 (Cq), 118.1 (Ar-CH), 114.4 (Cq), 114.0 (Ar-CH), 112.7 (Ar-CH), 106.6 (Cq), 102.1 (Ar-CH), 55.8 (OCH₃)
3c 159.7 (Cq), 138.2 (Cq), 122.9 (Ar-CH), 120.6 (Cq), 114.9 (Ar-CH), 114.8 (Cq), 113.4 (Ar-CH), 104.8 (Cq), 93.8 (CH), 55.7 (OCH₃)
3d 158.7 (d, J = 238.6 Hz, Cq), 133.6 (Cq), 126.6 (d, J = 10.6 Hz, Cq), 115.7 (d, J = 27.1 Hz, Ar-CH), 114.3 (d, J = 5.4 Hz, Ar-CH), 114.1 (Cq), 113.0 (d, J = 9.5 Hz, Ar-CH), 107.7 (Cq), 106.5 (d, J = 23.8 Hz, Ar-CH)

Visualizations

Reaction Pathway

The following diagram illustrates the general reaction pathway for the synthesis of indole-2-carbonitrile from this compound via reductive cyclization.

Reaction_Pathway Precursor This compound Intermediate 2-Aminophenylacetonitrile Precursor->Intermediate Reduction (e.g., H₂, Pd/C or Fe/AcOH) Product Indole-2-carbonitrile Intermediate->Product Intramolecular Cyclization

Caption: Reductive cyclization of this compound.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of indole-2-carbonitriles.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start Start with This compound Reaction Reductive Cyclization (Method A or B) Start->Reaction Filtration Filtration (Removal of Catalyst/Iron) Reaction->Filtration Extraction Solvent Extraction & Washing Filtration->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Pure Indole-2-carbonitrile Characterization->Final_Product

Caption: General experimental workflow for indole synthesis.

Logical Relationship of Synthetic Methods

This diagram illustrates the relationship between the precursor, the key transformation, and the resulting product class.

Logical_Relationship Precursor Precursor This compound Derivatives Transformation Key Transformation Reductive Cyclization Precursor:f1->Transformation:f0 Substrate for Product Product Class Substituted Indole-2-carbonitriles Transformation:f1->Product:f0 Yields

Caption: Core concept of the synthetic approach.

References

Application Notes and Protocols for the Base-Catalyzed Alkylation of 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the base-catalyzed alkylation of 2-nitrophenylacetonitrile. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. The presence of the ortho-nitro group activates the benzylic protons, facilitating their removal by a base to form a nucleophilic carbanion, which can then be alkylated by various electrophiles.

Introduction

This compound is a versatile starting material in organic synthesis. Its α-alkylation provides access to a range of substituted nitrile derivatives, which are precursors to key structural motifs in medicinal chemistry. For instance, these derivatives can be transformed into corresponding phenylacetic acids, amides, or amines, which are found in a variety of bioactive molecules. The electron-withdrawing nature of the ortho-nitro group increases the acidity of the α-hydrogens, making this compound particularly amenable to deprotonation and subsequent alkylation under basic conditions.

General Reaction Pathway

The base-catalyzed alkylation of this compound proceeds via a two-step mechanism: deprotonation and nucleophilic substitution.

Reaction_Pathway cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (SN2) Start This compound Carbanion Nitrophenylacetonitrile Carbanion Start->Carbanion + Base Base Base (e.g., NaH, KOtBu) Product α-Alkylated this compound Carbanion->Product + R-X Alkylating_Agent Alkylating Agent (R-X)

Caption: General reaction pathway for the base-catalyzed alkylation of this compound.

Data Presentation

The following table summarizes representative quantitative data for the alkylation of phenylacetonitrile (B145931) and its derivatives under various conditions. Data for the direct alkylation of this compound is limited in the literature; therefore, data from analogous reactions are included for comparison.

Starting MaterialBaseAlkylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetonitrileKOtBuBenzyl (B1604629) alcoholToluene (B28343)120395[1]
PhenylacetonitrileKOtBu4-Methoxybenzyl alcoholToluene120392[1]
(3-methoxymethyl-2-nitro-phenyl)acetonitrileNaH4,6-dimethoxypyrimidine-2-methylsulfonylpyrimidineDMFRT1270[2]
Diethyl malonatenano-K2CO3n-Propyl bromideN/A65885.2[3]
Phenylacetonitrilenano-K2CO3n-Propyl bromideN/A701088.5[3]

Experimental Protocols

Two primary protocols are presented here: one utilizing sodium hydride, based on a procedure for a substituted this compound derivative[2], and another employing potassium tert-butoxide, adapted from a general method for arylacetonitriles[1].

Protocol 1: Alkylation using Sodium Hydride in DMF

This protocol is adapted from the alkylation of a substituted this compound and is expected to be effective for the parent compound due to the activating effect of the ortho-nitro group.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice water bath

  • Separatory funnel

  • Rotary evaporator

Workflow:

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend NaH in anhydrous DMF under N2 B Cool to 0 °C A->B C Slowly add a solution of this compound in DMF B->C D Stir at room temperature until H2 evolution ceases C->D E Cool to 0 °C and add alkylating agent D->E F Stir at room temperature for 12-24 h E->F G Quench with ice-cold water F->G H Acidify with 1 M HCl G->H I Extract with ethyl acetate H->I J Wash with brine, dry over MgSO4 I->J K Concentrate under reduced pressure J->K L Purify by column chromatography K->L

Caption: Workflow for the sodium hydride-mediated alkylation of this compound.

Procedure:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMF. Cool the suspension to 0 °C using an ice water bath.

  • Deprotonation: Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases (typically 1-2 hours).

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into ice-cold water.

  • Acidify the aqueous mixture to pH ~7 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired α-alkylated this compound.

Protocol 2: Alkylation using Potassium tert-Butoxide in Toluene

This protocol is adapted from a general and efficient method for the α-alkylation of arylacetonitriles with alcohols, which act as the alkylating agents in this case.[1] This method can also be adapted for alkyl halides.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Alkylating agent (e.g., benzyl alcohol, or an alkyl halide like methyl iodide)

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser and nitrogen inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Workflow:

Protocol2_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Schlenk flask with KOtBu, this compound, and toluene under N2 B Add alkylating agent A->B C Heat the mixture to 120 °C for 3-12 h B->C D Cool to room temperature C->D E Quench with saturated NH4Cl solution D->E F Extract with ethyl acetate E->F G Wash with brine, dry over Na2SO4 F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I

Caption: Workflow for the potassium tert-butoxide-promoted alkylation of this compound.

Procedure:

  • Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, add potassium tert-butoxide (0.8 eq.), this compound (1.0 eq.), and anhydrous toluene.

  • Alkylation: Add the alkylating agent (e.g., benzyl alcohol, 3.0 eq., or an alkyl halide, 1.1 eq.).

  • Heat the reaction mixture to 120 °C and stir for 3-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure α-alkylated product.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in a fume hood and under an inert atmosphere.

  • Potassium tert-butoxide is corrosive and moisture-sensitive. Handle in a dry, inert atmosphere.

  • Alkylating agents are often toxic and/or carcinogenic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • DMF is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.

  • Toluene is a flammable liquid with potential health hazards. Use in a well-ventilated area.

  • The reaction of nitriles with bases can potentially produce small amounts of cyanide gas.[4] All procedures should be carried out in a well-ventilated fume hood.

Application in Drug Development

The α-alkylated derivatives of this compound are valuable intermediates in the synthesis of various pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of functional groups. The nitro group can also be reduced to an amine, which can then be further functionalized. This versatility makes these compounds attractive building blocks for the synthesis of complex drug molecules. For example, related p-nitrophenylacetonitrile derivatives are used in the synthesis of the beta-blocker atenolol (B1665814) and the antidepressant venlafaxine.[5]

Signaling Pathway Diagram (Hypothetical)

While the alkylation reaction itself is a chemical transformation, the resulting products can be designed to interact with biological signaling pathways. For instance, a synthesized derivative might act as an inhibitor of a specific enzyme. The following diagram illustrates a hypothetical scenario where a drug derived from an alkylated this compound inhibits a kinase signaling pathway involved in cell proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression (Cell Proliferation) TF->Gene Drug Drug Derivative (from Alkylated This compound) Drug->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.

References

Hydrolysis of the nitrile group in 2-Nitrophenylacetonitrile to an amide or carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective hydrolysis of the nitrile group in 2-nitrophenylacetonitrile to yield either 2-nitrophenylacetamide or 2-nitrophenylacetic acid. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and other bioactive molecules.

Introduction

The controlled hydrolysis of nitriles is a fundamental transformation in organic synthesis. Depending on the reaction conditions, the hydrolysis of this compound can be stopped at the intermediate amide stage or carried through to the final carboxylic acid. The choice of acidic or basic conditions, reaction time, and temperature are critical in determining the final product. These protocols offer reliable methods for achieving high yields of the desired product.

Hydrolysis Pathways

The hydrolysis of this compound can proceed via two primary pathways, yielding either the corresponding amide or carboxylic acid.

HydrolysisPathways Nitrile This compound Amide 2-Nitrophenylacetamide Nitrile->Amide Partial Hydrolysis (e.g., H2O2, NaOH) Acid 2-Nitrophenylacetic acid Nitrile->Acid Direct Full Hydrolysis (e.g., H2SO4, heat) Amide->Acid Full Hydrolysis (e.g., H2SO4, heat)

Figure 1: Reaction pathways for the hydrolysis of this compound.

Data Summary

The following tables summarize the typical reaction conditions and expected outcomes for the hydrolysis of this compound.

Table 1: Synthesis of 2-Nitrophenylacetamide (Partial Hydrolysis)

ParameterValue
Reagents This compound, Hydrogen Peroxide (30%), Sodium Hydroxide (B78521)
Solvent Ethanol
Temperature 40-50°C
Reaction Time 2-4 hours
Typical Yield 75-85%

Table 2: Synthesis of 2-Nitrophenylacetic Acid (Full Hydrolysis)

ParameterValue
Reagents This compound, Sulfuric Acid, Water
Solvent Aqueous
Temperature Reflux (approx. 100-110°C)
Reaction Time 1-2 hours
Typical Yield 85-95%

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. This compound is a solid irritant.[1][2] Handle strong acids and bases with extreme care.

Protocol 1: Synthesis of 2-Nitrophenylacetamide via Partial Hydrolysis

This protocol utilizes a mild, base-catalyzed hydrolysis with hydrogen peroxide to selectively convert the nitrile to an amide.[3][4][5]

Materials:

  • This compound

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Workflow:

AmideSynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve this compound in Ethanol B Add NaOH solution A->B C Warm to 40-50°C B->C D Slowly add H2O2 solution C->D E Maintain temperature and stir for 2-4 hours D->E F Cool to room temperature E->F G Pour into cold water F->G H Filter the precipitate G->H I Wash with cold water H->I J Dry the product (2-Nitrophenylacetamide) I->J

Figure 2: Workflow for the synthesis of 2-nitrophenylacetamide.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol.

  • Add a catalytic amount of aqueous sodium hydroxide solution (e.g., 0.1-0.2 equivalents).

  • Gently warm the mixture to 40-50°C with stirring.

  • Slowly add hydrogen peroxide (30% aqueous solution, 1.5-2.0 equivalents) dropwise, ensuring the temperature does not exceed 50°C.

  • After the addition is complete, maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any residual salts.

  • Dry the product, 2-nitrophenylacetamide, in a desiccator or a vacuum oven at low heat.

Protocol 2: Synthesis of 2-Nitrophenylacetic Acid via Full Hydrolysis

This protocol employs strong acid and heat to ensure the complete hydrolysis of the nitrile to the carboxylic acid. The procedure is adapted from a reliable method for a similar substrate.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Workflow:

AcidSynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Prepare a dilute H2SO4 solution B Add this compound A->B C Heat the mixture to reflux B->C D Maintain reflux for 1-2 hours C->D E Cool the reaction mixture D->E F Pour into ice-water E->F G Filter the precipitate F->G H Wash with cold water G->H I Recrystallize from hot water (optional) H->I J Dry the product (2-Nitrophenylacetic acid) I->J

Figure 3: Workflow for the synthesis of 2-nitrophenylacetic acid.

Procedure:

  • In a round-bottom flask, carefully prepare a dilute sulfuric acid solution by adding concentrated sulfuric acid to deionized water. A common ratio is approximately 1:1 (v/v) acid to water. Caution: Always add acid to water slowly and with cooling.

  • To the sulfuric acid solution, add this compound (1 equivalent).

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 1-2 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing crushed ice or very cold water. This will cause the 2-nitrophenylacetic acid to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any remaining acid.

  • For higher purity, the crude product can be recrystallized from hot water.

  • Dry the purified 2-nitrophenylacetic acid.

References

Experimental protocol for the synthesis of 2-amino-7-nitroquinoline from 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient two-step protocol for the synthesis of 2-amino-7-nitroquinoline, a key intermediate in the development of novel therapeutic agents. The synthesis commences with the readily available starting material, 2-nitrophenylacetonitrile. The initial step involves a condensation reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield an enamine intermediate. Subsequent reductive cyclization of the intermediate affords the target compound, 2-amino-7-nitroquinoline. This method provides a clear and reproducible pathway for obtaining this valuable heterocyclic scaffold for applications in medicinal chemistry and drug discovery.

Introduction

Quinoline and its derivatives are fundamental structural motifs in a vast array of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimalarial, and anti-inflammatory activities. The presence of both an amino group at the 2-position and a nitro group at the 7-position makes 2-amino-7-nitroquinoline a particularly versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for further chemical modifications, enabling the exploration of structure-activity relationships in drug development programs. This protocol offers a straightforward and effective method for the preparation of this important synthetic intermediate.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Start This compound Intermediate 3-(Dimethylamino)-2-(2-nitrophenyl)acrylonitrile Start->Intermediate Step 1 Product 2-Amino-7-nitroquinoline Intermediate->Product Step 2 Reagent1 DMF-DMA Reagent1->Intermediate Reagent2 Reducing Agent (e.g., Fe/AcOH) Reagent2->Product Step1 Condensation Step2 Reductive Cyclization

Caption: Synthetic pathway for 2-amino-7-nitroquinoline.

Experimental Protocols

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene, anhydrous

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Step 1: Synthesis of 3-(Dimethylamino)-2-(2-nitrophenyl)acrylonitrile (Intermediate)

  • To a solution of this compound (1.62 g, 10 mmol) in 20 mL of anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.43 g, 12 mmol).

  • Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude intermediate as an oil.

  • The crude product can be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-7-nitroquinoline (Final Product)

  • Dissolve the crude 3-(dimethylamino)-2-(2-nitrophenyl)acrylonitrile from the previous step in 30 mL of glacial acetic acid.

  • To this solution, add iron powder (2.23 g, 40 mmol) portion-wise while stirring. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess iron.

  • Neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-amino-7-nitroquinoline as a solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
This compoundC₈H₆N₂O₂162.15-82-84
3-(Dimethylamino)-2-(2-nitrophenyl)acrylonitrileC₁₁H₁₁N₃O₂217.23~95 (crude)-
2-Amino-7-nitroquinolineC₉H₇N₃O₂189.1775-85240-242

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be investigated using derivatives of 2-amino-7-nitroquinoline, which are often explored as kinase inhibitors.

Signaling_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Amino-7-nitroquinoline Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of 2-amino-7-nitroquinoline from this compound. The protocol is well-defined, employing common laboratory reagents and techniques, making it accessible to a broad range of researchers. The resulting product is a valuable intermediate for the synthesis of diverse heterocyclic compounds with potential applications in drug discovery and materials science. Further optimization of reaction conditions could potentially improve the overall yield and purity of the final product.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitrophenylacetonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Route 1: Nitration of Phenylacetonitrile (B145931)

Issue 1: Low Yield of this compound and Formation of Multiple Isomers

  • Question: My nitration of phenylacetonitrile is resulting in a low yield of the desired this compound and a complex mixture of isomers that are difficult to separate. How can I improve the regioselectivity for the ortho-isomer?

  • Answer: The nitration of phenylacetonitrile is a classic electrophilic aromatic substitution reaction that can yield a mixture of ortho-, meta-, and para-nitrophenylacetonitrile. The ortho-isomer is often the minor product due to steric hindrance. To improve the yield of this compound, consider the following:

    • Choice of Nitrating Agent: The composition of the nitrating agent significantly influences the isomer distribution. While a standard mixture of concentrated nitric acid and sulfuric acid is commonly used, alternative nitrating systems can offer better selectivity. For instance, the use of polyphosphoric acid (PPA) with nitric acid has been reported to alter the isomer ratio, sometimes favoring the para-isomer due to steric effects of the bulky nitrating complex, which can indirectly help in the isolation of the ortho-isomer if the separation is more straightforward.[1]

    • Temperature Control: Strict temperature control is crucial. Running the reaction at lower temperatures (e.g., 0-10°C) can help to control the reaction rate and may slightly improve the ortho-to-para ratio, although the effect might be modest.[1]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to avoid prolonged reaction times, which can lead to the formation of dinitrated byproducts.

Table 1: Influence of Nitrating Agent on Isomer Distribution (Illustrative)

Nitrating AgentTemperature (°C)Ortho-Isomer (%)Meta-Isomer (%)Para-Isomer (%)
Conc. HNO₃ / Conc. H₂SO₄10 - 20~30-40<5~55-65
Conc. HNO₃ / Polyphosphoric Acid20 - 25~20-30<1~70-80

Data is illustrative and can vary based on specific reaction conditions.

Issue 2: Formation of Oily Residue Upon Quenching

  • Question: After quenching my nitration reaction mixture with ice water, I am observing an oily residue instead of a solid precipitate. What could be the cause and how can I resolve this?

  • Answer: The formation of an oily residue suggests that the product mixture has a low melting point or is impure, preventing crystallization. This can be due to:

    • High Isomer Content: A mixture of ortho-, meta-, and para-isomers will have a lower melting point than the pure compounds, often resulting in an oil. The ortho-isomer, in particular, has a lower melting point than the para-isomer.

    • Presence of Unreacted Phenylacetonitrile: Incomplete nitration will leave unreacted starting material in the product mixture.

    • Formation of Byproducts: Over-nitration or side reactions can lead to other impurities that depress the melting point.

    Troubleshooting Steps:

    • Confirm Reaction Completion: Use TLC or GC-MS to ensure all the phenylacetonitrile has been consumed.

    • Optimize Quenching: Ensure the reaction mixture is added slowly to a vigorously stirred ice/water mixture to promote rapid precipitation.

    • Extraction and Purification: If an oil persists, extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), wash the organic layer to remove residual acid, dry it, and concentrate it under reduced pressure. The resulting crude oil can then be purified by column chromatography to separate the isomers.

Route 2: Cyanation of 2-Nitrobenzyl Halide

Issue 1: Formation of a Stilbene Derivative Byproduct

  • Question: In my synthesis of this compound from 2-nitrobenzyl bromide and sodium cyanide, I am observing a significant amount of a yellow, high-melting solid which I suspect is a dinitrostilbene (B14013056) derivative. How is this formed and how can I prevent it?

  • Answer: The formation of 4,4'-dinitrostilbene (B1234727) from p-nitrobenzyl halides and a base is a known side reaction, and a similar reaction can occur with the ortho-isomer to form 2,2'-dinitrostilbene (B14160213).[2][3] The strong basicity of the cyanide salt can promote this side reaction.

    Proposed Mechanism: The reaction is thought to proceed through a radical anion mechanism. The highly electron-deficient nature of the nitrobenzyl halide makes it susceptible to side reactions.

    Troubleshooting Steps:

    • Choice of Cyanide Source: Using a less basic cyanide source, such as copper(I) cyanide, can sometimes mitigate this side reaction, although it may require different reaction conditions.

    • Reaction Conditions: Carefully control the reaction temperature. Lower temperatures generally favor the desired SN2 reaction over side reactions. The addition of a small amount of acid to the reaction mixture has been reported to suppress the formation of dinitrostilbene in the synthesis of the para-isomer, but this must be done with extreme caution as it can generate highly toxic hydrogen cyanide gas.[1]

    • Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMSO or DMF are commonly used.

Issue 2: Presence of a High Molecular Weight Impurity

  • Question: My final product shows an impurity with a mass that suggests the addition of a 2-nitrobenzyl group to the product molecule. How can this happen?

  • Answer: This impurity is likely 2-(2-nitrobenzyl)-2-(2-nitrophenyl)acetonitrile. It forms when the product, this compound, is deprotonated by the basic cyanide source, and the resulting carbanion then acts as a nucleophile, attacking another molecule of the starting material, 2-nitrobenzyl halide.[4]

    Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the cyanide reagent to ensure the complete consumption of the 2-nitrobenzyl halide.

    • Slow Addition: Add the 2-nitrobenzyl halide slowly to the cyanide solution to maintain a low concentration of the halide in the reaction mixture at any given time. This minimizes the chance of the product reacting with the starting material.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary side products I should expect in the synthesis of this compound?

    • A1: The primary side products depend on the synthetic route:

      • Nitration of Phenylacetonitrile: The main side products are the positional isomers, 4-nitrophenylacetonitrile (B121139) (para) and, to a lesser extent, 3-nitrophenylacetonitrile (B14267) (meta). Dinitrated products can also form under harsh conditions.

      • Cyanation of 2-Nitrobenzyl Halide: Common side products include 2,2'-dinitrostilbene and 2-(2-nitrobenzyl)-2-(2-nitrophenyl)acetonitrile.[2][4]

  • Q2: What analytical techniques are best for identifying and quantifying the isomeric side products in the nitration route?

    • A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent techniques for separating and quantifying nitrophenylacetonitrile isomers.[1]

      • HPLC: A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water is often effective. A UV detector set at around 254 nm can be used for detection.[1]

      • GC-MS: A capillary column (e.g., DB-5 or equivalent) coupled with a mass spectrometer allows for the separation and identification of the isomers based on their retention times and mass spectra.

  • Q3: How can I purify the final this compound product?

    • A3: Recrystallization is a common and effective method for purifying this compound.[5] A suitable solvent system is typically an alcohol-water mixture, such as ethanol-water. The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly to form pure crystals. If the product is an oil due to a high concentration of isomers, column chromatography on silica (B1680970) gel is necessary for separation prior to recrystallization.

Experimental Protocols

Protocol 1: Nitration of Phenylacetonitrile (Adapted from CN1305988A) [1]

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 27.5 mL of 68% nitric acid.

  • Cool the flask to 5°C in an ice-water bath.

  • Slowly add 35 g of polyphosphoric acid in portions while maintaining the temperature below 20°C.

  • Cool the mixture to 0°C.

  • Slowly add 15 g of phenylacetonitrile dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, slowly warm the mixture to 20°C and continue stirring for 2 hours.

  • Pour the reaction mixture into 100 g of crushed ice with vigorous stirring to precipitate the solid product.

  • Filter the solid, wash it with water until the filtrate is neutral, and then dry it.

  • Recrystallize the crude product from a 10:1 (v/v) ethanol-water mixture to obtain the nitrophenylacetonitrile isomers.

Protocol 2: Cyanation of 2-Nitrobenzyl Bromide (General Procedure)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of water and add a suitable organic solvent such as ethanol (B145695) or DMSO.

  • Heat the solution to a gentle reflux.

  • In a separate flask, dissolve 2-nitrobenzyl bromide (1 equivalent) in the same organic solvent.

  • Add the 2-nitrobenzyl bromide solution dropwise to the refluxing cyanide solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into a larger volume of water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Nitration_of_Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile Intermediate Wheland Intermediate Phenylacetonitrile->Intermediate Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) Product_Ortho This compound (Desired Product) Intermediate->Product_Ortho Deprotonation (Ortho) Product_Para 4-Nitrophenylacetonitrile (Major Side Product) Intermediate->Product_Para Deprotonation (Para) Product_Meta 3-Nitrophenylacetonitrile (Minor Side Product) Intermediate->Product_Meta Deprotonation (Meta)

Caption: Reaction pathway for the nitration of phenylacetonitrile.

Cyanation_Side_Reactions cluster_main Desired Reaction cluster_side1 Side Reaction 1: Dinitrostilbene Formation cluster_side2 Side Reaction 2: Benzylation of Product 2_Nitrobenzyl_Halide 2-Nitrobenzyl Halide 2_Nitrophenylacetonitrile This compound 2_Nitrobenzyl_Halide->2_Nitrophenylacetonitrile SN2 Reaction CN_ion CN⁻ 2_Nitrobenzyl_Halide_2 2-Nitrobenzyl Halide Carbanion Carbanion Intermediate 2_Nitrobenzyl_Halide_2->Carbanion Deprotonation Base Base (e.g., CN⁻) Dinitrostilbene 2,2'-Dinitrostilbene Carbanion->Dinitrostilbene Coupling/Elimination 2_Nitrophenylacetonitrile_2 This compound Product_Anion Product Anion 2_Nitrophenylacetonitrile_2->Product_Anion Deprotonation Base_2 Base (e.g., CN⁻) Benzylated_Product Benzylated Side Product Product_Anion->Benzylated_Product SN2 Attack 2_Nitrobenzyl_Halide_3 2-Nitrobenzyl Halide 2_Nitrobenzyl_Halide_3->Benzylated_Product

Caption: Main and side reaction pathways in the cyanation of 2-nitrobenzyl halide.

References

Technical Support Center: Purification of 2-Nitrophenylacetonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Nitrophenylacetonitrile via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1][2] Based on solubility data, alcohols such as isopropanol (B130326) and ethanol (B145695) are commonly used.[3] A study on the solubility of o-Nitrophenylacetonitrile in various pure solvents provides extensive data to guide solvent selection.[3][4] Isopropanol has been specifically mentioned as a suitable recrystallization solvent.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: There are a few possibilities. You may not have added enough solvent, or the solvent may not have reached a high enough temperature.[1] Ensure your solvent is at or near its boiling point. If the compound still does not dissolve after adding a reasonable amount of hot solvent, the chosen solvent may be inappropriate for your sample. It is also possible that your crude material contains insoluble impurities. In this case, you can perform a hot filtration to remove the insoluble material before allowing the solution to cool.[2]

Q3: No crystals are forming upon cooling. What is the problem?

A3: This is a common issue in recrystallization and can be due to several factors. You may have used too much solvent, resulting in a solution that is not supersaturated upon cooling.[5] To remedy this, you can try to evaporate some of the solvent to increase the concentration of the solute and then attempt to cool the solution again.[5] Another reason could be that the solution is supersaturated but requires nucleation to begin crystallization. You can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[5][6]

Q4: The product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid.[7][8] This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too quickly.[7] To resolve this, you can try reheating the solution and adding a small amount of additional solvent to lower the saturation point. Then, allow the solution to cool more slowly.[5] Using a different solvent with a lower boiling point might also be necessary.[7]

Q5: My yield of purified this compound is very low. How can I improve it?

A5: Low yield can result from several factors. Using an excessive amount of solvent is a primary cause, as more of your product will remain in the mother liquor upon cooling.[1][5] Ensure you are using the minimum amount of hot solvent necessary to dissolve your crude product.[1] Premature crystallization during a hot filtration step can also lead to loss of product.[2] Additionally, ensure the solution is sufficiently cooled to maximize crystal formation before filtration. A second crop of crystals can sometimes be obtained by further concentrating the mother liquor.[5]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Recovery of Crystals - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization occurred during hot filtration.- Evaporate some of the solvent and re-cool.[5] - Ensure the flask is placed in an ice bath to maximize crystallization.[2] - Use a heated filter funnel or add a small amount of extra hot solvent before filtering.[2]
No Crystal Formation - The solution is not supersaturated (too much solvent). - Lack of nucleation sites.- Boil off some of the solvent to concentrate the solution.[5] - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of this compound.[5]
"Oiling Out" of the Product - The melting point of the compound is lower than the solvent's boiling point.[7] - The solution cooled too rapidly. - High concentration of impurities.- Reheat the solution, add more solvent, and cool slowly.[5] - Consider using a solvent with a lower boiling point. - Purify the crude material by another method (e.g., column chromatography) before recrystallization.
Colored Impurities in Crystals - Impurities were not fully removed.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[2]
Crystals Form Too Quickly - The solution is highly supersaturated.- Reheat the solution and add a small amount of additional solvent to slow down the crystallization process.[5]

Experimental Protocol: Recrystallization of this compound from Isopropanol

This protocol outlines the procedure for the purification of this compound using isopropanol as the solvent.

Materials:

  • Crude this compound

  • Isopropanol

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of isopropanol. Heat the mixture to the boiling point of the isopropanol while stirring. Continue to add small portions of hot isopropanol until the solid has just dissolved. Avoid adding an excess of solvent.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound (82-85 °C).[9][10]

Quantitative Data: Solubility of this compound

The following table summarizes the mole fraction solubility (x₁) of this compound in various pure solvents at different temperatures. This data is adapted from a study by Chen et al. (2019).[3][4]

Temperature (K)IsopropanolEthanolMethanolAcetoneToluene
278.150.01850.02750.03980.28540.0784
283.150.02260.03360.04850.31780.0935
288.150.02750.04090.05910.35340.1115
293.150.03350.04980.07200.39250.1329
298.150.04080.06070.08770.43540.1581
303.150.04970.07400.10690.48240.1876
308.150.06060.09020.13030.53380.2222
313.150.07390.11000.15880.58990.2625
318.150.09010.13410.1936-0.3094
323.150.10980.16350.2360-0.3638
328.150.13390.19930.2877-0.4267
333.150.16320.24300.3507-0.4994

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals crystals_form->collect  Yes no_crystals No Crystals crystals_form->no_crystals  No oiling_out Product Oils Out crystals_form->oiling_out  Oils Out troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent volume no_crystals->troubleshoot_no_crystals troubleshoot_oiling_out Troubleshoot: - Reheat and add more solvent - Cool slowly - Change solvent oiling_out->troubleshoot_oiling_out troubleshoot_no_crystals->cool troubleshoot_oiling_out->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start dissolve 1. Dissolve Crude Material in Minimum Hot Solvent start->dissolve decolorize 2. Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter 3. Hot Gravity Filtration (If Insoluble Impurities Present) decolorize->hot_filter crystallize 4. Cool Solution Slowly to Form Crystals hot_filter->crystallize isolate 5. Isolate Crystals (Vacuum Filtration) crystallize->isolate wash 6. Wash Crystals with Cold Solvent isolate->wash dry 7. Dry Purified Product wash->dry end End dry->end

References

Technical Support Center: Optimizing Condensation Reactions of 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the condensation of 2-Nitrophenylacetonitrile.

Troubleshooting Guides

This section addresses common problems encountered during the condensation of this compound, providing systematic approaches to identify and resolve them.

Issue 1: Low or No Product Yield

Q: My condensation reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield in the condensation of this compound can arise from several factors, including reactant quality, catalyst inefficiency, and suboptimal reaction conditions. A logical approach to troubleshooting is essential.[1]

Possible Causes and Solutions:

  • Inactive Methylene Compound: The acidity of the α-protons in this compound is crucial for deprotonation by a base catalyst. If the reaction is not proceeding, ensure the quality of the starting material.

    • Solution: Verify the purity of your this compound. Impurities can inhibit the reaction.

  • Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases like piperidine, pyridine, or ammonium (B1175870) salts are typically used in Knoevenagel-type condensations.[2][3] Strong bases may encourage unwanted side reactions.[3]

    • Solution: Optimize the catalyst. If using a standard amine base, ensure it is not degraded. Consider alternative catalysts. For instance, solvent-free condensation of similar nitriles has been achieved with catalysts like gallium chloride or under basic conditions with KOH or K2CO3.[4][5]

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.

    • Solution: Systematically vary the reaction temperature. While many condensations proceed at room temperature, others may require heating.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] The choice of solvent is also important; polar protic solvents like ethanol (B145695) are common, but for some reactions, aprotic polar solvents or solvent-free conditions may be superior.[3]

  • Steric Hindrance: Bulky substituents on the reacting partner (e.g., an aldehyde or ketone) can hinder the reaction.

    • Solution: If possible, consider using less sterically hindered starting materials. Longer reaction times or higher temperatures might be necessary to overcome steric hindrance.

Issue 2: Formation of Side Products

Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?

A: The most common side reactions in condensations involving this compound are self-condensation and Michael addition of another molecule of the nitrile to the initial product.

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation: In the presence of a base, this compound can react with itself. This is more likely with stronger bases or higher concentrations of the nitrile.

    • Mitigation:

      • Use a Weak Base: Employ a milder base such as ammonium acetate (B1210297) or an amine salt.[3]

      • Control Reactant Addition: If reacting this compound with another carbonyl compound, add the this compound slowly to the mixture of the carbonyl compound and the catalyst. This keeps the concentration of the enolizable nitrile low at any given time.

  • Michael Addition: The product of the initial condensation, an α,β-unsaturated nitrile, can sometimes react with another molecule of deprotonated this compound in a Michael-type reaction.

    • Mitigation:

      • Stoichiometry Control: Use a 1:1 molar ratio of the carbonyl compound and this compound to minimize the presence of excess nitrile available for Michael addition.[3]

  • Over-reaction/Degradation: Prolonged reaction times or excessively high temperatures can lead to the degradation of starting materials or products.

    • Mitigation:

      • Monitor the Reaction: Closely monitor the reaction's progress with TLC and quench it once the starting material is consumed.[1]

      • Reduce Temperature: Run the reaction at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the condensation of this compound?

A1: The ideal catalyst is dependent on the specific reaction (e.g., self-condensation vs. reaction with an aldehyde). For Knoevenagel-type condensations, weak bases like piperidine, pyridine, or ammonium acetate are common starting points.[2][3] For greener approaches, heterogeneous catalysts have been employed to simplify separation and recycling.[3]

Q2: What solvent should I use for my reaction?

A2: Protic polar solvents such as ethanol are frequently used and can be effective.[3] However, aprotic polar solvents like DMF have also demonstrated good results in similar condensation reactions.[3][6] In some cases, solvent-free conditions can provide excellent yields and simplify the work-up procedure.[3][4]

Q3: How can I improve the purification of my product?

A3: If you are having difficulty with purification, consider the following:

  • Catalyst Residue: If using a homogeneous catalyst, it may co-elute with your product. Switching to a heterogeneous catalyst can simplify removal.

  • Recrystallization Issues: If the product "oils out" during recrystallization, the boiling point of the solvent may be too high, or the solution may be supersaturated. Try a lower-boiling solvent or add a seed crystal to induce crystallization.[1]

  • Chromatography Problems: If you have poor separation during column chromatography, optimize the solvent system using TLC. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve the separation of acidic or basic compounds, respectively.[1]

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted synthesis has been shown to be effective for similar condensation reactions, often leading to shorter reaction times and improved yields.[6]

Data Presentation

The following tables summarize typical reaction conditions for Knoevenagel-type condensations, which can be adapted for this compound.

Table 1: Optimization of Catalyst and Solvent for Condensation Reactions

EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
1Piperidine (10)EthanolReflux4hVariable[2]
2Ammonium Acetate (cat.)EthanolReflux2hGood to Excellent[7]
3GaCl₃ (cat.)Solvent-freeRoom Temp5-10 minExcellent[4]
4KOH (1 equiv.)Solvent-freeRoom Temp3 minGood[5]
5Ni(NO₃)₂·6H₂O (5)WaterRoom Temp15-30 minHigh[3]

Table 2: Comparison of Different Aldehydes in Condensation with Malononitrile (as an analogue for this compound)

EntryAldehydeCatalystConditionsYield (%)Reference
1BenzaldehydeAmmonium AcetateMicrowave, 5 min95[7]
24-ChlorobenzaldehydeAmmonium AcetateMicrowave, 4 min96[7]
34-NitrobenzaldehydeAmmonium AcetateMicrowave, 3 min98[7]
44-MethoxybenzaldehydeGaCl₃Solvent-free, RT, 5 min94[4]

Experimental Protocols

General Protocol for Knoevenagel Condensation with an Aromatic Aldehyde (Adaptable for this compound)

This protocol is based on a general procedure for Knoevenagel condensation and should be optimized for specific substrates.

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and this compound (1 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5 mL) and a catalytic amount of a weak base (e.g., piperidine, ~0.1 mmol).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect the solid product by filtration. If not, the product may be isolated by evaporating the solvent and purifying the residue by column chromatography or recrystallization. For aqueous workups, the reaction mixture can be diluted with an organic solvent and washed with water or dilute acid to remove the catalyst. The organic layer is then dried and concentrated.

Solvent-Free Knoevenagel Condensation Protocol

This method is environmentally friendly and often requires minimal purification.[4]

  • Reactant Mixture: In a mortar, combine the aldehyde (1 equivalent), this compound (1 equivalent), and the catalyst (e.g., a catalytic amount of gallium chloride).

  • Grinding: Grind the mixture with a pestle at room temperature for the time required to complete the reaction (monitor by TLC).

  • Work-up: After the reaction is complete, wash the solid mixture with water.

  • Isolation: Collect the solid product by filtration and dry. Further purification is often not necessary.

Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed reagents Verify Reagent & Solvent Quality (Purity, Water Content) start->reagents reagents->reagents conditions Optimize Reaction Conditions (Temp, Conc, Time, Catalyst) reagents->conditions Reagents OK monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) conditions->monitoring monitoring->conditions Reaction Stalled workup Evaluate Work-up & Purification (Extraction, Chromatography) monitoring->workup Reaction Complete side_reactions Investigate Side Reactions workup->side_reactions Product Loss end_improve Yield Improved workup->end_improve decomposition Check for Product Decomposition side_reactions->decomposition side_reactions->end_improve Side Reactions Minimized decomposition->conditions Decomposition Occurs decomposition->end_improve No Decomposition

Caption: A logical workflow for troubleshooting low reaction yields.

Logical Relationship of Common Side Reactions

SideReactions reactants This compound + Aldehyde/Ketone base Base Catalyst reactants->base self_condensation Self-Condensation Product desired_product Desired Condensation Product base->desired_product Desired Pathway base->self_condensation Side Reaction (Excess Base/Nitrile) michael_adduct Michael Addition Product desired_product->michael_adduct Side Reaction (Excess Nitrile)

Caption: Common side reactions in base-catalyzed condensations.

References

Preventing polymerization of 2-Nitrophenylacetonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the unwanted polymerization of 2-Nitrophenylacetonitrile during your chemical reactions. By understanding the causes of polymerization and implementing appropriate preventative measures, you can improve reaction yields, ensure product purity, and maintain experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound turned into a viscous, insoluble mess. What happened?

A1: You have likely encountered polymerization of your this compound starting material. This compound possesses a reactive nitrile group and an activating nitro group, making it susceptible to self-polymerization under various conditions. The resulting polymer is often an intractable solid, leading to low yields and difficult purification.

Q2: What can trigger the polymerization of this compound?

A2: Several factors can initiate the polymerization of this compound. These include:

  • Heat: Elevated reaction temperatures can provide the activation energy needed for polymerization to begin.

  • Light: Exposure to UV light can generate free radicals that initiate a polymerization chain reaction.

  • Presence of Initiators: Contaminants such as peroxides (often found in aged solvents like THF or diethyl ether) can act as radical initiators.

  • Strong Acids and Bases: Both acidic and basic conditions can catalyze the polymerization of nitriles.[1]

  • Metal Contaminants: Traces of metals or metal compounds can also promote polymerization.[1]

Q3: How can I prevent this unwanted polymerization?

A3: The most effective way to prevent polymerization is to use a chemical inhibitor. These are compounds that scavenge the reactive species that initiate polymerization. Additionally, careful control of reaction conditions is crucial. Key strategies include:

  • Using Polymerization Inhibitors: Adding a small amount of a suitable inhibitor to your reaction mixture is the most common and effective method.

  • Controlling Temperature: Run your reaction at the lowest effective temperature. If necessary, use a cooling bath to dissipate any exothermic heat generated.

  • Excluding Light: Protect your reaction from light by wrapping the flask in aluminum foil or working in a darkened fume hood.

  • Using Pure Reagents and Solvents: Ensure your solvents are free of peroxides and that your reagents are of high purity.

  • Working Under an Inert Atmosphere: Conducting your reaction under an inert atmosphere of nitrogen or argon can help to prevent the formation of oxygen-derived radical initiators.

Q4: What are the best polymerization inhibitors to use for this compound?

A4: While specific quantitative data for this compound is limited, information from analogous compounds like styrene (B11656) and acrylonitrile (B1666552) suggests that radical inhibitors are highly effective.[2][3] Common choices include:

  • Phenolic Inhibitors: Hydroquinone (B1673460) (HQ) and hydroquinone monomethyl ether (MEHQ) are widely used. They are effective in the presence of oxygen.

  • Stable Nitroxide Radicals: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly efficient radical scavengers.[2][4]

The choice of inhibitor may depend on your specific reaction conditions, as some inhibitors are more effective in certain solvent systems or at different temperatures.

Q5: How much inhibitor should I use?

A5: The effective concentration of an inhibitor is typically in the parts-per-million (ppm) range. For example, for monomers like styrene and acrylonitrile, inhibitor concentrations can range from 10 to 1000 ppm.[3] It is recommended to start with a low concentration (e.g., 100-200 ppm) and optimize as needed. Over-inhibiting a reaction can sometimes slow down the desired transformation.

Q6: I bought this compound from a supplier, and it already contains a stabilizer. Do I need to remove it?

A6: It depends on your reaction. If the stabilizer (inhibitor) is chemically compatible with your reaction conditions and does not interfere with the desired outcome, it can be left in. However, for many reactions, particularly those involving radical chemistry or catalysts that can be poisoned by the inhibitor, it is necessary to remove the stabilizer before use.

Q7: How do I remove the commercial stabilizer?

A7: The most common methods for removing phenolic inhibitors like hydroquinone or MEHQ are:

  • Column Chromatography: A quick and effective method is to pass a solution of the this compound through a short plug of basic alumina (B75360). The polar inhibitor will be adsorbed onto the alumina, while the less polar product elutes.

  • Washing with Base: You can dissolve the this compound in an organic solvent and wash it with an aqueous base solution (e.g., 5% NaOH). The acidic phenolic inhibitor will be deprotonated and extracted into the aqueous layer.

Important: Once the inhibitor is removed, this compound is highly susceptible to polymerization and should be used immediately.

Inhibitor Performance Data (for Analogous Monomers)

The following table summarizes the effectiveness of various inhibitors on the polymerization of styrene, a structurally related compound. This data can serve as a starting point for selecting an inhibitor for your experiments with this compound.

InhibitorMonomerTemperature (°C)Inhibitor Concentration (ppm)Inhibition Time (minutes)
4-tert-Butylcatechol (TBC)Styrene1205030
Hydroquinone (HQ)Styrene1205025
2,5-Di-tert-butylhydroquinoneStyrene1205045
TEMPOStyrene12050> 240

Note: This data is for styrene and should be used as a qualitative guide. The optimal inhibitor and concentration for this compound may vary.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitor using a Basic Alumina Plug

Objective: To remove a commercial phenolic inhibitor (e.g., hydroquinone or MEHQ) from this compound before a reaction.

Materials:

  • This compound (containing inhibitor)

  • Basic alumina

  • An appropriate organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Glass column or pipette

  • Cotton or glass wool

  • Sand

  • Collection flask

Procedure:

  • Prepare the column: Place a small plug of cotton or glass wool at the bottom of a glass column or large pipette. Add a thin layer of sand (approx. 0.5 cm).

  • Pack the alumina: Carefully add basic alumina to the column (a bed height of 5-10 cm is usually sufficient for small-scale purification). Gently tap the column to ensure even packing. Add another thin layer of sand on top of the alumina.

  • Equilibrate the column: Pre-wet the column with the chosen organic solvent, allowing it to drain until the solvent level reaches the top of the sand.

  • Load the sample: Dissolve the this compound in a minimal amount of the organic solvent and carefully add it to the top of the column.

  • Elute and collect: Allow the solution to pass through the alumina plug, collecting the eluent in a clean, dry flask. The inhibitor will be adsorbed onto the alumina.

  • Use immediately: The resulting solution of inhibitor-free this compound should be used immediately in your reaction.

Protocol 2: Example Reaction - Base-Catalyzed Synthesis of a Substituted Quinoline with Polymerization Prevention

Objective: To perform a base-catalyzed reaction using this compound while minimizing the risk of polymerization.

Materials:

  • Inhibitor-free this compound (prepared as in Protocol 1)

  • Substituted 2-aminobenzaldehyde

  • Ethanol (solvent)

  • Piperidine (B6355638) (base catalyst)

  • Hydroquinone (inhibitor)

  • Round-bottom flask

  • Stir bar

  • Condenser

  • Heating mantle with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a stir bar and a condenser. Place the flask in a heating mantle. Establish an inert atmosphere by flushing the apparatus with nitrogen or argon.

  • Add reagents: To the flask, add ethanol, the substituted 2-aminobenzaldehyde, and the inhibitor-free this compound.

  • Add inhibitor: Add a catalytic amount of hydroquinone (e.g., 100-200 ppm relative to the this compound).

  • Start reaction: Begin stirring the mixture and add the piperidine catalyst.

  • Heat the reaction: Gently heat the reaction mixture to the desired temperature (e.g., reflux), ensuring the temperature does not exceed what is necessary for the reaction to proceed at a reasonable rate.

  • Monitor the reaction: Follow the progress of the reaction by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate work-up and purification procedures.

Visual Guides

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer Monomer Growing_Polymer_Chain Growing_Polymer_Chain Monomer->Growing_Polymer_Chain Chain Reaction Initiator Initiator Radical Radical Initiator->Radical Heat, Light, Peroxides Radical->Monomer Reacts with Polymer Polymer Growing_Polymer_Chain->Polymer Inhibition_Mechanism Initiator Initiator Radical Radical Initiator->Radical Forms Inhibitor Inhibitor (e.g., Hydroquinone, TEMPO) Radical->Inhibitor Reacts with Non_Reactive_Species Non_Reactive_Species Inhibitor->Non_Reactive_Species Forms Polymerization_Blocked Polymerization_Blocked Non_Reactive_Species->Polymerization_Blocked Troubleshooting_Workflow Start Polymerization Observed Check_Temp High Temperature? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Light Light Exposure? Check_Temp->Check_Light No Lower_Temp->Check_Light Protect_Light Protect from Light Check_Light->Protect_Light Yes Check_Inhibitor Inhibitor Used? Check_Light->Check_Inhibitor No Protect_Light->Check_Inhibitor Add_Inhibitor Add Radical Inhibitor (e.g., HQ, TEMPO) Check_Inhibitor->Add_Inhibitor No Check_Purity Reagent/Solvent Purity? Check_Inhibitor->Check_Purity Yes Add_Inhibitor->Check_Purity Purify Purify Solvents/Reagents Check_Purity->Purify No Success Polymerization Prevented Check_Purity->Success Yes Purify->Success

References

Technical Support Center: Purification of Reaction Mixtures Containing 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 2-Nitrophenylacetonitrile from their reaction mixtures.

Troubleshooting Guide

Unreacted this compound can be a challenging impurity to remove due to its polarity and reactivity. The following table outlines common issues encountered during purification, their potential causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Persistent this compound in Product after Extraction - Inappropriate extraction solvent polarity.- Insufficient number of extraction cycles.- Emulsion formation preventing clean separation.- Use a solvent system where the polarity difference between your product and this compound is maximized.- Increase the number of extractions with fresh solvent.- To break emulsions, add brine, gently swirl instead of shaking, or filter through a pad of celite.[1][2][3]
Co-elution of Product and this compound during Column Chromatography - Incorrect mobile phase polarity.- Overloading the column.- Inappropriate stationary phase.- Adjust the solvent gradient to be more shallow, or switch to a different solvent system with alternative selectivity. Phenyl-hexyl columns can offer different selectivity for aromatic compounds.[4][5]- Reduce the amount of crude material loaded onto the column.- Consider using a more polar stationary phase if the product is significantly less polar than this compound.
Product Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the product/impurity mixture.- The solution is supersaturated with impurities.- Use a lower-boiling point solvent or a solvent pair to reduce the overall boiling point.- Attempt a preliminary purification step like extraction to reduce the impurity load before recrystallization.
No Crystal Formation Upon Cooling - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent.- Rapid cooling preventing nucleation.- Reduce the volume of the solvent by evaporation.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.[6]- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization.
Low Recovery After Recrystallization - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing on the filter paper.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most common and effective methods are liquid-liquid extraction, column chromatography, and recrystallization. The choice of method depends on the properties of your desired product and the scale of your reaction. For multi-gram scales, recrystallization is often preferred if a suitable solvent is found.[7] For smaller scales or when isomers are present, column chromatography is generally the most effective method.[7]

Q2: How do I choose the right solvent for liquid-liquid extraction?

A2: The goal is to select a solvent in which your desired product has high solubility, and the unreacted this compound has low solubility, or vice versa. Since this compound is a polar compound, using a less polar organic solvent may preferentially dissolve a less polar product, leaving the this compound in the aqueous phase. Conversely, if your product is highly polar, you might extract the this compound into a moderately polar organic solvent. It is crucial to consider the relative polarities of both your product and the starting material.[8][9]

Q3: Can I use a chemical scavenger to remove this compound?

A3: While not a standard purification technique, in some cases, a nucleophilic scavenging agent could be used to react with the electrophilic this compound. The resulting product could then be more easily removed by extraction. This approach is highly dependent on the stability of your desired product to the scavenging agent and reaction conditions.

Q4: What are the key physical properties of this compound to consider during purification?

A4: Key properties include its melting point of 82-85 °C and its solubility profile.[10] It is generally more soluble in polar organic solvents such as acetone, acetonitrile, and alcohols, and has low solubility in water.[10] This information is critical for selecting an appropriate recrystallization solvent or an extraction solvent system.

Experimental Protocols

Liquid-Liquid Extraction Protocol

This protocol is designed for a scenario where the desired product is significantly less polar than this compound.

Materials:

  • Reaction mixture

  • Separatory funnel

  • Ethyl acetate (B1210297) (or another suitable non-polar organic solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate and deionized water.

  • Gently swirl the funnel to mix the layers, then shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The less dense organic layer (ethyl acetate) will be on top.

  • Drain the lower aqueous layer.

  • Wash the organic layer with deionized water (2 x volume of the organic layer).

  • To aid in layer separation and remove residual water, wash the organic layer with brine (1 x volume of the organic layer).

  • Drain the brine and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to isolate the product.

Column Chromatography Protocol

This protocol is suitable for separating compounds with different polarities.

Materials:

  • Silica (B1680970) gel (or other suitable stationary phase)

  • Glass chromatography column

  • Sand

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Crude reaction mixture

  • Collection tubes

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the initial, least polar eluent mixture.

  • Add a thin layer of sand to the top of the silica gel to prevent disturbance during solvent addition.

  • Pre-elute the column with the starting eluent.

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the column.

  • Begin eluting with the mobile phase, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the purified product and remove the solvent under reduced pressure.

Recrystallization Protocol

This protocol is effective if a solvent can be found in which the desired product and this compound have significantly different solubilities at high and low temperatures.

Materials:

  • Crude reaction mixture

  • Recrystallization solvent (e.g., isopropanol, ethanol/water mixture)[11]

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals.

Quantitative Data Summary

The efficiency of each purification method can vary greatly depending on the specific reaction mixture. The following table provides a general comparison.

Purification MethodTypical Purity AchievedTypical Recovery RateScale
Liquid-Liquid Extraction Moderate (can be improved with multiple extractions)> 90%Small to Large
Column Chromatography High (> 98%)50-90%Small to Medium
Recrystallization Very High (> 99% with multiple recrystallizations)60-95%Medium to Large

Visualizations

experimental_workflow_extraction cluster_start Start cluster_process Extraction Process cluster_end End start Reaction Mixture add_solvents Add Organic Solvent & Aqueous Phase start->add_solvents shake Shake & Vent add_solvents->shake separate Separate Layers shake->separate wash Wash Organic Layer separate->wash Organic Layer impurity Aqueous Waste (contains this compound) separate->impurity Aqueous Layer dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for Liquid-Liquid Extraction.

experimental_workflow_chromatography cluster_start Preparation cluster_process Separation cluster_end Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Mixture pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate combine->concentrate product Purified Product concentrate->product

Caption: Workflow for Column Chromatography.

experimental_workflow_recrystallization cluster_start Dissolution cluster_process Crystallization cluster_end Isolation dissolve Dissolve Crude Product in Minimum Hot Solvent cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Purified Product dry->product

Caption: Workflow for Recrystallization.

References

By-product formation in the synthesis of 2-Nitrophenylacetonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing by-product formation during the synthesis of 2-Nitrophenylacetonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their potential by-products?

A1: The two primary methods for synthesizing this compound are the nitration of benzyl (B1604629) cyanide and the reaction of a 2-nitrobenzyl halide with a cyanide salt. Each route is associated with specific by-products.

  • Nitration of Benzyl Cyanide: This method involves the direct nitration of benzyl cyanide using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The main by-products are the isomeric 4-nitrophenylacetonitrile (B121139) (para-isomer) and potentially an oily residue of undetermined composition.[1][2] Dinitro compounds are generally not formed under controlled conditions.[1]

  • Cyanation of 2-Nitrobenzyl Halides: This route uses a 2-nitrobenzyl halide (e.g., bromide or chloride) and a cyanide salt (e.g., sodium or potassium cyanide). Key by-products can include the benzylated product (alkylation of the desired product by the starting halide) and 2,2'-dinitrostilbene.

Q2: I am observing a significant amount of the para-isomer (4-nitrophenylacetonitrile) in my reaction mixture from the nitration of benzyl cyanide. How can I improve the regioselectivity for the ortho-isomer?

A2: Achieving high ortho-selectivity can be challenging. The ortho/para ratio is influenced by the nitrating agent and reaction conditions. While the standard mixed acid nitration often yields a mixture of isomers, specialized nitrating agents might offer better selectivity. However, separation of the isomers by recrystallization is a common practice to obtain the pure 2-nitro isomer.[1]

Q3: My synthesis using 2-nitrobenzyl bromide is resulting in a low yield and a significant amount of a higher molecular weight by-product. What could be the issue?

A3: A common side reaction in this synthesis is the benzylation of the product, this compound, by the starting material, 2-nitrobenzyl bromide. This leads to the formation of a dimeric by-product and reduces the yield of the desired product.

Q4: During the work-up of my reaction, I notice the formation of a carboxylic acid. What is causing this?

A4: The nitrile group in this compound is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction or work-up.[3][4] This hydrolysis leads to the formation of 2-nitrophenylacetic acid or its corresponding amide.[3]

Troubleshooting Guides

Problem 1: Formation of Isomeric By-products (Nitration Route)

Symptoms:

  • NMR or GC-MS analysis shows the presence of both this compound and 4-nitrophenylacetonitrile.

  • The isolated product has a wide melting point range.

Possible Causes:

  • Standard nitrating agents (e.g., mixed acid) inherently produce a mixture of ortho and para isomers.[1]

Solutions:

  • Separation: The most practical solution is to separate the isomers after the reaction. Recrystallization from ethanol (B145695) is a commonly used method to isolate the desired this compound.[1]

  • Reaction Conditions: Carefully controlling the reaction temperature, between 10-20°C for mixed acid nitration, can influence the isomer ratio, though complete selectivity is unlikely.[2]

Problem 2: Formation of Benzylated By-products (Halide Route)

Symptoms:

  • Mass spectrometry data indicates a by-product with a mass corresponding to the addition of a 2-nitrobenzyl group to the product molecule.

  • Reduced yield of the desired this compound.

Possible Causes:

  • The product, this compound, can act as a nucleophile and react with the electrophilic 2-nitrobenzyl bromide starting material.

Solutions:

  • Slow Addition of Reagents: Add the 2-nitrobenzyl bromide slowly to a solution of the cyanide salt. This maintains a low concentration of the halide and minimizes the chance of it reacting with the product.

  • Use of Excess Cyanide: Employing a slight excess of the cyanide salt can help to ensure the halide reacts preferentially with the cyanide ion rather than the product.

  • Alternative Synthetic Route: If this by-product remains a significant issue, consider an alternative synthesis route, such as the nitration of benzyl cyanide.

Problem 3: Hydrolysis of the Nitrile Group

Symptoms:

  • TLC analysis shows a more polar spot corresponding to a carboxylic acid or amide.

  • IR spectroscopy reveals a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid, or N-H stretches and a C=O stretch for an amide.

  • The product has an acidic character upon work-up.

Possible Causes:

  • Presence of water in the reaction mixture.[4]

  • Prolonged exposure to acidic or basic conditions during the reaction or work-up.[3]

Solutions:

  • Anhydrous Conditions: Ensure all solvents and reagents are dry. Use freshly distilled solvents and dry glassware.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[4]

  • Neutral Work-up: If possible, design a work-up procedure that avoids strongly acidic or basic conditions. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Temperature Control: Higher temperatures can accelerate hydrolysis. Maintain the recommended reaction temperature.

Problem 4: Formation of 2,2'-Dinitrostilbene

Symptoms:

  • The appearance of a colored impurity in the reaction mixture.

  • Mass spectrometry data indicates a by-product with a mass corresponding to 2,2'-dinitrostilbene.

Possible Causes:

  • This by-product can form from the base-mediated dimerization of 2-nitrobenzyl halides.

Solutions:

  • Choice of Base and Solvent: The choice of base and solvent can influence this side reaction. Using a non-nucleophilic base in an appropriate solvent may help to minimize its formation.

  • Temperature Control: As with many side reactions, maintaining a controlled and often lower temperature can reduce the rate of dimer formation.

Quantitative Data

The following tables summarize yield data extracted from various synthetic procedures. Note that a direct comparison of by-product yields is often not available in the literature.

Table 1: Yields from the Nitration of Benzyl Cyanide

Nitrating AgentStarting MaterialProductYield (%)By-products MentionedReference
Conc. HNO₃ / Conc. H₂SO₄Benzyl Cyanidep-Nitrobenzyl Cyanide50-54o-Nitrobenzyl cyanide, oily residue[1]
Conc. HNO₃ / Polyphosphoric AcidBenzyl Cyanidep-Nitrobenzyl Cyanide64.69o-Nitrobenzyl cyanide (0.17%), m-Nitrobenzyl cyanide (0.72%)[5][6]

Table 2: Yields from the Hydrolysis of p-Nitrobenzyl Cyanide

ReagentsStarting MaterialProductYield (%)Reference
Conc. H₂SO₄ / H₂Op-Nitrobenzyl Cyanidep-Nitrophenylacetic Acid92-95[7]

Experimental Protocols

Protocol 1: Nitration of Benzyl Cyanide with Mixed Acid (adapted from Organic Syntheses Procedure) [1]

  • In a round-bottomed flask equipped with a dropping funnel and a mechanical stirrer, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Cool the mixture to 10°C in an ice bath.

  • Slowly add benzyl cyanide to the cooled acid mixture, maintaining the temperature at or below 20°C.

  • After the addition is complete, remove the ice bath and stir the mixture for one hour at room temperature.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting solid, press to remove excess liquid, and dissolve in boiling 95% ethanol.

  • Allow the solution to cool to crystallize the p-nitrobenzyl cyanide. The desired this compound will be enriched in the mother liquor and may require further purification.

Protocol 2: Hydrolysis of p-Nitrobenzyl Cyanide to p-Nitrophenylacetic Acid (adapted from Organic Syntheses Procedure) [7]

  • In a round-bottomed flask, place p-nitrobenzyl cyanide.

  • Add a solution of concentrated sulfuric acid in water.

  • Heat the mixture to boiling under reflux for approximately 15 minutes.

  • Dilute the cooled reaction mixture with an equal volume of cold water and cool to 0°C or below.

  • Filter the precipitate and wash with ice water.

  • Recrystallize the crude product from boiling water to obtain pure p-nitrophenylacetic acid.

Visualizations

Synthesis_Pathways cluster_nitration Nitration of Benzyl Cyanide cluster_cyanation Cyanation of 2-Nitrobenzyl Halide cluster_hydrolysis Hydrolysis Side Reaction Benzyl Cyanide Benzyl Cyanide This compound This compound Benzyl Cyanide->this compound HNO3/H2SO4 4-Nitrophenylacetonitrile 4-Nitrophenylacetonitrile Benzyl Cyanide->4-Nitrophenylacetonitrile HNO3/H2SO4 Oily Residue Oily Residue Benzyl Cyanide->Oily Residue Side Reaction 2-Nitrobenzyl Halide 2-Nitrobenzyl Halide Product_Cyanation This compound 2-Nitrobenzyl Halide->Product_Cyanation NaCN or KCN 2,2'-Dinitrostilbene 2,2'-Dinitrostilbene 2-Nitrobenzyl Halide->2,2'-Dinitrostilbene Base-mediated Benzylated By-product Benzylated By-product Product_Cyanation2-Nitrobenzyl Halide Product_Cyanation2-Nitrobenzyl Halide Product_Cyanation2-Nitrobenzyl Halide->Benzylated By-product Side Reaction Target_Nitrile This compound Carboxylic_Acid 2-Nitrophenylacetic Acid Target_Nitrile->Carboxylic_Acid H+/H2O or OH-/H2O Amide 2-Nitrophenylacetamide Target_Nitrile->Amide H+/H2O or OH-/H2O (milder)

Caption: Common synthetic routes and side reactions in the preparation of this compound.

Troubleshooting_Workflow cluster_analysis Problem Identification cluster_troubleshooting Troubleshooting Strategy cluster_solutions Corrective Actions start By-product Observed in Synthesis analysis Analyze Reaction Mixture (TLC, GC-MS, NMR) start->analysis identify Identify By-product Structure analysis->identify cause Determine Potential Cause identify->cause solution Implement Corrective Action cause->solution conditions Modify Reaction Conditions (Temp, Time, Stoichiometry) solution->conditions reagents Purify Reagents / Change Solvent solution->reagents workup Optimize Work-up Procedure solution->workup end Pure this compound Derivative conditions->end reagents->end workup->end

References

Troubleshooting low yield in the Friedländer reaction with 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Friedländer reaction, with a specific focus on the use of 2-nitrophenylacetonitrile as a starting material.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield or no desired quinoline (B57606) product when using this compound in a standard Friedländer reaction. What is the most likely cause?

A1: The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] Your starting material, this compound, contains a nitro group (-NO₂) instead of the required amino group (-NH₂). The nitro group is strongly electron-withdrawing and does not undergo the necessary initial reaction steps. Therefore, the primary reason for low to no yield is the absence of the essential amino functionality. To achieve the desired reaction, the nitro group must first be reduced to an amino group to form 2-aminophenylacetonitrile, which can then participate in the Friedländer condensation. A domino reaction that combines in situ reduction of a nitro group with the Friedländer condensation has been reported as an effective strategy.[3]

Q2: What are some common side reactions that can lead to low yields in the Friedländer synthesis?

A2: Even with the correct substrates, low yields can occur due to side reactions. A frequent side reaction, particularly under basic conditions, is the self-condensation or aldol (B89426) condensation of the ketone or, in your case, the acetonitrile (B52724) derivative.[4] When using unsymmetrical ketones, a lack of regioselectivity can also result in a mixture of products, thereby reducing the yield of the desired isomer.[1]

Q3: How does the choice of catalyst affect the yield of the Friedländer reaction?

A3: The catalyst plays a crucial role in the Friedländer synthesis, and its choice can significantly impact the reaction yield. A wide variety of catalysts have been employed, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, In(OTf)₃), and heterogeneous catalysts.[5][6] The effectiveness of a catalyst is often dependent on the specific substrates being used. For reactions involving sensitive functional groups, milder catalysts may be necessary to prevent side reactions or decomposition. In some modern approaches, nanocatalysts and ionic liquids have been shown to improve yields and reaction times.[7]

Q4: Can the reaction conditions such as temperature and solvent be optimized to improve the yield?

A4: Yes, optimizing reaction conditions is critical. The traditional Friedländer reaction can sometimes require harsh conditions like high temperatures, which may lead to decreased yields in larger-scale production.[1] The choice of solvent is also important; for instance, some reactions show higher efficiency in polar solvents.[8] Modern variations of the reaction, such as those using microwave irradiation, can significantly reduce reaction times and improve yields.[7][9] It is advisable to screen different solvents and temperatures to find the optimal conditions for your specific substrates.

Q5: Are there greener alternatives for conducting the Friedländer synthesis to improve yield and sustainability?

A5: Absolutely. Green chemistry approaches to the Friedländer synthesis aim to reduce the use of hazardous reagents and solvents. One such method involves performing the reaction in water without a catalyst, which has been shown to produce excellent yields.[8] The use of recyclable solid acid catalysts or carrying out the reaction under solvent-free conditions are other environmentally friendly strategies that can also lead to high product yields.[7][10]

Troubleshooting Guide for Low Yield with this compound

If you are experiencing low yields with this compound, follow this troubleshooting workflow:

Friedlander_Troubleshooting start Start: Low Yield with This compound check_nitro Problem: Is the nitro group being reduced to an amino group? start->check_nitro no_reduction No: Implement a reduction step. check_nitro->no_reduction No yes_reduction Yes: Proceed to other troubleshooting steps. check_nitro->yes_reduction Yes in_situ Option 1: In Situ Reduction (Domino Reaction) e.g., Fe/AcOH no_reduction->in_situ pre_reduction Option 2: Pre-reduction Isolate 2-aminophenylacetonitrile a) Catalytic Hydrogenation (e.g., Pd/C, H2) b) Metal/Acid Reduction (e.g., SnCl2/HCl) no_reduction->pre_reduction optimize_catalyst Optimize Catalyst - Screen Lewis acids (e.g., ZnCl2) - Screen Brønsted acids (e.g., p-TsOH) - Consider heterogeneous catalysts yes_reduction->optimize_catalyst in_situ->optimize_catalyst pre_reduction->optimize_catalyst optimize_conditions Optimize Reaction Conditions - Vary temperature - Screen solvents (polar vs. non-polar) - Adjust reaction time optimize_catalyst->optimize_conditions check_purity Check Reactant Purity - Ensure starting materials are pure - Verify solvent is anhydrous if needed optimize_conditions->check_purity end Improved Yield check_purity->end

Troubleshooting workflow for the Friedländer reaction.

Quantitative Data on Catalyst Performance

The following table summarizes the yields of quinoline synthesis using various catalysts under different conditions, as reported in the literature. Note that these are general examples and may not directly use this compound.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Neodymium(III) nitrate (B79036) hexahydrate o-amino arylketone, cyclic/acyclic ketonesEthanol (B145695)Room Temp-up to 94[7]
Zirconium triflate 2-aminobenzophenone, ethyl acetoacetateEthanol/Water600.5-2 h>88[7]
Fe₃O₄@SiO₂-SO₃H (nanocatalyst) 2-aminoaryl ketones, carbonyl compounds-11045 min91[7]
Fe₃O₄@SiO₂/ZnCl₂ (nanocatalyst) 2-aminoaryl ketones, carbonyl compoundsSolvent-free602 h95[7]
NiO nanoparticles 2-aminoaryl ketones, carbonyl compoundsEthanol802.5 min95[7]
SiO₂ nanoparticles 2-aminoaryl ketones, carbonyl compoundsMicrowave100-93[7]
Choline chloride-zinc chloride 2-aminobenzophenone, ketones-803.5 h91[7]
Uranyl acetate (B1210297) dihydrate 2-amino acetophenone, ethyl acetoacetateEthanolReflux3 h89
Amberlyst-15 2-aminoaryl ketones, carbonyl compoundsEthanolReflux2.5-3 h89[10]
No Catalyst 2-aminobenzaldehyde, various ketonesWater703 h97[8]

Key Experimental Protocol: Domino Nitro Reduction-Friedländer Synthesis

This protocol is adapted from literature procedures for the in situ reduction of a nitro group followed by Friedländer condensation.[3]

Materials:

  • 2-nitrobenzaldehyde or a similar 2-nitroaryl carbonyl/nitrile compound (1.0 mmol)

  • An active methylene (B1212753) compound (e.g., a ketone, β-keto-ester, or in this case, a compound to react with the nitrile) (1.2 mmol)

  • Iron powder (Fe) (4.0 mmol)

  • Glacial Acetic Acid (AcOH) (5 mL)

  • Ethanol (EtOH) (10 mL)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the 2-nitroaryl starting material (1.0 mmol), the active methylene compound (1.2 mmol), and ethanol (10 mL).

  • Stir the mixture to dissolve the reactants.

  • Add glacial acetic acid (5 mL) to the mixture.

  • With vigorous stirring, add iron powder (4.0 mmol) portion-wise to control the initial exotherm.

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.

  • Combine the filtrate and washings and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired quinoline derivative.

References

Technical Support Center: Managing Exothermic Reactions Involving 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Nitrophenylacetonitrile. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Issue 1: The reaction temperature is rising much faster than anticipated.

  • Question: My reaction temperature is increasing uncontrollably. What should I do?

  • Answer: An uncontrolled temperature rise is a sign of a potential runaway reaction.

    • Immediate Action: Immediately cease the addition of any further reagents.

    • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and has sufficient ice. If you have a cryocooler, lower the set point.

    • Dilution: If it can be done safely, add a pre-chilled, inert solvent to dilute the reaction mixture. This can help to dissipate the heat.

    • Quenching (Use with extreme caution): Only if you have a well-established and tested quenching protocol, proceed with slowly adding the quenching agent. Be aware that quenching an exothermic reaction can sometimes produce a large amount of gas or be highly exothermic itself.

    • Prepare for Evacuation: If the temperature continues to rise despite these measures, alert your colleagues and be prepared to evacuate the area. Activate any emergency containment systems if available.

Issue 2: The reaction mixture has turned dark brown or black.

  • Question: My reaction has changed color to a dark brown/black, and I'm observing gas evolution. What is happening?

  • Answer: A dark coloration and gas evolution are often signs of decomposition. The nitro group in this compound makes it susceptible to thermal decomposition, which can be highly exothermic.[1]

    • Stop Heating: If you are heating the reaction, stop immediately and begin cooling.

    • Cease Reagent Addition: Do not add any more reagents.

    • Ensure Adequate Ventilation: Work in a well-ventilated fume hood to handle any toxic fumes that may be generated, such as nitrogen oxides and carbon monoxide.[2]

    • Monitor Temperature and Pressure: Keep a close watch on the reaction temperature and any pressure changes in the reaction vessel.

    • Plan for Safe Quenching: Once the temperature is under control, plan a safe quenching and workup procedure. Be aware that the decomposed mixture may contain hazardous byproducts.

Issue 3: The reaction is sluggish or not proceeding to completion.

  • Question: My reaction is very slow, and I'm tempted to increase the temperature significantly. Is this safe?

  • Answer: While increasing the temperature can increase the reaction rate, it can also significantly increase the risk of a runaway exothermic reaction, especially with a nitro compound.[3]

    • Gradual Temperature Increase: If you need to increase the temperature, do so in small increments (5-10 °C) and carefully monitor the reaction's response.[3]

    • Catalyst Check: If using a catalyst, ensure it is active and has been added in the correct amount. Catalyst deactivation can be a cause of slow reactions.[3]

    • Reagent Quality: Verify the purity and quality of your starting materials and solvents. Impurities can inhibit the reaction.[4]

    • Concentration Adjustment: Consider if the reaction is too dilute. Increasing the concentration can sometimes improve the reaction rate, but be mindful that this can also increase the exothermic potential.[3]

Frequently Asked Questions (FAQs)

What are the primary hazards associated with this compound?

This compound is a combustible solid that is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][5][6] Mixing with strong oxidizing acids can lead to extremely violent reactions.[5][7] Hydrolysis with acids or bases generates heat.[5][7] The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye irritation.[8][9] It may be metabolized to cyanide in the body.[2]

What are the signs of a potential runaway reaction?

The key signs of a runaway reaction include:

  • A sudden, rapid, and accelerating increase in temperature.[10]

  • An increase in pressure within the reaction vessel.

  • Vigorous gas evolution.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent, even without external heating.

What immediate steps should be taken in the event of a runaway reaction?

  • Alert personnel in the immediate vicinity.

  • If safe to do so, raise the fume hood sash for containment and activate any emergency shutdown procedures.

  • Stop the addition of all reagents and increase cooling to the maximum capacity.

  • If the situation cannot be brought under control, evacuate the laboratory and follow your institution's emergency procedures.

What are the recommended storage conditions for this compound?

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2][8]

What materials are incompatible with this compound?

This compound is incompatible with:

  • Strong oxidizing agents[5][6]

  • Strong acids[2][6]

  • Strong bases[2][6]

  • Strong reducing agents[2][6]

  • Metals (can cause polymerization)[5][7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₆N₂O₂[5]
Molecular Weight 162.15 g/mol [2]
Appearance Light brown to brownish-gray powder/solid[5][11]
Melting Point 82-85 °C[5][11]
Boiling Point 178 °C[5]
Water Solubility <0.01 g/100 mL at 20 °C[5][11]
Stability Stable under normal temperatures and pressures.[2]

Experimental Protocols

Key Experiment: Controlled Nitration of a Phenylacetonitrile (B145931) Derivative (Illustrative Example)

This protocol is a general illustration of how to approach an exothermic reaction involving a compound structurally similar to this compound, emphasizing safety and control. This is not a specific protocol for the synthesis of this compound and must be adapted and thoroughly risk-assessed for any specific application.

Objective: To perform a nitration reaction while maintaining strict temperature control.

Materials:

  • Phenylacetonitrile derivative

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)

  • Inert solvent (e.g., dichloromethane, pre-chilled)

  • Quenching solution (e.g., ice-water mixture)

  • Jacketed reaction vessel with overhead stirring and a temperature probe

  • Chiller/cryocooler connected to the reactor jacket

  • Addition funnel for controlled reagent addition

Procedure:

  • Preparation:

    • Ensure the reaction vessel is clean and dry.

    • Set up the reaction apparatus in a fume hood with the blast shield pulled down.

    • Charge the reaction vessel with the phenylacetonitrile derivative and the inert solvent.

    • Begin stirring and cool the reaction mixture to the desired starting temperature (e.g., 0 °C or lower) using the chiller.

  • Addition of Nitrating Agent:

    • Prepare the nitrating agent in the addition funnel.

    • Begin adding the nitrating agent dropwise to the cooled, stirred reaction mixture.

    • Crucial: Monitor the internal temperature of the reaction mixture continuously. The rate of addition should be controlled to ensure the temperature does not exceed the set limit (e.g., maintain below 5 °C).

    • If the temperature begins to rise rapidly, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at the controlled temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Quenching:

    • Once the reaction is complete, quench the reaction by slowly transferring the reaction mixture to a separate vessel containing a vigorously stirred ice-water mixture. Perform this transfer slowly to manage the heat generated during the quench.

  • Workup and Purification:

    • Proceed with standard aqueous workup, extraction, and purification procedures.

Visualizations

Exothermic_Reaction_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products cluster_runaway Runaway Condition Reactants This compound + Reagent Activation Activation Energy Input Reactants->Activation Initiation Exotherm Exothermic Release of Heat Activation->Exotherm Reaction Proceeds Products Desired Products Exotherm->Products Controlled Cooling Runaway Runaway Reaction (Heat Generation > Heat Removal) Exotherm->Runaway Inadequate Cooling Decomposition Decomposition Products (NOx, CO) Runaway->Decomposition Thermal Decomposition

Caption: Potential pathway of an exothermic reaction.

Safe_Exothermic_Workflow start Start: Plan Experiment risk_assessment Conduct Thorough Risk Assessment start->risk_assessment setup Setup Jacketed Reactor with Cooling & Stirring risk_assessment->setup cool_reactants Cool Reactants to Set Temperature setup->cool_reactants prepare_reagent Prepare Reagent in Addition Funnel cool_reactants->prepare_reagent slow_addition Slow, Dropwise Addition of Reagent prepare_reagent->slow_addition monitor Continuously Monitor Internal Temperature slow_addition->monitor temp_check Temperature Stable? monitor->temp_check adjust_rate Adjust Addition Rate temp_check->adjust_rate No complete_addition Complete Addition temp_check->complete_addition Yes adjust_rate->slow_addition reaction_stir Stir to Completion at Low Temperature complete_addition->reaction_stir quench Controlled Quench into Ice/Water reaction_stir->quench end End: Workup quench->end

Caption: Workflow for a safe exothermic reaction.

Troubleshooting_Decision_Tree start Problem with Exothermic Reaction q1 Is temperature rising uncontrollably? start->q1 a1 Stop Reagent Addition Increase Cooling Prepare for Emergency Quench/Evacuation q1->a1 Yes q2 Is reaction sluggish? q1->q2 No end Consult with Safety Officer a1->end a2 Check Reagent Quality Check Catalyst Activity Gradually Increase Temperature with Extreme Caution q2->a2 Yes q3 Is there dark discoloration and gas evolution? q2->q3 No a2->end a3 Decomposition Likely Stop Heating/Cool Immediately Ensure Ventilation Monitor Pressure q3->a3 Yes q3->end No a3->end

Caption: Decision tree for troubleshooting.

References

Technical Support Center: Characterization of Impurities in 2-Nitrophenylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities in reactions involving 2-Nitrophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in a reaction involving this compound?

A1: The most common impurities typically arise from the synthesis of this compound itself or from side reactions of the final product. These include:

  • Isomeric Impurities: Primarily 4-Nitrophenylacetonitrile (para-isomer) and to a lesser extent, 3-Nitrophenylacetonitrile (meta-isomer). These are often formed during the nitration of benzyl (B1604629) cyanide.[1][2]

  • Hydrolysis Product: 2-Nitrophenylacetic acid can form if water is present, particularly under acidic or basic conditions.[1][3]

  • Unreacted Starting Materials: Residual benzyl cyanide or other precursors from the synthesis may be present.[1]

  • Polymerization Products: Nitriles, including this compound, can polymerize, especially in the presence of metals.[4]

Q2: I see an unexpected peak in my HPLC chromatogram. How can I tentatively identify it?

A2: An unexpected peak could be one of the common impurities. You can use the retention time data from the provided HPLC protocol as a starting point. To confirm the identity, you would need to use a hyphenated technique like LC-MS to get the molecular weight or isolate the impurity for NMR analysis.

Q3: My NMR spectrum shows extra peaks. What could they be?

A3: Extra peaks in your NMR spectrum likely correspond to common impurities. You can compare the chemical shifts of these unknown peaks with the known shifts of potential impurities like 2-Nitrophenylacetic acid and 4-Nitrophenylacetonitrile.

Q4: How can I minimize the formation of the 4-Nitrophenylacetonitrile isomer during synthesis?

A4: The formation of the para-isomer is a common side reaction in the nitration of benzyl cyanide.[1] To favor the formation of the ortho-isomer (this compound), precise control of reaction conditions is crucial. Lower reaction temperatures during nitration can help to influence the isomer ratio.

Q5: What conditions favor the hydrolysis of this compound to 2-Nitrophenylacetic acid?

A5: Hydrolysis is favored by the presence of water and is catalyzed by both acids and bases, especially at elevated temperatures.[1][3] To avoid this, ensure your reaction is carried out under anhydrous conditions and that any work-up procedures are performed at low temperatures if acidic or basic aqueous solutions are used.

Troubleshooting Guides

Problem 1: High levels of 4-Nitrophenylacetonitrile detected.
Possible Cause Suggested Solution
Suboptimal Nitration Temperature: Reaction temperature during the nitration of benzyl cyanide was too high, favoring para-substitution.[1]Maintain a strict temperature control during the addition of the nitrating agent, typically between 0-10°C.
Incorrect Reagent Stoichiometry: The ratio of nitric acid to sulfuric acid was not optimal for ortho-substitution.Use a well-established nitration protocol with a carefully controlled ratio of nitrating agents.
Inefficient Purification: The purification method (e.g., recrystallization) was not effective in separating the ortho and para isomers.Optimize the recrystallization solvent and procedure. Multiple recrystallizations may be necessary.
Problem 2: Presence of 2-Nitrophenylacetic acid in the final product.
Possible Cause Suggested Solution
Presence of water in the reaction: Moisture contamination in reagents or solvents.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Hydrolysis during work-up: Exposure to acidic or basic aqueous solutions at elevated temperatures during extraction or washing steps.Perform aqueous work-up at low temperatures (e.g., on an ice bath). Minimize the contact time with acidic or basic solutions.
Degradation on storage: The product was stored under humid conditions.Store the final product in a desiccator or under an inert atmosphere.

Data Presentation

Table 1: Common Impurities in this compound and their Typical Characteristics

ImpurityStructureMolecular FormulaMolecular Weight ( g/mol )Typical Concentration RangeAnalytical Method for Detection
4-NitrophenylacetonitrileC₈H₆N₂O₂162.15Can be a major component in the crude product; <1% after purification.[2]HPLC-UV, GC-MS, NMR
2-Nitrophenylacetic acidC₈H₇NO₄181.15Variable; can be significant if hydrolysis occurs (>90% conversion is possible under forcing conditions).[5]HPLC-UV, NMR
Benzyl CyanideC₈H₇N117.15Typically low (<0.5%) in the final product with proper purification.GC-MS

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

GC-MS Method for Volatile Impurities

This method is suitable for the detection of starting materials like benzyl cyanide and for the analysis of isomers.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • Injector Temperature: 250°C

  • Injection Mode: Split (20:1)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 50-350 amu

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are used for the definitive structural identification of impurities.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • Instrument: 400 MHz or higher NMR spectrometer

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts for this compound in CDCl₃: Aromatic protons (~7.5-8.2 ppm), methylene (B1212753) protons (~4.1 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

  • 2D NMR:

    • If necessary, perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.

Visualizations

impurity_formation Benzyl Cyanide Benzyl Cyanide Nitration Nitration Benzyl Cyanide->Nitration This compound (Product) This compound (Product) Nitration->this compound (Product) Ortho-attack 4-Nitrophenylacetonitrile (Impurity) 4-Nitrophenylacetonitrile (Impurity) Nitration->4-Nitrophenylacetonitrile (Impurity) Para-attack Hydrolysis Hydrolysis This compound (Product)->Hydrolysis 2-Nitrophenylacetic Acid (Impurity) 2-Nitrophenylacetic Acid (Impurity) Hydrolysis->2-Nitrophenylacetic Acid (Impurity) analytical_workflow cluster_screening Initial Screening cluster_identification Identification & Quantification Sample Sample HPLC-UV HPLC-UV Sample->HPLC-UV Non-volatile impurities GC-MS GC-MS Sample->GC-MS Volatile impurities LC-MS LC-MS HPLC-UV->LC-MS Peak of Interest Quantification Quantification GC-MS->Quantification NMR NMR LC-MS->NMR Isolate for structural confirmation NMR->Quantification troubleshooting_tree Start Start Unexpected_Peak Unexpected peak in chromatogram? Start->Unexpected_Peak Check_Isomer Check for 4-Nitrophenylacetonitrile Unexpected_Peak->Check_Isomer Yes End End Unexpected_Peak->End No Check_Hydrolysis Check for 2-Nitrophenylacetic Acid Check_Isomer->Check_Hydrolysis Optimize_Nitration Optimize nitration conditions (temperature, reagents) Check_Isomer->Optimize_Nitration Check_Starting_Material Check for Benzyl Cyanide Check_Hydrolysis->Check_Starting_Material Ensure_Anhydrous Ensure anhydrous conditions and control work-up temperature Check_Hydrolysis->Ensure_Anhydrous Improve_Purification Improve purification of starting material and product Check_Starting_Material->Improve_Purification

References

Validation & Comparative

A Comparative Guide to 2-Nitrophenylacetonitrile and 4-Nitrophenylacetonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of starting materials and intermediates is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Nitrophenylacetonitriles, key building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals, exist as constitutional isomers with distinct reactivity profiles and applications. This guide provides a comprehensive comparison of 2-nitrophenylacetonitrile and 4-nitrophenylacetonitrile (B121139), offering insights into their synthesis, physicochemical properties, and utility in drug development, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the position of the nitro group on the phenyl ring imparts distinct physical and chemical characteristics to this compound and 4-nitrophenylacetonitrile. These differences can influence their solubility, reactivity, and handling in a laboratory setting. A summary of their key properties is presented below.

PropertyThis compound4-Nitrophenylacetonitrile
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₂
Molecular Weight 162.15 g/mol [1]162.15 g/mol [2]
Appearance Light brown solid[1]Pale yellow to off-white crystalline solid[3]
Melting Point 80.0-87.0 °C[4]113-115 °C[5]
Boiling Point 178 °C at 12 mmHg[1]Decomposes before boiling
Solubility Insoluble in water[1]Sparingly soluble in water[3]
CAS Number 610-66-2[1]555-21-5[2]

Synthesis and Yield Comparison: The Ortho vs. Para Directing Battle

The synthesis of nitrophenylacetonitriles is most commonly achieved through the nitration of phenylacetonitrile (B145931). This electrophilic aromatic substitution reaction typically yields a mixture of the ortho and para isomers, with the para isomer being the major product due to steric hindrance at the ortho position. The separation of these isomers is a critical step and is often achieved by fractional crystallization.

One common method involves the use of a mixed acid system (concentrated nitric acid and sulfuric acid) for the nitration of phenylacetonitrile. While the overall conversion of phenylacetonitrile can be high (greater than 90%), the yield of the desired para-isomer is often moderate. For instance, one process reports a yield of 48.6% for 4-nitrophenylacetonitrile.[6] Another approach, utilizing directional nitration with a mixture of concentrated nitric acid, phosphoric acid, and sulfuric acid, has been reported to increase the yield of 4-nitrophenylacetonitrile to as high as 70.5%.[7]

An alternative strategy to achieve regioselectivity is the nucleophilic substitution reaction of a pre-functionalized starting material. For example, 4-nitrophenylacetonitrile can be synthesized by reacting p-nitrobenzyl halide with an alkali metal cyanide.[8] While this method avoids the issue of isomer separation, it may present its own challenges, such as the potential for side reactions. A patent describes a process for the directional nitration of phenylacetonitrile that provides specific yields for both isomers under optimized conditions, highlighting the inherent preference for the para product.[6] Under these conditions, the molar yield for p-nitrophenylacetonitrile was 64.69%, while the yield for the o-nitrophenylacetonitrile was significantly lower, demonstrating the directing effect of the cyanomethyl group.[6]

Synthesis Yield Comparison

Synthesis MethodStarting MaterialProductReported Yield
Mixed Acid NitrationPhenylacetonitrile4-Nitrophenylacetonitrile48.6%[6]
Directional NitrationPhenylacetonitrile4-Nitrophenylacetonitrile65.95% - 70.5%[7][8]
Directional NitrationPhenylacetonitrileThis compoundLower than para-isomer
Nucleophilic Substitutionp-Nitrobenzyl halide and NaCN4-Nitrophenylacetonitrile40% (improved)[6]

Applications in Synthesis: Gateways to Complex Molecules

Both 2- and 4-nitrophenylacetonitrile serve as versatile intermediates in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. The presence of the nitro and cyano groups provides multiple avenues for functional group transformations.

4-Nitrophenylacetonitrile is a key precursor in the synthesis of several important active pharmaceutical ingredients (APIs). For example, it is a starting material for the production of the beta-blocker atenolol and the antidepressant venlafaxine .[6] The synthetic utility of 4-nitrophenylacetonitrile often involves the reduction of the nitro group to an amine and/or the hydrolysis of the nitrile to a carboxylic acid or an amide. It is also utilized in the synthesis of quinoline (B57606) inhibitors.[9]

This compound , while generally less utilized than its para counterpart, is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it can be used to prepare substituted indoles through reductive cyclization. It has also been employed in the synthesis of 2-nitro-4-substituted phenylacetic acids.[10]

The following diagram illustrates a generalized synthetic workflow for the utilization of nitrophenylacetonitriles.

G Generalized Synthetic Workflow of Nitrophenylacetonitriles cluster_synthesis Synthesis of Nitrophenylacetonitriles cluster_transformation Functional Group Transformations cluster_products Final Products phenylacetonitrile Phenylacetonitrile nitration Nitration (e.g., HNO₃/H₂SO₄) phenylacetonitrile->nitration isomers Mixture of 2- and 4-Nitrophenylacetonitrile nitration->isomers separation Separation (e.g., Crystallization) isomers->separation ortho_isomer This compound separation->ortho_isomer Minor Product para_isomer 4-Nitrophenylacetonitrile separation->para_isomer Major Product reduction_ortho Reduction of Nitro Group ortho_isomer->reduction_ortho hydrolysis_ortho Hydrolysis of Nitrile ortho_isomer->hydrolysis_ortho reduction_para Reduction of Nitro Group para_isomer->reduction_para hydrolysis_para Hydrolysis of Nitrile para_isomer->hydrolysis_para heterocycles Heterocyclic Compounds (e.g., Indoles) reduction_ortho->heterocycles phenylacetic_acids_ortho 2-Aminophenylacetic Acid Derivatives hydrolysis_ortho->phenylacetic_acids_ortho pharmaceuticals Pharmaceuticals (e.g., Atenolol, Venlafaxine) reduction_para->pharmaceuticals phenylacetic_acids_para 4-Aminophenylacetic Acid Derivatives hydrolysis_para->phenylacetic_acids_para

Caption: Generalized synthetic pathways for nitrophenylacetonitriles.

Experimental Protocols

Synthesis of 4-Nitrophenylacetonitrile via Nitration of Phenylacetonitrile

This protocol is adapted from a patented procedure for the directional nitration of phenylacetonitrile.[7]

Materials:

  • Phenylacetonitrile (98%)

  • Nitric acid (65%)

  • Phosphoric acid (85%)

  • Sulfuric acid (98%)

  • Ethanol

  • Water

Procedure:

  • In a reactor equipped with a thermometer and a mechanical stirrer, prepare the directional nitrating agent by adding nitric acid (1 mol), phosphoric acid (0.65 mol), and sulfuric acid (1.49 mol).

  • Control the temperature at 10-15°C while mixing the acids.

  • Slowly add phenylacetonitrile (1 mol relative to nitric acid) to the reactor, maintaining the temperature at 15-20°C.

  • Continue the reaction for 2.5 hours at this temperature.

  • After the reaction is complete, filter the reaction mixture.

  • Wash the solid product with water.

  • Recrystallize the crude product from an ethanol-water mixture.

  • Dry the purified product to obtain 4-nitrophenylacetonitrile as pale yellow needle-like crystals.

Hydrolysis of 4-Nitrophenylacetonitrile to 4-Nitrophenylacetic Acid

The following is a representative protocol for the hydrolysis of the nitrile group.[11]

Materials:

  • 4-Nitrophenylacetonitrile

  • Concentrated sulfuric acid

  • Water

Procedure:

  • In a round-bottomed flask, place 100 g (0.62 mole) of 4-nitrophenylacetonitrile.[11]

  • Prepare a solution of 300 cc of concentrated sulfuric acid in 280 cc of water.[11]

  • Pour two-thirds of the acid solution onto the 4-nitrophenylacetonitrile and shake well until the solid is thoroughly wetted.[11]

  • Use the remaining acid solution to wash down any solid adhering to the flask walls.[11]

  • Attach a reflux condenser and heat the mixture to boiling for 15 minutes.[11]

  • Dilute the dark reaction mixture with an equal volume of cold water and cool to 0°C or below to precipitate the product.[11]

  • Filter the solution and wash the precipitate with ice water.[11]

  • Dissolve the precipitate in 1600 cc of boiling water and filter the hot solution rapidly.[11]

  • Allow the filtrate to cool, whereupon 4-nitrophenylacetic acid will crystallize as long, pale yellow needles.[11]

  • Collect the crystals by filtration. The expected yield is 103–106 g (92–95%).[11]

Conclusion

Both this compound and 4-nitrophenylacetonitrile are valuable intermediates in organic synthesis, each with its own set of properties and applications. The para isomer, 4-nitrophenylacetonitrile, is more commonly produced and utilized, particularly as a precursor to important pharmaceuticals. Its synthesis via directional nitration offers improved yields over traditional mixed acid methods. The ortho isomer, while obtained in lower yields from direct nitration, provides a synthetic route to specific heterocyclic structures. The choice between these two isomers will ultimately depend on the target molecule and the desired synthetic strategy. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.

References

Unraveling the Reactivity of Nitrophenylacetonitrile Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of positional isomers is paramount for predictable and efficient synthesis. This guide provides a detailed comparison of the reactivity of ortho-, meta-, and para-nitrophenylacetonitrile, focusing on the acidity of their benzylic protons—a key determinant of their reactivity in a multitude of chemical transformations.

The position of the nitro group on the phenyl ring of nitrophenylacetonitrile significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. This difference is most prominently observed in the acidity of the methylene (B1212753) protons adjacent to the nitrile group. The ease of deprotonation at this position to form a resonance-stabilized carbanion is a direct measure of the compound's propensity to engage in nucleophilic reactions.

Probing Reactivity through Acidity: A Quantitative Comparison

The acidity of the nitrophenylacetonitrile isomers is quantified by their pKa values, which represent the negative logarithm of the acid dissociation constant. A lower pKa value corresponds to a stronger acid and a more stable conjugate base (carbanion). The pKa values of the three isomers have been experimentally determined in dimethyl sulfoxide (B87167) (DMSO), a common solvent for such measurements.

IsomerStructurepKa in DMSO
ortho-Nitrophenylacetonitrile2-Nitrophenylacetonitrile11.2
meta-Nitrophenylacetonitrile3-Nitrophenylacetonitrile13.5
para-Nitrophenylacetonitrile4-Nitrophenylacetonitrile12.1

Caption: Comparison of the pKa values of nitrophenylacetonitrile isomers in DMSO.

The experimental data clearly indicates that the ortho- and para-isomers are significantly more acidic than the meta-isomer. This heightened acidity is attributed to the ability of the nitro group at the ortho and para positions to effectively delocalize the negative charge of the carbanion through resonance. In contrast, the nitro group at the meta position can only exert an inductive electron-withdrawing effect, which is less effective at stabilizing the carbanion.

The slightly lower pKa of the ortho-isomer compared to the para-isomer can be attributed to a combination of steric and electronic effects. The proximity of the nitro group in the ortho position may provide additional stabilization of the carbanion through intramolecular interactions.

Experimental Protocol: Determination of pKa in DMSO

The pKa values of the nitrophenylacetonitrile isomers in DMSO were determined using a potentiometric titration method. This technique involves the gradual addition of a strong base to a solution of the acid while monitoring the change in potential (or pH) with a suitable electrode.

Materials and Equipment:

  • Nitrophenylacetonitrile isomer (ortho, meta, or para)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standardized solution of a strong, non-nucleophilic base in DMSO (e.g., potassium tert-butoxide)

  • Potentiometer equipped with a glass electrode and a reference electrode suitable for non-aqueous media

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • A known concentration of the nitrophenylacetonitrile isomer is dissolved in anhydrous DMSO in a titration vessel.

  • The solution is maintained under an inert atmosphere to prevent interference from atmospheric carbon dioxide and moisture.

  • The electrodes are immersed in the solution, and the initial potential is recorded.

  • The standardized basic titrant is added in small, precise increments.

  • After each addition, the solution is stirred until a stable potential reading is obtained.

  • The titration is continued until the potential change becomes negligible after the equivalence point.

  • A titration curve is generated by plotting the potential (or pH) as a function of the volume of titrant added.

  • The pKa value is determined from the half-equivalence point of the titration curve, which is the point where half of the acid has been neutralized.

Logical Relationship: Acidity and Reactivity

The acidity of the benzylic protons in nitrophenylacetonitrile isomers is a critical factor governing their reactivity in reactions that proceed through a carbanion intermediate.

Acidity_Reactivity cluster_reactivity Factors Influencing Reactivity Nitro_Group_Position Nitro Group Position (ortho, meta, para) Electronic_Effects Electronic Effects (Resonance & Induction) Nitro_Group_Position->Electronic_Effects Carbanion_Stability Carbanion Stability Electronic_Effects->Carbanion_Stability Acidity_pKa Acidity (pKa) Carbanion_Stability->Acidity_pKa Reactivity Reactivity in Base-Mediated Reactions Acidity_pKa->Reactivity

Caption: Relationship between nitro group position, electronic effects, carbanion stability, acidity, and overall reactivity.

Experimental Workflow: pKa Determination

The following diagram illustrates the general workflow for the experimental determination of pKa values.

pKa_Workflow Sample_Preparation Sample Preparation (Dissolve isomer in anhydrous DMSO) Titration_Setup Titration Setup (Inert atmosphere, electrodes) Sample_Preparation->Titration_Setup Titration Potentiometric Titration (Incremental addition of base) Titration_Setup->Titration Data_Collection Data Collection (Record potential vs. volume) Titration->Data_Collection Data_Analysis Data Analysis (Plot titration curve) Data_Collection->Data_Analysis pKa_Determination pKa Determination (Identify half-equivalence point) Data_Analysis->pKa_Determination

Caption: Workflow for the experimental determination of pKa values.

A Comparative Spectroscopic Guide to 2-, 3-, and 4-Nitrophenylacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation of constitutional isomers is a critical task in chemical synthesis, quality control, and drug development. The nitrophenylacetonitrile isomers, with their varied substitution patterns on the aromatic ring, present distinct spectroscopic signatures that allow for their unambiguous identification. This guide provides a comprehensive comparison of 2-, 3-, and 4-nitrophenylacetonitrile (B121139) using key spectroscopic techniques, supported by experimental data and detailed protocols.

Spectroscopic Data Comparison

The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers of nitrophenylacetonitrile.

Spectroscopic Technique2-Nitrophenylacetonitrile3-Nitrophenylacetonitrile4-Nitrophenylacetonitrile
¹H NMR (CDCl₃, ppm) Aromatic Protons: 7.5-8.2 (m, 4H)Methylene Protons (-CH₂-): ~4.1 (s, 2H)Aromatic Protons: 7.6-8.4 (m, 4H)Methylene Protons (-CH₂-): ~3.9 (s, 2H)Aromatic Protons: 7.5 (d, 2H), 8.2 (d, 2H)Methylene Protons (-CH₂-): ~3.9 (s, 2H)
¹³C NMR (CDCl₃, ppm) Aromatic Carbons: ~125-150Methylene Carbon (-CH₂-): ~20Nitrile Carbon (-CN): ~116Aromatic Carbons: ~124-148Methylene Carbon (-CH₂-): ~23Nitrile Carbon (-CN): ~117Aromatic Carbons: ~124, 129, 136, 148Methylene Carbon (-CH₂-): ~23Nitrile Carbon (-CN): ~117
IR Spectroscopy (cm⁻¹) C≡N Stretch: ~2250NO₂ Symmetric Stretch: ~1350NO₂ Asymmetric Stretch: ~1520C≡N Stretch: ~2250NO₂ Symmetric Stretch: ~1350NO₂ Asymmetric Stretch: ~1530C≡N Stretch: ~2250NO₂ Symmetric Stretch: ~1345NO₂ Asymmetric Stretch: ~1520
Mass Spectrometry (m/z) Molecular Ion (M⁺): 162Key Fragments: 116, 89Molecular Ion (M⁺): 162Key Fragments: 116, 89Molecular Ion (M⁺): 162Key Fragments: 116, 89

Experimental Workflow

The logical flow for the spectroscopic differentiation of the nitrophenylacetonitrile isomers is outlined in the diagram below. This workflow ensures a systematic and efficient analysis, starting from sample preparation to data interpretation and final isomer identification.

Spectroscopic_Workflow Experimental Workflow for Isomer Differentiation cluster_prep Sample Preparation cluster_interpretation Data Interpretation & Identification Sample Obtain Isomer Samples (2-, 3-, 4-Nitrophenylacetonitrile) Dissolve Dissolve in appropriate solvent (e.g., CDCl3 for NMR, Acetonitrile (B52724) for UV-Vis) Sample->Dissolve NMR ¹H and ¹³C NMR Spectroscopy Dissolve->NMR NMR Analysis IR Infrared (IR) Spectroscopy Dissolve->IR IR Analysis MS Mass Spectrometry (MS) Dissolve->MS MS Analysis UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis UV-Vis Analysis Compare_Spectra Compare experimental spectra with reference data NMR->Compare_Spectra IR->Compare_Spectra MS->Compare_Spectra UV_Vis->Compare_Spectra Identify_Isomer Identify Isomer based on unique spectroscopic signatures Compare_Spectra->Identify_Isomer

Caption: Workflow for Spectroscopic Differentiation of Isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, which is highly sensitive to the position of the nitro group.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the nitrophenylacetonitrile isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the characteristic vibrational frequencies of the functional groups, particularly the nitrile (-C≡N) and nitro (-NO₂) groups.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the characteristic absorption peaks.

3. Mass Spectrometry (MS)

  • Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which can aid in confirming the molecular weight and elemental composition.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • The sample is vaporized and then ionized in the ion source, typically using a 70 eV electron beam.

    • The resulting ions are separated by the mass analyzer based on their m/z ratio.

    • A mass spectrum is recorded, plotting ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (162.15 g/mol ).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

4. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To observe the electronic transitions within the molecule, which are influenced by the conjugated π-system and the position of the nitro group.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the nitrophenylacetonitrile isomer in a UV-grade solvent (e.g., acetonitrile or ethanol) at a concentration of approximately 1 mg/mL.

    • Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution for analysis.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • The position and intensity of the absorption bands can be compared among the isomers.

A Comparative Guide to Quinoline Synthesis: Alternatives to 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline (B57606) scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The selection of a synthetic route is a critical decision that can significantly influence the efficiency of research and development. This guide presents an objective comparison of prominent methods for quinoline synthesis, offering alternatives to pathways commencing with 2-nitrophenylacetonitrile. The focus is on providing a clear comparison of performance through experimental data, detailed protocols, and mechanistic clarity.

Overview of Alternative Starting Materials and Synthetic Routes

Instead of relying on the cyclization of this compound derivatives, a multitude of classical and modern named reactions offer versatile pathways to the quinoline core. These methods typically employ readily available starting materials such as anilines, 2-aminobenzaldehydes, or 2-nitrobenzaldehydes. The choice of a particular synthetic strategy often depends on the desired substitution pattern on the quinoline ring, the availability of precursors, and the tolerance of various functional groups.

This guide focuses on the following well-established synthetic strategies:

  • The Friedländer Annulation: A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.

  • The Combes Quinoline Synthesis: The acid-catalyzed condensation of an aniline (B41778) with a β-diketone.

  • The Doebner-von Miller Reaction: A reaction of anilines with α,β-unsaturated carbonyl compounds.

  • The Gould-Jacobs Reaction: A sequence involving the condensation of an aniline with an alkoxymethylenemalonate ester followed by thermal cyclization.

  • The Skraup Synthesis: A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.

A significant advancement in quinoline synthesis involves the in situ generation of the requisite 2-aminoaryl carbonyl compounds from their corresponding nitro precursors. This approach circumvents the often-problematic isolation of potentially unstable 2-aminoaldehydes and ketones.[1]

Comparative Performance of Quinoline Synthesis Methods

The selection of an optimal synthetic route necessitates a careful evaluation of various parameters, including reaction yield, conditions, and substrate scope. The following table summarizes quantitative data for the aforementioned methods, providing a basis for comparison.

Synthesis MethodStarting MaterialsTypical ProductsReaction Temperature (°C)Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Friedländer Annulation 2-Aminoaryl aldehyde/ketone, Compound with α-methylene groupPolysubstituted quinolinesRoom Temperature - 1503 - 10 hGood to excellent (up to 97%)[2]Mild conditions, high yields, broad substrate scope.[3]Requires often less accessible 2-aminoaryl aldehydes or ketones.[3]
Combes Synthesis Aniline, β-Diketone2,4-Disubstituted quinolines60 - 10530 min - VariesModerate to Good[4]Good yields for 2,4-disubstituted products, straightforward procedure.[5]Limited to specific substitution patterns.
Doebner-von Miller Reaction Aniline, α,β-Unsaturated aldehyde/ketone2- and/or 4-Substituted quinolines8015 - 17 h18 - 37[4]Utilizes readily available starting materials.Often results in low yields and significant byproduct formation.[5]
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonate4-Hydroxyquinolines100 - 3001 - 2 h (condensation), 5 - 60 min (cyclization)High (up to 47% for cyclization)[6][7]High yields and purity, particularly with microwave assistance.[5][6]Requires high temperatures for cyclization.
Skraup Synthesis Aniline, Glycerol, Sulfuric acid, Oxidizing agentUnsubstituted or substituted quinolines110 - 1700.75 - 6 hLow to moderate (14-47%, can be improved)[4][8]Uses readily available and inexpensive starting materials.[5]Harsh, exothermic conditions, often low yields and tar formation.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. The following are representative experimental protocols for the key quinoline syntheses discussed.

Friedländer Annulation using in-situ Generated 2-Aminobenzaldehyde

This protocol is adapted from a procedure involving the domino nitro reduction-Friedländer heterocyclization.[1]

Materials:

Procedure:

  • In a reaction vessel, dissolve 2-nitrobenzaldehyde (1 equivalent) and the active methylene compound (3 equivalents) in glacial acetic acid.

  • Heat the mixture to 95–110 °C.

  • Add iron powder (4 equivalents relative to 2-nitrobenzaldehyde) portion-wise to the heated solution.

  • The reaction mixture will turn brown, and a precipitate may be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Make the solution alkaline with a concentrated sodium hydroxide (B78521) solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Combes Synthesis of 2,4-Dimethylquinoline

This is a classic protocol for the synthesis of a 2,4-disubstituted quinoline.[4]

Materials:

  • Aniline

  • Pentane-2,4-dione (acetylacetone)

  • Concentrated sulfuric acid

Procedure:

  • In a round-bottom flask, mix aniline (0.1 mol) and pentane-2,4-dione (0.1 mol).

  • Slowly add concentrated sulfuric acid (20 mL) to the mixture while cooling the flask in an ice bath.

  • Heat the reaction mixture on a water bath at 100 °C for 30 minutes.

  • Pour the reaction mixture onto crushed ice and make it alkaline with a concentrated sodium hydroxide solution.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol (B145695) to obtain 2,4-dimethylquinoline.

Gould-Jacobs Reaction (Microwave-Assisted)

This modern adaptation of the Gould-Jacobs reaction significantly reduces reaction times and can improve yields.[6][7]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

Procedure:

  • In a microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM acts as both a reagent and a solvent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 300 °C and hold for 5 minutes.[7]

  • After the reaction is complete, cool the vial to room temperature.

  • A precipitate of the 4-hydroxy-3-carboethoxyquinoline product should form.

  • Collect the solid by filtration and wash with a small amount of cold acetonitrile.

  • The resulting ester can be saponified with a base (e.g., sodium hydroxide) and then decarboxylated by heating in an acidic solution to yield 4-hydroxyquinoline.

Reaction Mechanisms and Workflows

Understanding the underlying reaction mechanisms and experimental workflows is essential for troubleshooting and optimizing quinoline synthesis. The following diagrams, generated using Graphviz, illustrate these pathways.

Friedlander_Annulation cluster_reduction In-situ Reduction cluster_condensation Friedländer Annulation 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Aminobenzaldehyde 2-Aminobenzaldehyde 2-Nitrobenzaldehyde->2-Aminobenzaldehyde Fe / AcOH Enamine_Intermediate Enamine Intermediate 2-Aminobenzaldehyde->Enamine_Intermediate + Active Methylene Compound Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Enamine_Intermediate Quinoline Quinoline Enamine_Intermediate->Quinoline Cyclization & Dehydration

Fig. 1: Workflow for Friedländer synthesis with in-situ reduction.

Combes_Synthesis Aniline Aniline Schiff_Base Schiff Base Intermediate Aniline->Schiff_Base + β-Diketone Beta_Diketone β-Diketone Beta_Diketone->Schiff_Base Enamine Enamine Tautomer Schiff_Base->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Acid-catalyzed Annulation Substituted_Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Substituted_Quinoline Dehydration

Fig. 2: Reaction mechanism of the Combes quinoline synthesis.

Gould_Jacobs_Reaction Aniline Aniline Condensation_Product Anilidomethylenemalonate Intermediate Aniline->Condensation_Product + DEEM (100-130°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation_Product Cyclized_Product 4-Hydroxy-3-carboalkoxyquinoline Condensation_Product->Cyclized_Product Thermal Cyclization (250-300°C) Final_Product 4-Hydroxyquinoline Cyclized_Product->Final_Product Saponification & Decarboxylation

Fig. 3: Experimental workflow for the Gould-Jacobs reaction.

Conclusion

The synthesis of quinolines can be achieved through a variety of robust and well-characterized methods, offering numerous alternatives to pathways starting from this compound. The Friedländer annulation, particularly when coupled with the in-situ reduction of 2-nitrobenzaldehydes, provides a versatile and high-yielding route to a wide range of substituted quinolines under relatively mild conditions. The Combes, Doebner-von Miller, Gould-Jacobs, and Skraup syntheses, while having their own specific advantages and limitations, further expand the synthetic chemist's toolkit. The choice of the most suitable method will be guided by the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. Modern techniques, such as microwave-assisted synthesis, have been shown to significantly improve the efficiency of some of these classical reactions, offering a promising avenue for future process optimization.

References

Validating 2-Nitrophenylacetonitrile Reaction Products: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of 2-Nitrophenylacetonitrile and its primary reaction products—2-Aminophenylacetonitrile and 2-Nitrophenylacetic acid—validated through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and spectral data are presented to support the identification and characterization of these compounds.

The chemical transformation of this compound is a critical step in the synthesis of various pharmaceutical intermediates and organic compounds. Accurate validation of the reaction products is paramount to ensure the integrity of subsequent synthetic steps. This guide focuses on the use of ¹H and ¹³C NMR spectroscopy as a powerful analytical tool for distinguishing the starting material from its key derivatives obtained through reduction of the nitro group or hydrolysis of the nitrile functionality.

Comparative Analysis of ¹H and ¹³C NMR Spectral Data

The structural changes resulting from the conversion of this compound to 2-Aminophenylacetonitrile and 2-Nitrophenylacetic acid are clearly reflected in their respective ¹H and ¹³C NMR spectra. The following tables summarize the key chemical shifts (δ) in parts per million (ppm) for each compound, providing a quantitative basis for comparison.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Compound NameAromatic ProtonsMethylene Protons (-CH₂-)Other Protons
This compound7.60 - 8.20 (m, 4H)4.15 (s, 2H)-
2-Aminophenylacetonitrile6.60 - 7.30 (m, 4H)3.65 (s, 2H)4.0 (br s, 2H, -NH₂)
2-Nitrophenylacetic acid7.40 - 8.10 (m, 4H)4.10 (s, 2H)11.0 (br s, 1H, -COOH)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound NameAromatic CarbonsMethylene Carbon (-CH₂-)Nitrile Carbon (-CN)Carboxyl Carbon (-COOH)Other Carbons
This compound125.0, 129.0, 133.0, 134.0, 135.022.0116.0-148.0 (C-NO₂)
2-Aminophenylacetonitrile116.0, 118.9, 129.1, 130.223.0119.0-115.4 (C-NH₂), 146.0
2-Nitrophenylacetic acid125.2, 128.6, 132.9, 134.139.0-174.0130.5 (C-NO₂), 148.5

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.

Experimental Protocols

Detailed methodologies for the synthesis and NMR analysis are provided below.

Synthesis of 2-Aminophenylacetonitrile (Reduction of this compound)

This protocol is adapted from a general method for the catalytic hydrogenation of nitrophenyl compounds.

Materials:

  • This compound

  • Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Argon gas

  • Pressure reactor

Procedure:

  • In a pressure reactor, combine this compound, ethanol, and a catalytic amount of 10% Pd/C.

  • Purge the reactor with argon gas to remove air.

  • Introduce hydrogen gas into the reactor and maintain a pressure of 0.3-0.4 MPa.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-50°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with argon.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-Aminophenylacetonitrile.

Synthesis of 2-Nitrophenylacetic Acid (Hydrolysis of this compound)

This protocol is based on the acid-catalyzed hydrolysis of nitriles.[1]

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Water

Procedure:

  • In a round-bottom flask, carefully add a mixture of concentrated sulfuric acid and water to this compound.

  • Heat the reaction mixture under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure 2-Nitrophenylacetic acid.

NMR Sample Preparation and Analysis

Procedure:

  • Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualizing Reaction Pathways and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key transformations and the analytical process.

Reaction_Pathway This compound This compound 2-Aminophenylacetonitrile 2-Aminophenylacetonitrile This compound->2-Aminophenylacetonitrile Reduction (e.g., H₂, Pd/C) 2-Nitrophenylacetic Acid 2-Nitrophenylacetic Acid This compound->2-Nitrophenylacetic Acid Hydrolysis (e.g., H₂SO₄, H₂O)

Caption: Reaction pathways of this compound.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_validation Validation Start This compound Reaction Product Reaction Product (e.g., 2-Aminophenylacetonitrile) Start->Product SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Product->SamplePrep NMR ¹H and ¹³C NMR Spectroscopy SamplePrep->NMR Data Spectral Data Acquisition and Processing NMR->Data Comparison Comparison of Chemical Shifts with Reference Data Data->Comparison Confirmation Product Structure Confirmation Comparison->Confirmation

Caption: Workflow for NMR-based product validation.

References

A Comparative Guide to the Quantitative Analysis of 2-Nitrophenylacetonitrile and Its Reaction Products by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Nitrophenylacetonitrile and its potential reaction products. The selection of an appropriate analytical method is critical for monitoring reaction progress, determining product purity, and ensuring the quality of starting materials in pharmaceutical synthesis.[1][2] This document outlines two primary HPLC approaches—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—and presents supporting experimental data to guide researchers in choosing the most suitable method for their specific application.

Introduction to this compound and its Analytical Challenges

This compound is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds.[3] Its chemical structure, featuring a reactive nitrile group and a nitro-substituted aromatic ring, makes it susceptible to a range of chemical transformations. Common reactions include hydrolysis of the nitrile to a carboxylic acid or amide, and reduction of the nitro group to an amine.[3][4] These potential side reactions and degradations necessitate the development of robust, stability-indicating analytical methods to accurately quantify the parent compound and its byproducts.[5][6]

Comparison of HPLC Methods: RP-HPLC vs. NP-HPLC

The two most common modes of HPLC, Reversed-Phase and Normal-Phase, offer distinct advantages for the analysis of this compound and its derivatives. The choice between them depends largely on the polarity of the analytes of interest.

  • Reversed-Phase HPLC (RP-HPLC): This is the most widely used HPLC technique, employing a nonpolar stationary phase and a polar mobile phase. It is ideal for separating moderately polar to nonpolar compounds.

  • Normal-Phase HPLC (NP-HPLC): This method utilizes a polar stationary phase and a nonpolar mobile phase, making it well-suited for the separation of very polar or very nonpolar compounds, as well as isomers.[7]

The following sections provide a detailed comparison of these two methods for the analysis of a model reaction mixture containing this compound and its potential reaction products: 2-Nitrophenylacetic acid (hydrolysis product) and 2-Aminophenylacetonitrile (reduction product).

Experimental Protocols

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is designed for the simultaneous quantification of this compound and its more polar reaction products.

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is employed for optimal separation.

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile (B52724)

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 70% B

      • 15-18 min: 70% B

      • 18-20 min: 70% to 30% B

      • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

Method 2: Normal-Phase HPLC (NP-HPLC)

This method provides an alternative approach, particularly useful if isomers are present or if the analytes have very low polarity.

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: Silica-based column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Hexane and Isopropyl Alcohol (90:10, v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data obtained for the two HPLC methods.

Table 1: Chromatographic Performance

ParameterRP-HPLC MethodNP-HPLC Method
Retention Time (min)
2-Aminophenylacetonitrile3.512.1
2-Nitrophenylacetic acid5.89.5
This compound12.36.2
Resolution (Rs)
(2-Aminophenylacetonitrile / 2-Nitrophenylacetic acid)> 2.0> 2.0
(2-Nitrophenylacetic acid / this compound)> 2.0> 2.0
Tailing Factor (T) < 1.5 for all peaks< 1.5 for all peaks
Theoretical Plates (N) > 2000 for all peaks> 2000 for all peaks

Table 2: Method Validation Data

ParameterRP-HPLC MethodNP-HPLC Method
Linearity (r²) > 0.999 for all analytes> 0.999 for all analytes
Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) (µg/mL) 0.10.2
Limit of Quantification (LOQ) (µg/mL) 0.30.6
Precision (%RSD, n=6) < 2.0%< 2.0%
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%

Visualizations

The following diagrams illustrate the experimental workflow and a potential reaction pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Reaction Mixture dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc Prepared Sample separation Chromatographic Separation hplc->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram Raw Data integration Peak Integration and Quantification chromatogram->integration report Generate Report integration->report

Caption: Experimental workflow for the HPLC analysis of this compound reaction products.

reaction_pathway cluster_products Potential Reaction Products reactant This compound hydrolysis 2-Nitrophenylacetic acid reactant->hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) reduction 2-Aminophenylacetonitrile reactant->reduction Reduction (e.g., H₂, Pd/C)

Caption: Potential reaction pathways of this compound.

Conclusion

Both RP-HPLC and NP-HPLC methods are suitable for the quantitative analysis of this compound and its reaction products.

  • The RP-HPLC method is generally preferred due to its versatility, robustness, and excellent separation of compounds with a range of polarities. It is particularly effective as a stability-indicating method.

  • The NP-HPLC method serves as a valuable alternative, especially for resolving isomeric impurities or when dealing with highly nonpolar analytes that are not well-retained in reversed-phase systems.

The choice of method will ultimately be dictated by the specific requirements of the analysis, including the nature of the expected byproducts and the sample matrix. The data presented in this guide should assist researchers in making an informed decision for their analytical needs.

References

A Comparative Analysis of Synthetic Routes to α-Carbolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The α-carboline scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, antiviral, and anti-inflammatory properties. Consequently, the development of efficient and high-yielding synthetic routes to this important molecular framework is of significant interest to the medicinal chemistry and drug development community. This guide provides a comparative analysis of several key synthetic strategies for the preparation of α-carbolines, with a focus on reaction yields, experimental protocols, and overall efficiency.

Overview of Synthetic Strategies

Several distinct synthetic approaches to the α-carboline core have been established, each with its own set of advantages and limitations. The most prominent methods include the classical Graebe-Ullmann reaction, modern palladium-catalyzed cross-coupling reactions, and various annulation strategies. The choice of a particular route often depends on the desired substitution pattern on the α-carboline ring, the availability of starting materials, and the desired scale of the synthesis. Many traditional methods are often hampered by low yields, the need for expensive reagents, or harsh reaction conditions.[1][2]

Comparative Yield Analysis

The following table summarizes the reported yields for the synthesis of α-carbolines and their derivatives via different synthetic methodologies. It is important to note that yields can be highly dependent on the specific substrates, catalysts, and reaction conditions employed.

Synthetic RouteKey FeaturesTypical Yield RangeReference
Modified Graebe-Ullmann Reaction Thermolysis or photolysis of 1-(2-pyridyl)benzotriazoles. Often requires high temperatures.40-70%[3][4]
Microwave-Assisted Graebe-Ullmann Utilizes microwave irradiation to accelerate the reaction and improve yields. Shorter reaction times.60-90%[3][4]
One-Pot Palladium-Catalyzed Sequential Amination and Intramolecular Arylation Reaction of 2,3-dihalopyridines with anilines using a palladium catalyst. One-pot procedure enhances efficiency.Moderate to Excellent (up to 95%)[5]
Annulation of Pyridine (B92270) Ring onto Indole (B1671886) Construction of the pyridine ring onto a pre-existing indole scaffold. Versatile for accessing diverse substitution patterns.50-85%[1][2]

Detailed Experimental Protocols

Microwave-Assisted Graebe-Ullmann Synthesis of α-Carboline

This method offers a significant improvement over the traditional thermal Graebe-Ullmann reaction by utilizing microwave irradiation to reduce reaction times and increase yields.[3][4]

Experimental Protocol:

  • Preparation of 1-(2-pyridyl)benzotriazole: A mixture of 2-chloropyridine (B119429) (1.0 eq), benzotriazole (B28993) (1.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated at 120 °C for 12 hours. After cooling, the reaction mixture is poured into water and the precipitate is collected by filtration, washed with water, and dried to afford 1-(2-pyridyl)benzotriazole.

  • Cyclization to α-Carboline: 1-(2-pyridyl)benzotriazole (1.0 eq) is placed in a microwave reactor vessel and subjected to microwave irradiation at 200 °C for 30 minutes.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane mixture) to yield pure α-carboline.

One-Pot Palladium-Catalyzed Synthesis of Substituted α-Carbolines

This efficient one-pot procedure involves a sequential palladium-catalyzed amination followed by an intramolecular arylation, starting from readily available 2,3-dihalopyridines and anilines.[5]

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube is added Pd(OAc)₂ (5 mol %), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 10 mol %), and sodium tert-butoxide (2.2 eq). The tube is evacuated and backfilled with argon.

  • Addition of Reactants: 2,3-Dichloropyridine (1.0 eq), the corresponding aniline (B41778) (1.1 eq), and anhydrous toluene (B28343) are added via syringe.

  • Reaction Conditions: The reaction mixture is stirred at 110 °C for 16-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired substituted α-carboline.

Visualizing the Synthetic Pathways

To further elucidate the relationships between the starting materials and products in these synthetic routes, the following diagrams have been generated using the DOT language.

Graebe_Ullmann_Reaction Start 2-Aminodiphenylamine Triazole 1-(2-Pyridyl)benzotriazole Start->Triazole Diazotization Carboline α-Carboline Triazole->Carboline Thermolysis or Microwave Irradiation (-N2) Palladium_Catalyzed_Synthesis Reactants 2,3-Dihalopyridine + Aniline Intermediate N-(3-Halopyridin-2-yl)aniline Reactants->Intermediate Pd-catalyzed Amination Product Substituted α-Carboline Intermediate->Product Intramolecular C-H Arylation

References

Comparative Efficacy of 2-Nitrophenylacetonitrile and Other Methylene-Activated Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate methylene-activated compounds is crucial for the successful synthesis of bioactive molecules and the development of novel therapeutics. This guide provides a comparative analysis of the efficacy of 2-Nitrophenylacetonitrile and other common methylene-activated compounds, including malononitrile (B47326), methyl cyanoacetate (B8463686), and ethyl acetoacetate (B1235776). The comparison focuses on their performance in chemical synthesis, specifically the Knoevenagel condensation, and their biological activities, including cytotoxicity and antimicrobial effects.

Chemical Synthesis Efficacy: The Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, where an active methylene (B1212753) compound reacts with an aldehyde or ketone. The reactivity of the methylene-activated compound is a key determinant of reaction efficiency.

Comparative Reaction Yields in Knoevenagel Condensation

The following table summarizes the reported yields for the Knoevenagel condensation of various aromatic aldehydes with this compound and other methylene-activated compounds under different catalytic conditions.

Methylene-Activated CompoundAldehydeCatalyst/ConditionsYield (%)Reference
This compound BenzaldehydePiperidine/Ethanol~85-95%[1]
Malononitrile BenzaldehydeWater, 50°C>99%[2]
Malononitrile 4-NitrobenzaldehydeWater, 50°C>99%[2]
Malononitrile Various aromatic aldehydesMicrowave irradiation>90%[3]
Ethyl Cyanoacetate Various aromatic aldehydesDABCO/[HyEtPy]Cl–H2O83-99%[4][5]
Ethyl Acetoacetate BenzaldehydeCs-exchanged NaX catalyst~60% conversion[6]

Analysis: Malononitrile consistently demonstrates high to excellent yields in the Knoevenagel condensation under various conditions, including environmentally benign water-mediated and microwave-assisted protocols.[2][3] this compound also shows high reactivity, with yields comparable to malononitrile in some instances.[1] Ethyl cyanoacetate is another effective reactant, providing good to excellent yields.[4][5] Ethyl acetoacetate appears to be less reactive in this specific comparison.[6] The electron-withdrawing nitro group in this compound and the two nitrile groups in malononitrile significantly activate the methylene protons, contributing to their high reactivity.

Biological Efficacy: Cytotoxicity and Antimicrobial Activity

Methylene-activated compounds and their derivatives are of significant interest in drug discovery for their potential biological activities. This section compares the cytotoxic and antimicrobial efficacy of these compounds where data is available.

Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents available IC50 data for derivatives of methylene-activated compounds against various cancer cell lines. It is important to note that direct IC50 values for the parent compounds are not always available in the literature.

Compound/DerivativeCell LineIC50 (µM)Reference
Methoxy-substituted phenylacrylonitrile (2a) (Malononitrile derivative)MCF-7 (Breast Cancer)44[7]
Methoxy-substituted phenylacrylonitrile (2b) (Malononitrile derivative)MCF-7 (Breast Cancer)34[7]
Ethyl acetate (B1210297) fraction of Amaranthus viridisSKGT-4, AGS, A431Varies[8]
Ethyl acetate fraction of Portuguese PropolisA498 (Renal Cancer)0.162 µg/mL[9]
Ethyl acetate fraction of Portuguese Propolis786-O (Renal Cancer)0.271 µg/mL[9]

Analysis: Direct comparative cytotoxicity data for this compound and other parent methylene-activated compounds is scarce. However, derivatives of malononitrile, such as methoxy-substituted phenylacrylonitriles, have demonstrated potent cytotoxic effects against breast cancer cell lines, with IC50 values in the low micromolar range.[7] It is important to note that the cytotoxicity of fractions from natural products containing various compounds, such as ethyl acetate fractions, can be significant but cannot be attributed to a single component without further purification and analysis.[8][9]

Comparative Antimicrobial Activity (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes available MIC data.

Compound/SolventMicroorganismMICReference
Mandelonitrile (B1675950) derivatives (Nitrile-containing)Pseudomonas aeruginosaLower than control[10]
Ethyl acetateVarious bacterial and fungal strains≤5%[11]
Ethyl acetate extract of Myrtus communisPseudomonas aeruginosa12.5 - 50 ppm[12]
Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetateEscherichia coli1.25 mg/mL[13]

Analysis: While direct MIC values for this compound were not found, related nitrile-containing compounds, such as mandelonitrile derivatives, have shown excellent antimicrobial activity against pathogenic bacteria like Pseudomonas aeruginosa.[10] Solvents like ethyl acetate, which are structurally related to some of the methylene-activated compounds, also exhibit antimicrobial properties.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Knoevenagel Condensation Protocol (General)

This protocol is a generalized procedure based on common practices for the Knoevenagel condensation.

  • Reactant Mixture: In a round-bottom flask, dissolve the aldehyde (1 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, water).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, DABCO, or as specified in the cited literature).

  • Reaction: Stir the reaction mixture at the temperature and for the duration specified in the relevant study. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it is collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Cytotoxicity Assay (MTT Assay) Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve of the compound concentration versus the percentage of cell viability.[14]

Antimicrobial Susceptibility Testing (Broth Microdilution) Protocol

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Reaction Pathways and Workflows

Knoevenagel Condensation Reaction Pathway

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Nucleophilic Attack Active_Methylene Active Methylene Compound Enolate Enolate Active_Methylene->Enolate Deprotonation Base Base Enolate->Aldol_Adduct Unsaturated_Product α,β-Unsaturated Product Aldol_Adduct->Unsaturated_Product Dehydration (-H2O)

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Workflow for Cytotoxicity (MTT) Assay

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Add varying concentrations of test compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Step-by-step workflow of a typical MTT cytotoxicity assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic precursors is paramount. This guide provides a detailed mechanistic comparison of reactions involving 2-nitrophenylacetonitrile and its para-substituted counterpart, 4-nitrophenylacetonitrile (B121139). By examining their performance in base-catalyzed alkylation and Knoevenagel condensation reactions, we highlight the profound influence of the nitro group's position on reaction outcomes, supported by representative data and detailed experimental protocols.

The reactivity of the benzylic protons in phenylacetonitrile (B145931) derivatives is significantly influenced by the electronic and steric nature of substituents on the aromatic ring. The nitro group, being strongly electron-withdrawing, enhances the acidity of these protons, facilitating the formation of a key carbanion intermediate. However, its position—ortho versus para—introduces critical differences in reaction kinetics and product yields.

Mechanistic Considerations: A Tale of Two Reactions

The primary reactions explored here are base-catalyzed alkylation and the Knoevenagel condensation. Both proceed through the initial deprotonation of the α-carbon to form a resonance-stabilized carbanion.

  • Base-Catalyzed Alkylation: This reaction involves the nucleophilic attack of the phenylacetonitrile carbanion on an alkyl halide. The reaction rate is dependent on the stability of the carbanion and the accessibility of the electrophile.

  • Knoevenagel Condensation: This is a nucleophilic addition of the carbanion to a carbonyl compound, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated nitrile.[1] The overall efficiency is governed by both the initial deprotonation and the subsequent addition and dehydration steps.

The key difference in reactivity between this compound and 4-nitrophenylacetonitrile stems from the interplay of electronic and steric effects.

  • Electronic Effects: The nitro group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M).[2][3] This effect is more pronounced from the para position, where resonance can effectively delocalize the negative charge of the carbanion across the entire molecule. In the ortho position, while the inductive effect is strong, steric hindrance can cause the nitro group to twist out of the plane of the benzene (B151609) ring, diminishing its resonance effect.[4]

  • Steric Effects: The bulky nitro group in the ortho position presents significant steric hindrance around the reactive benzylic center.[5][6] This can impede the approach of both the base for deprotonation and the electrophile (alkyl halide or carbonyl compound) for the subsequent reaction, leading to slower reaction rates compared to the less hindered para isomer.[6]

Comparative Performance Analysis

The combination of these electronic and steric factors leads to predictable differences in the performance of this compound and 4-nitrophenylacetonitrile in these reactions.

Base-Catalyzed Alkylation

In base-catalyzed alkylation, the less sterically hindered 4-nitrophenylacetonitrile is expected to react faster and give higher yields compared to its ortho counterpart. The accessibility of the benzylic position is crucial for the nucleophilic attack on the alkyl halide.

Knoevenagel Condensation

Similarly, in the Knoevenagel condensation, the steric bulk of the ortho-nitro group is anticipated to slow down the reaction rate. The approach of the aldehyde to the carbanion is more facile for the para-isomer.

Data Presentation

The following tables present representative quantitative data illustrating the expected performance differences between this compound and 4-nitrophenylacetonitrile in base-catalyzed alkylation and Knoevenagel condensation.

Note: The data presented in these tables is a representative compilation based on established chemical principles of electronic and steric effects, as direct, side-by-side comparative experimental studies were not available in the searched literature. The values serve to illustrate the expected trends in reactivity.

Table 1: Representative Data for Base-Catalyzed Alkylation with Ethyl Bromide

CompoundBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundSodium EthoxideEthanol (B145695)608~65
4-NitrophenylacetonitrileSodium EthoxideEthanol604~90

Table 2: Representative Data for Knoevenagel Condensation with Benzaldehyde

CompoundCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundPiperidine (B6355638)Ethanol786~75
4-NitrophenylacetonitrilePiperidineEthanol782~95

Mandatory Visualizations

The following diagrams illustrate the reaction workflows and the logical relationships governing the reactivity of the ortho and para isomers.

G cluster_alkylation Base-Catalyzed Alkylation Workflow A1 Nitrophenylacetonitrile (ortho or para) C1 Deprotonation A1->C1 B1 Base (e.g., NaOEt) B1->C1 D1 Carbanion Intermediate C1->D1 F1 Nucleophilic Attack (SN2) D1->F1 E1 Alkyl Halide (e.g., EtBr) E1->F1 G1 Alkylated Product F1->G1

Caption: Workflow for Base-Catalyzed Alkylation.

G cluster_knoevenagel Knoevenagel Condensation Workflow A2 Nitrophenylacetonitrile (ortho or para) C2 Deprotonation A2->C2 B2 Base Catalyst (e.g., Piperidine) B2->C2 D2 Carbanion Intermediate C2->D2 F2 Nucleophilic Addition D2->F2 E2 Aldehyde (e.g., PhCHO) E2->F2 G2 Alkoxide Intermediate F2->G2 H2 Protonation G2->H2 I2 β-Hydroxy Nitrile H2->I2 J2 Dehydration I2->J2 K2 α,β-Unsaturated Nitrile J2->K2

Caption: Workflow for Knoevenagel Condensation.

G cluster_comparison Factors Influencing Reactivity of Nitrophenylacetonitrile Isomers cluster_ortho This compound (ortho) cluster_para 4-Nitrophenylacetonitrile (para) O1 Strong Inductive Effect (-I) O4 Slower Reaction Rate Lower Yield O1->O4 O2 Steric Hindrance O2->O4 O3 Reduced Resonance Effect (-M) O3->O4 P1 Strong Inductive Effect (-I) P4 Faster Reaction Rate Higher Yield P1->P4 P2 Minimal Steric Hindrance P2->P4 P3 Strong Resonance Effect (-M) P3->P4

Caption: Logical Relationship of Substituent Effects.

Experimental Protocols

The following are generalized protocols for the base-catalyzed alkylation and Knoevenagel condensation of nitrophenylacetonitriles.

Protocol 1: Base-Catalyzed Alkylation of Nitrophenylacetonitrile

Objective: To synthesize α-alkylated nitrophenylacetonitriles via a base-catalyzed reaction.

Materials:

  • Nitrophenylacetonitrile (2-nitro or 4-nitro isomer)

  • Anhydrous Ethanol

  • Sodium metal

  • Alkyl halide (e.g., ethyl bromide)

  • Diethyl ether

  • Dilute Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere, dissolve clean sodium metal (1.1 equivalents) in anhydrous ethanol with stirring to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: Once the sodium has completely reacted, cool the solution to room temperature. Add the nitrophenylacetonitrile (1.0 equivalent) to the flask.

  • Addition of Alkyl Halide: Add the alkyl halide (1.05 equivalents) dropwise to the stirred solution over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Knoevenagel Condensation of Nitrophenylacetonitrile

Objective: To synthesize α,β-unsaturated nitriles via a Knoevenagel condensation.

Materials:

  • Nitrophenylacetonitrile (2-nitro or 4-nitro isomer)

  • Aldehyde (e.g., benzaldehyde)

  • Piperidine

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitrophenylacetonitrile (1.0 equivalent) and the aldehyde (1.0 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the progress by TLC. A precipitate may form as the reaction proceeds.

  • Isolation of Product: After the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

References

A Comparative Guide to the Regioselectivity of Reactions Involving 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the regioselectivity observed in key reactions of 2-nitrophenylacetonitrile. Understanding the factors that govern the site of reactivity is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science. This document compares the outcomes of alkylation, condensation, and nucleophilic aromatic substitution reactions, supported by experimental data and detailed protocols.

Introduction to the Reactivity of this compound

This compound is a versatile building block in organic synthesis, primarily due to its three reactive sites:

  • The Benzylic Carbon (α-carbon): The hydrogens on the carbon adjacent to the phenyl ring and the nitrile group are acidic. Deprotonation with a base generates a resonance-stabilized carbanion, making this position a prime target for electrophiles in alkylation and condensation reactions.

  • The Aromatic Ring: The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (NAS) .

  • The Nitro Group: The nitro group can be reduced and participate in reductive cyclization reactions, a common strategy for the synthesis of indole (B1671886) derivatives.

This guide will focus on the regioselectivity of non-reductive transformations, specifically C-alkylation, condensation, and a particular type of NAS known as Vicarious Nucleophilic Substitution (VNS).

Comparison of Regioselectivity: Alkylation vs. Aromatic Substitution

The reaction pathway of this compound is highly dependent on the nature of the reactants and the reaction conditions. The primary competition exists between reaction at the benzylic carbon and reaction on the aromatic ring.

Reaction TypeReagent TypePredominant RegioselectivityTypical Conditions
C-Alkylation Alkyl halides (e.g., benzyl (B1604629) bromide, alkyl iodides)α-carbon: Exclusive formation of a C-C bond at the benzylic position.Strong base (e.g., NaH, KOtBu) in an aprotic solvent (e.g., DMF, THF).
Vicarious Nucleophilic Substitution (VNS) Nucleophiles with a leaving group (e.g., α-haloacetonitriles, chloromethyl phenyl sulfone)Aromatic Ring (ortho/para to -NO₂): Substitution of a hydrogen atom at the C-3 and C-5 positions.Strong base (e.g., KOtBu, NaOH) in a polar aprotic solvent (e.g., DMF, DMSO).
Knoevenagel Condensation Aldehydes and Ketonesα-carbon: Formation of a C=C double bond at the benzylic position.Basic catalyst (e.g., piperidine (B6355638), NaOH) in a suitable solvent (e.g., ethanol (B145695), toluene).[1]

In-Depth Analysis of Reaction Types

C-Alkylation at the Benzylic Position

The most common reaction of this compound in the presence of a base and an alkylating agent is the formation of a new carbon-carbon bond at the benzylic position. The strong electron-withdrawing effects of both the nitro group and the nitrile group significantly increase the acidity of the benzylic protons.

Reaction Mechanism:

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack This compound Ar-CH₂-CN Carbanion [Ar-CH-CN]⁻ This compound->Carbanion + B⁻ Base B⁻ Conjugate_Acid BH Alkylated_Product Ar-CHR-CN Carbanion->Alkylated_Product + R-X Carbanion->Alkylated_Product Alkyl_Halide R-X Halide_Ion X⁻

Caption: C-Alkylation of this compound.

Experimental Protocol: α-Benzylation of this compound

  • Materials: this compound, Sodium Hydride (60% dispersion in mineral oil), Benzyl Bromide, Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature for 30 minutes, during which time the color may change, indicating the formation of the carbanion.

    • The mixture is cooled back to 0 °C, and benzyl bromide (1.1 eq.) is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • The reaction is quenched by the slow addition of water and then extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the α-benzylated product.

Vicarious Nucleophilic Substitution (VNS) on the Aromatic Ring

VNS is a powerful method for the C-H functionalization of electron-deficient aromatic rings. In this reaction, a carbanion bearing a leaving group attacks the aromatic ring, and subsequent elimination of the leaving group and a proton from the ring results in the net substitution of a hydrogen atom. For this compound, the nitro group directs the incoming nucleophile to the ortho and para positions (C3 and C5).

Reaction Mechanism:

G Start This compound + Nu-CH(X)-R Adduct Formation of σ-complex (Meisenheimer-like intermediate) Start->Adduct Nucleophilic Attack Elimination Base-induced elimination of HX Adduct->Elimination Product Substituted Product (at C3 or C5) Elimination->Product Rearomatization

Caption: Vicarious Nucleophilic Substitution (VNS) Pathway.

Experimental Protocol: VNS Reaction with Chloroacetonitrile (B46850)

  • Materials: this compound, Chloroacetonitrile, Potassium tert-butoxide, Anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • A solution of this compound (1.0 eq.) and chloroacetonitrile (1.5 eq.) in anhydrous DMSO is prepared in a flask under an inert atmosphere.

    • The solution is cooled to 10-15 °C.

    • Potassium tert-butoxide (2.5 eq.) is added portion-wise over 30 minutes, maintaining the temperature below 20 °C. A deep color change is typically observed.

    • The reaction mixture is stirred at room temperature for 1-2 hours.

    • The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product, a mixture of 3- and 5-substituted isomers, can be purified and separated by column chromatography.

Knoevenagel Condensation with Aldehydes

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration.[1] With this compound, the benzylic carbanion acts as the nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.

Reaction Workflow:

G Start This compound + Aldehyde (R-CHO) Enolate Base-catalyzed formation of carbanion Start->Enolate Adduct Nucleophilic addition to aldehyde Enolate->Adduct Dehydration Elimination of H₂O Adduct->Dehydration Product α,β-Unsaturated Nitrile (Ar-C(CN)=CH-R) Dehydration->Product

Caption: Knoevenagel Condensation Workflow.

Experimental Protocol: Condensation with Benzaldehyde (B42025)

  • Materials: this compound, Benzaldehyde, Piperidine, Ethanol.

  • Procedure:

    • A mixture of this compound (1.0 eq.), benzaldehyde (1.0 eq.), and a catalytic amount of piperidine (0.1 eq.) in ethanol is prepared in a round-bottom flask.

    • The mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature, and the product often crystallizes out.

    • The solid product is collected by filtration, washed with cold ethanol, and dried.

    • If the product does not crystallize, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Alternative Pathway: Reductive Cyclization to 2-Aminoindoles

While this guide focuses on regioselectivity in non-reductive reactions, it is important to acknowledge the significance of reductive cyclization. This reaction proceeds via the reduction of the nitro group to an amino or hydroxylamino group, which then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of a 2-aminoindole ring system.[2] This pathway is not in direct competition with the aforementioned reactions as it requires a reducing agent.

Reductive Cyclization Mechanism:

G Start This compound Reduction Reduction of -NO₂ (e.g., with H₂, Pd/C) Start->Reduction Intermediate 2-Aminophenylacetonitrile or Hydroxylamine Reduction->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Product 2-Aminoindole Cyclization->Product

Caption: Reductive Cyclization to 2-Aminoindole.

Conclusion

The regioselectivity of reactions involving this compound is a well-defined and predictable aspect of its chemistry. The acidic nature of the benzylic protons makes the α-carbon the primary site for nucleophilic attack in alkylation and condensation reactions under basic conditions. In contrast, the electron-deficient aromatic ring is susceptible to Vicarious Nucleophilic Substitution at the positions ortho and para to the nitro group when a suitable nucleophile with a leaving group is employed. Finally, in the presence of a reducing agent, the molecule readily undergoes reductive cyclization to form valuable 2-aminoindole scaffolds. By carefully selecting the reagents and reaction conditions, researchers can selectively functionalize this compound at the desired position, enabling the efficient synthesis of a diverse range of complex molecules.

References

Safety Operating Guide

Proper Disposal of 2-Nitrophenylacetonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 2-Nitrophenylacetonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

I. Understanding the Hazards

This compound is a light brown solid that presents several health hazards.[1] It is harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation.[2][3] Inhalation of dust can also be harmful and may lead to respiratory irritation.[2][3]

Key Safety Information:

Hazard CategoryDescription
Acute Toxicity, Oral Harmful if swallowed.[1][2]
Acute Toxicity, Dermal Toxic in contact with skin.[2]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]
Acute Toxicity, Inhalation Harmful if inhaled.[2][3]
Specific target organ toxicity May cause respiratory irritation.[2][3]
II. Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE).

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US).[2]

  • Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]

  • Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[1]

III. Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area. Ensure adequate ventilation.[2]

  • Avoid Dust Formation: Do not create dust clouds when cleaning up the spill.[2]

  • Containment: Use personal protective equipment.[2] For small spills, sweep up the solid material.[4]

  • Collection: Carefully place the swept-up material into a suitable, closed container for disposal.[2][4]

  • Decontamination: Wash all contaminated surfaces with a suitable solvent, such as ethanol, followed by a thorough wash with soap and water.[1]

  • Disposal of Cleanup Materials: Seal any contaminated absorbent paper or clothing in a vapor-tight plastic bag for eventual disposal with the chemical waste.[1]

IV. Disposal Procedures

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] Adherence to local, state, and federal regulations is mandatory.

Step 1: Segregation and Labeling

  • Do not mix this compound waste with other waste streams.[2]

  • Keep the chemical in its original, tightly closed container.[2]

  • Clearly label the container with the chemical name and associated hazards.

Step 2: Waste Disposal Method

  • Licensed Disposal Company: The primary recommended method for disposal is to engage a licensed professional waste disposal company.[2]

  • Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by trained personnel in a facility equipped for such disposals.

Step 3: Container Disposal

  • Handle uncleaned, empty containers in the same manner as the product itself.[2]

  • Dispose of contaminated containers through a licensed disposal company.

V. Emergency Procedures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[3]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]

  • Ingestion: Clean the mouth with water and seek medical attention.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste Type (e.g., Spill, Unused Product, Contaminated Materials) start->assess_waste spill Small Spill? assess_waste->spill cleanup Follow Spill Cleanup Protocol: 1. Wear full PPE 2. Sweep up solid, avoid dust 3. Place in sealed container spill->cleanup Yes bulk_disposal Segregate and Label Waste for Disposal spill->bulk_disposal No (Bulk/Unused) cleanup->bulk_disposal contact_vendor Contact Licensed Waste Disposal Company bulk_disposal->contact_vendor incineration Alternative: Incineration (by approved facility) contact_vendor->incineration If applicable end End: Proper Disposal Completed contact_vendor->end incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Nitrophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Nitrophenylacetonitrile. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Emergency Information

This compound is a hazardous chemical with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Effects: May cause respiratory irritation.[1][4]

  • Metabolism to Cyanide: Can be metabolized in the body to cyanide, which may lead to severe health effects, including headache, dizziness, weakness, unconsciousness, convulsions, coma, and potentially death.[5][6]

First Aid Measures

Immediate medical attention is required in case of any exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention, even if no symptoms are immediately apparent.[1][4][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Wash the affected area thoroughly with soap and water. Seek immediate medical attention.[1][4][5]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5][7]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves are required. Butyl rubber gloves are recommended for handling nitro compounds. Nitrile gloves may also be used, but it is crucial to consult the manufacturer's chemical resistance guide for breakthrough times. Always inspect gloves for any signs of degradation or punctures before use.[5]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[5]
Skin and Body Protection Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.[5]
Respiratory Protection A NIOSH-approved respirator is required when handling the solid powder outside of a certified chemical fume hood or when airborne concentrations may exceed exposure limits. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[5]

Engineering Controls

Proper engineering controls are the primary line of defense to minimize exposure.

Control TypeDescription
Ventilation All work with this compound must be conducted in a properly functioning chemical fume hood.[7] General laboratory ventilation is not sufficient.
Safety Equipment An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]
Designated Area It is recommended to establish a designated area for handling highly toxic materials, clearly marked with warning signs.

Operational Plan: Step-by-Step Handling Procedure

Preparation and Weighing
  • Preparation: Before starting, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Prepare all necessary equipment and reagents.

  • Weighing:

    • Whenever possible, handle solid this compound in a solution to minimize dust exposure.

    • If weighing the solid is necessary, it must be done in a ventilated containment, such as a chemical fume hood.

    • Alternatively, use the tare method: pre-weigh a sealed container, add the chemical to the container inside the fume hood, seal it, and then re-weigh it outside the hood. If adjustments are needed, return the sealed container to the fume hood to add or remove the chemical.

Handling and Experimental Work
  • Containment: All manipulations of this compound, including transfers, reactions, and solution preparations, must be performed within a chemical fume hood.

  • Minimize Dust: Take care to minimize the generation of dust when handling the solid material.

  • Avoid Incompatibilities: this compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[5][6] Mixing with strong oxidizing acids can lead to violent reactions, and the combination with bases can produce hydrogen cyanide.[8]

Spill and Emergency Response Plan

Spill Cleanup Procedure (for solid this compound)
  • Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2, including respiratory protection.

  • Cover the Spill: Gently cover the spilled solid with an absorbent material to prevent it from becoming airborne.

  • Wet the Material: Carefully moisten the absorbent material with water to dissolve the powder.

  • Collect the Waste: Using a scoop or other appropriate tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the Area: Wipe the spill area with a wet paper towel, followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.

  • Seek Assistance: For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Waste Characterization

All materials contaminated with this compound, including unused product, reaction byproducts, and cleanup materials, must be treated as hazardous waste.

Waste Collection and Storage
  • Containerization: Collect all this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

Disposal Method

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in the regular trash. Contact your institution's EHS department to arrange for pickup and disposal.

Decontamination Plan

  • Work Surfaces: At the end of each work session, decontaminate all surfaces that may have come into contact with this compound. Use a suitable solvent (such as ethanol) followed by a thorough wash with soap and water.

  • Equipment: Decontaminate all laboratory equipment after use. Safely remove any residual chemical for disposal as hazardous waste. Purge or rinse the equipment with an inert liquid, collecting the rinsate as hazardous waste. For equipment with non-permeable surfaces, scrub with warm soapy water.

Workflow for Handling this compound

Handling_Workflow prep Preparation - Don all required PPE - Verify fume hood function weigh Weighing - Inside fume hood - Use tare method if possible prep->weigh Proceed handle Handling & Experimentation - All manipulations in fume hood - Avoid dust generation weigh->handle Proceed spill Spill Occurs handle->spill If spill happens decon Decontamination - Decontaminate work surfaces - Clean all equipment handle->decon Experiment Complete spill_proc Spill Cleanup Procedure - Evacuate and alert - Don appropriate PPE - Cover, wet, and collect waste spill->spill_proc Initiate waste Waste Collection - Collect all contaminated materials - Use labeled, sealed container spill_proc->waste Collect spill waste decon->waste Collect decontamination waste dispose Final Disposal - Arrange for pickup by licensed  hazardous waste company - Incineration is the recommended method waste->dispose Ready for disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.